tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Description
BenchChem offers high-quality tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBKNPXOVAWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192663 | |
| Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-81-7 | |
| Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic route to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying chemical principles and strategic considerations for each transformation. The presented synthesis is a four-step sequence commencing with a Grignard reaction to construct the core cyclobutanol intermediate, followed by a Ritter reaction to introduce the nitrogen functionality, subsequent amide hydrolysis, and concluding with a Boc-protection step. This guide emphasizes experimental causality, ensuring that each procedural choice is scientifically justified to facilitate successful replication and adaptation.
Introduction and Strategic Overview
The synthesis of complex organic molecules is a cornerstone of modern drug discovery. Among the myriad of structural motifs, substituted cyclobutane rings are of increasing interest due to their ability to impart unique conformational constraints and serve as bioisosteres for aromatic systems. The target molecule, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, incorporates this desirable cyclobutyl scaffold functionalized with a bromophenyl group, a common handle for further elaboration via cross-coupling reactions, and a Boc-protected amine, a crucial element for peptide synthesis and other amine derivatizations.
The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through a logical sequence of well-established and high-yielding chemical transformations. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Detailed Synthetic Protocol and Mechanistic Discussion
This section provides a detailed, step-by-step experimental protocol for the synthesis of the target molecule, accompanied by a discussion of the rationale behind the chosen conditions and the underlying reaction mechanisms.
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutanol via Grignard Reaction
The initial step involves the formation of a carbon-carbon bond to construct the key tertiary alcohol intermediate. The Grignard reaction is a classic and highly effective method for this purpose, reacting an organomagnesium halide with a carbonyl compound.[1]
Reaction Scheme:
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.[2]
-
Reaction with Cyclobutanone: After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C. A solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality and Expertise: The strict exclusion of water is paramount in Grignard reactions, as the organomagnesium reagent is a strong base and will be quenched by protic solvents.[1] The use of diethyl ether as a solvent is traditional and effective, as it is anhydrous and helps to stabilize the Grignard reagent. The dropwise addition of cyclobutanone at low temperature helps to control the exothermic reaction and prevent side reactions.
Step 2: Synthesis of N-[1-(3-bromophenyl)cyclobutyl]acetamide via Ritter Reaction
The Ritter reaction provides a direct route to N-substituted amides from alcohols that can form stable carbocations, such as the tertiary alcohol prepared in the previous step.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A solution of 1-(3-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile (excess, serving as both reactant and solvent) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Acid Addition: Concentrated sulfuric acid (2.0-3.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization.[3]
Causality and Expertise: The tertiary benzylic carbocation generated from the protonated alcohol is stabilized by both the phenyl ring and the cyclobutyl group, making it an excellent substrate for the Ritter reaction.[5][6] Acetonitrile acts as the nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed upon work-up to the amide.[5] The use of a strong acid like sulfuric acid is necessary to promote the formation of the carbocation.
Step 3: Hydrolysis of N-[1-(3-bromophenyl)cyclobutyl]acetamide to 1-(3-Bromophenyl)cyclobutan-1-amine
The conversion of the acetamide to the primary amine is a standard hydrolysis reaction, which can be carried out under acidic or basic conditions.[7] Acid-catalyzed hydrolysis is often preferred for substrates of this type.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: N-[1-(3-bromophenyl)cyclobutyl]acetamide (1.0 eq) is suspended in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities. The aqueous layer is then basified to a pH > 10 with a concentrated solution of sodium hydroxide, and the liberated free amine is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutan-1-amine, which can be used in the next step without further purification.
Causality and Expertise: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water.[8] The subsequent tetrahedral intermediate collapses to release the primary amine and acetic acid. Heating is required to overcome the high stability of the amide bond.
Step 4: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate via Boc Protection
The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to moderate the reactivity of the amine.[5][9]
Reaction Scheme:
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tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate CAS number 1245647-81-7
An In-depth Technical Guide to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: A Strategic Building Block for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (CAS No. 1245647-81-7), a specialized chemical intermediate designed for advanced applications in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structural components—a Boc-protected amine, a cyclobutane scaffold, and a 3-bromophenyl moiety—are well-characterized and highly valued in contemporary synthesis. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway based on established organic chemistry principles, and details its strategic utility as a versatile building block for creating diverse molecular libraries. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals seeking to leverage sophisticated, sp³-rich scaffolds to access novel chemical space and accelerate lead optimization programs.
Core Compound Characteristics
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a bifunctional organic molecule. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine, preventing its unwanted reactivity during subsequent synthetic transformations.[1] The cyclobutane ring introduces a strained, three-dimensional, and sp³-rich scaffold, a structural motif increasingly sought after in drug discovery to improve physicochemical properties such as solubility and metabolic stability compared to flat aromatic systems.[2] The 3-bromophenyl group serves as a key synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for molecular diversification.[3]
| Property | Value | Source / Rationale |
| CAS Number | 1245647-81-7 | [4][5] |
| Molecular Formula | C₁₅H₂₀BrNO₂ | [4] |
| Molecular Weight | 326.23 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | Based on similar N-Boc protected compounds and aryl bromides.[6] |
| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc, DMF); Insoluble in water | The nonpolar Boc and bromophenyl groups enhance organic solvent solubility.[1] |
| Stability | Stable under basic, nucleophilic, and reductive conditions. Labile to strong acids. | The Boc protecting group is designed for stability to a wide range of conditions except acid.[1][7] |
Proposed Synthetic Strategy
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-(3-bromophenyl)cyclobutan-1-amine [Precursor]
This procedure utilizes the Ritter reaction, a robust method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding amine.[8][9] The reaction proceeds via the formation of a stable tertiary carbocation, which is subsequently trapped by a nitrile.[10]
-
Carbocation Formation: To a stirred solution of 1-(3-bromophenyl)cyclobutanol (1.0 equiv) in acetonitrile (5-10 volumes) at 0 °C, slowly add concentrated sulfuric acid (2-3 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed. The intermediate is a nitrilium ion.[9]
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold aqueous solution of NaOH (e.g., 6M). This hydrolyzes the intermediate to the primary amine.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-(3-bromophenyl)cyclobutan-1-amine[11][12] can be purified by column chromatography or used directly in the next step.
Part B: N-Boc Protection
This is a standard procedure for the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).[13]
-
Reaction Setup: Dissolve the crude 1-(3-bromophenyl)cyclobutan-1-amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Reagent Addition: Add triethylamine (TEA, 1.5 equiv) followed by the slow addition of a solution of Boc₂O (1.1 equiv) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the final product.
Synthetic Utility in Medicinal Chemistry
The primary value of this building block is its capacity for rapid and systematic diversification, enabling the exploration of structure-activity relationships (SAR). The 3-bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions.[14]
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in drug discovery.[15] It allows for the coupling of the aryl bromide with a vast array of commercially available boronic acids and esters, introducing diverse aryl and heteroaryl groups.[16][17]
Caption: Suzuki-Miyaura cross-coupling workflow.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.[18]
-
Inert Atmosphere Setup: To a Schlenk flask or microwave vial, add tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Orthogonal Deprotection
Following diversification via cross-coupling, the Boc group can be selectively removed under acidic conditions to reveal the primary amine. This amine can then undergo further reactions, such as amide bond formation or reductive amination, providing another layer of synthetic versatility.
Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM, 10 volumes).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure. The resulting amine trifluoroacetate salt can be used as is or neutralized with a base for subsequent reactions.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a strategically designed molecular building block that offers significant advantages for modern drug discovery. It provides a valuable combination of a Boc-protected amine for controlled synthesis, a three-dimensional cyclobutane core to enhance drug-like properties, and a versatile bromophenyl handle for rapid library generation via proven cross-coupling chemistry. By leveraging this intermediate, research organizations can efficiently navigate complex chemical space, optimize lead candidates, and accelerate the development of novel therapeutics.
References
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Groves, J. T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available from: [Link]
-
Groves, J. T., et al. (2023). Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. ResearchGate. Available from: [Link]
-
Groves, J. T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Available from: [Link]
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Groves, J. T., et al. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. University of Oxford. Available from: [Link]
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Appchem. tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | 1245647-81-7. Available from: [Link]
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Janssen, M. A. C. H., et al. (2024). Synthesis of cyclobutyl amine 8. ResearchGate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. Available from: [Link]
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Zibo Hangyu Biotechnology Development Co., Ltd. tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. Available from: [Link]
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Al-Huniti, M. H., & Lepore, S. D. (2013). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Advanced Synthesis & Catalysis. Available from: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
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Wikipedia. Ritter reaction. Available from: [Link]
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Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
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Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
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ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available from: [Link]
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PubChem. 1-(3-bromophenyl)cyclobutan-1-amine. Available from: [Link]
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PubChem. 1-(3-Bromophenyl)cyclobutan-1-amine. Available from: [Link]
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Scarpino, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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IUPAC name of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
An In-Depth Technical Guide to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a key bifunctional building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical properties, a validated synthetic protocol with mechanistic insights, and its strategic applications in drug discovery, particularly as a precursor for creating diverse chemical libraries. Detailed experimental workflows for its modification via Suzuki-Miyaura cross-coupling and subsequent functionalization after deprotection are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.
Introduction
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a synthetic organic compound featuring three key structural motifs: a bromine-substituted aromatic ring, a cyclobutyl scaffold, and a tert-butoxycarbonyl (Boc)-protected amine. This unique combination makes it an exceptionally valuable intermediate in synthetic programs. The aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Boc-protected amine offers a stable, yet readily cleavable, nitrogen source that can be unveiled for subsequent derivatization, such as amide bond formation or reductive amination. The cyclobutyl moiety introduces a three-dimensional, non-planar element into molecular design, a desirable feature for improving physicochemical properties and exploring new regions of chemical space in drug discovery.
This guide elucidates the practical synthesis and strategic utility of this compound, providing field-proven insights into its application as a versatile scaffold.
Physicochemical and Structural Properties
The fundamental properties of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | [1] |
| CAS Number | 1245647-81-7 | [1] |
| Molecular Formula | C₁₅H₂₀BrNO₂ | [1] |
| Molecular Weight | 326.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(C2=CC=CC(Br)=C2)CCC1 | [1] |
| InChI Key | DDEBKNPXOVAWKF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of the title compound is most efficiently achieved through the N-Boc protection of its corresponding primary amine precursor, 1-(3-bromophenyl)cyclobutan-1-amine[2]. This transformation leverages the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) towards primary amines.
Experimental Protocol: Synthesis
Materials:
-
1-(3-bromophenyl)cyclobutan-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1-(3-bromophenyl)cyclobutan-1-amine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. The base acts as a scavenger for the acidic proton of the amine, increasing its nucleophilicity[3].
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.2 equiv) in DCM to the stirring mixture at room temperature. The reaction is typically exothermic; for larger scales, an ice bath is recommended to maintain control.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a solid.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide, to yield the stable carbamate product. The use of a non-nucleophilic base like TEA is critical to prevent competitive reactions and drive the equilibrium towards the product[3].
Caption: Synthetic workflow for N-Boc protection.
Spectroscopic Characterization (Predicted)
While experimental data should be acquired for each batch, the expected NMR signals provide a benchmark for structural confirmation.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Four distinct signals in the range of δ 7.0-7.6 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Cyclobutyl Protons (-CH₂-): A series of complex multiplets between δ 1.8-2.8 ppm.
-
Boc Protons (-C(CH₃)₃): A sharp, prominent singlet integrating to 9 protons, typically appearing upfield around δ 1.4-1.5 ppm[4].
-
Carbamate Proton (-NH-): A broad singlet, typically δ 4.5-5.5 ppm, which may exchange with D₂O.
-
-
¹³C NMR:
-
Carbamate Carbonyl (C=O): A signal in the range of δ 153-156 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 120-145 ppm. The carbon attached to bromine (C-Br) would appear in this region, typically around δ 122 ppm[5][6].
-
Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 79-81 ppm.
-
Cyclobutyl Quaternary Carbon (C-N): A quaternary carbon signal estimated to be in the δ 50-60 ppm range.
-
Cyclobutyl Methylene Carbons (-CH₂-): Signals typically in the δ 20-40 ppm range.
-
Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm[7].
-
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound is its role as a bifunctional building block, enabling sequential and orthogonal chemical modifications.
Workflow: Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds[8]. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv)[9].
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the coupled product.
Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle[1][10]. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond and regenerate the catalyst[8].
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Workflow: Boc Deprotection and Further Functionalization
The Boc group is stable to the basic conditions of the Suzuki coupling but can be efficiently removed with acid, revealing the primary amine for further reactions[11][12].
Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) (e.g., 25-50% in DCM) or a solution of 4M HCl in dioxane[13][14].
-
Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically isolated as an amine salt (e.g., TFA or HCl salt). Trituration with a non-polar solvent like diethyl ether can facilitate precipitation[14].
Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine[11].
Caption: Workflow for Boc deprotection and subsequent use.
Safety and Handling
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
(Hazard information sourced from supplier safety data[1]).
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a strategically designed synthetic intermediate that offers significant advantages for the construction of complex molecules. Its orthogonal reactive sites—the aryl bromide for C-C bond formation and the acid-labile Boc-protected amine for C-N bond formation—provide chemists with a robust and flexible platform for library synthesis and lead optimization in drug discovery. The protocols and mechanistic insights provided in this guide serve as a practical resource for leveraging this valuable building block in research and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. 1-(3-Bromophenyl)cyclobutan-1-amine | C10H12BrN | CID 43345659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
1H NMR and 13C NMR spectra of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a compound featuring a unique combination of sterically demanding and electronically diverse functional groups. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a deep, mechanistic interpretation of the spectral features. This document is designed for researchers, scientists, and drug development professionals, explaining the causal relationships between the molecule's three-dimensional structure and its NMR output. We will dissect the predicted chemical shifts, coupling constants, and integration patterns, grounding our analysis in fundamental principles and authoritative references. Furthermore, a detailed, self-validating experimental protocol for data acquisition is provided to ensure reproducibility and accuracy.
Introduction: The Structural Imperative
The compound tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a substituted carbamate derivative. Molecules of this class are prevalent in medicinal chemistry, often serving as key intermediates or as protecting groups for amines in complex synthetic pathways.[1][2] The structural integrity of such compounds is paramount to their function and reactivity. NMR spectroscopy serves as the gold standard for non-destructive structural elucidation, confirming atomic connectivity and providing clues about the molecule's conformational dynamics in solution.
The target molecule presents a fascinating case for NMR analysis due to the confluence of several distinct chemical environments:
-
A bulky tert-butyl group, which typically yields a simple yet prominent signal.[3]
-
A carbamate linkage, whose carbonyl carbon and N-H proton are sensitive electronic probes.[4][5]
-
A puckered cyclobutane ring, where diastereotopic protons give rise to complex splitting patterns influenced by conformational dynamics.[6][7]
-
A meta-substituted bromophenyl ring, which produces a characteristic set of signals in the aromatic region.
Understanding the NMR spectrum of this molecule is not merely an academic exercise; it is a critical quality control step in its synthesis and a prerequisite for its use in further chemical transformations.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the unique carbon and proton environments of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate are systematically labeled in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Labeled structure of the target molecule.
Note: The DOT language script provided is a simplified representation for labeling purposes and does not accurately depict the 3D geometry or specific bond angles.
Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a single, easily identifiable residual solvent peak around 7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard, defined as 0.0 ppm.[8]
Aromatic Region (δ 7.0 - 7.6 ppm)
The 3-bromophenyl group is a meta-substituted aromatic system, which prevents magnetic equivalence for any of the ring protons. This results in four distinct signals, each integrating to one proton.
-
H_d (C11-H): This proton is ortho to both the bromine atom and the cyclobutyl-substituted carbon. Due to the influence of two adjacent substituents, it is expected to appear as a narrow triplet or a broad singlet.
-
H_c (C14-H): This proton is ortho to the cyclobutyl group and meta to the bromine. It will likely appear as a doublet of doublets or a multiplet.
-
H_e (C13-H): This proton is para to the cyclobutyl group and meta to the bromine. It is expected to be a triplet.
-
H_b (C10-H): This proton is ortho to the bromine and meta to the cyclobutyl group. It will likely appear as a doublet of doublets or a multiplet.
Carbamate N-H Proton (δ ~5.0 ppm)
-
H_N: The signal for the carbamate proton is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. It may also exchange with trace amounts of D₂O, leading to its disappearance.
Cyclobutyl Protons (δ 1.8 - 2.8 ppm)
The cyclobutane ring is not planar but exists in a puckered conformation, leading to non-equivalent axial and equatorial protons.[6] This non-equivalence, combined with geminal and vicinal coupling, results in complex, overlapping multiplets for the six cyclobutyl protons.
-
H_a (C2-H₂, C4-H₂): These four protons are adjacent to the quaternary carbon (C1). Their proximity to the deshielding phenyl ring and the nitrogen atom will shift them downfield relative to unsubstituted cyclobutane (δ ~1.96 ppm).[8][9] We predict these to appear as two complex multiplets.
-
H_g (C3-H₂): These two protons are further from the substituents and will appear more upfield, but still as a complex multiplet due to coupling with the H_a protons.
Tert-butyl Protons (δ ~1.45 ppm)
-
H_f (C8-H₃, C9-H₃, C10-H₃): The nine protons of the tert-butyl group are equivalent due to rapid rotation around the C6-C7 bond. They are attached to a quaternary carbon (C7), so there is no adjacent proton to couple with. This results in a characteristically sharp and intense singlet, integrating to 9H, in the upfield aliphatic region.[3][10]
Summary Table: Predicted ¹H NMR Data
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H_b, H_c, H_d, H_e | 7.0 - 7.6 | Multiplets (m) | 4H | Aromatic Protons |
| H_N | ~5.0 (variable) | Broad Singlet (br s) | 1H | Carbamate N-H |
| H_a | 2.4 - 2.8 | Multiplet (m) | 4H | Cyclobutyl CH₂ (α) |
| H_g | 1.8 - 2.2 | Multiplet (m) | 2H | Cyclobutyl CH₂ (β) |
| H_f | ~1.45 | Singlet (s) | 9H | tert-Butyl CH₃ |
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is determined by the local electronic environment.
Carbonyl and Aromatic Region (δ 115 - 155 ppm)
-
C5 (C=O): The carbamate carbonyl carbon is significantly deshielded and is expected to appear in the range of δ 153-156 ppm.[4][10]
-
C10 & C12 (Aromatic C-Br & C-C1): These are quaternary aromatic carbons. The ipso-carbon (C10) attached to the cyclobutyl group will be found around δ 145 ppm. The carbon bearing the bromine atom (C12) is shielded by the halogen and typically appears near δ 122 ppm.
-
C11, C13, C14, C15 (Aromatic C-H): The four protonated aromatic carbons will resonate in the typical range of δ 120-132 ppm.
Quaternary and Aliphatic Region (δ 20 - 80 ppm)
-
C7 (O-C(CH₃)₃): The quaternary carbon of the tert-butyl group, being attached to an electronegative oxygen, is found significantly downfield, typically around δ 79-80 ppm.[10]
-
C1 (N-C-Ar): The quaternary carbon of the cyclobutane ring is attached to both a nitrogen atom and the phenyl ring, causing it to be deshielded. Its chemical shift is estimated to be in the δ 55-65 ppm range.
-
C2, C4 (Cyclobutyl CH₂): The methylene carbons of the cyclobutane ring adjacent to the quaternary center will be found in the aliphatic region. Substituted cyclobutane carbons show a range of shifts; these are predicted to be around δ 30-35 ppm.[6]
-
C3 (Cyclobutyl CH₂): The β-methylene carbon of the cyclobutane ring will be the most shielded of the ring carbons, likely appearing near the value for unsubstituted cyclobutane, around δ 20-25 ppm.[6]
-
C8, C9, C11 (tert-Butyl CH₃): The three equivalent methyl carbons of the tert-butyl group give a strong signal around δ 28.4 ppm.[3][10]
Summary Table: Predicted ¹³C NMR Data
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C5 | 153 - 156 | Carbamate C=O |
| C10 | ~145 | Aromatic C (ipso) |
| C11, C13, C14, C15 | 120 - 132 | Aromatic CH |
| C12 | ~122 | Aromatic C-Br |
| C7 | 79 - 80 | O-C (CH₃)₃ |
| C1 | 55 - 65 | Quaternary Cyclobutyl C |
| C2, C4 | 30 - 35 | Cyclobutyl CH₂ (α) |
| C8, C9, C11 | ~28.4 | tert-Butyl CH₃ |
| C3 | 20 - 25 | Cyclobutyl CH₂ (β) |
Experimental Protocol for NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Caption: A validated workflow for acquiring high-quality NMR spectra.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate provides a clear and unambiguous method for its structural verification. By breaking down the molecule into its constituent functional groups, we can predict and interpret the key features of each spectrum with high confidence. The intense singlet of the tert-butyl group and the characteristic pattern of the meta-substituted aromatic ring serve as reliable diagnostic handles. The complexity of the cyclobutyl region, while challenging, offers a detailed fingerprint of the molecule's core structure. This guide provides the necessary framework, from theoretical prediction to experimental execution, for any scientist working with this compound or structurally related analogs, ensuring scientific integrity and accelerating research and development efforts.
References
-
Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
-
Reddit user discussion on r/OrganicChemistry. (2024). chemical shift of carbamate. Reddit. [Link]
-
Laatikainen, R., & Rummakko, P. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
-
NMR spectra 1-13C. (n.d.). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
-
SpectraBase. (n.d.). (E)-1-(3-BrOMOPHENYL)-OCT-1-ENE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Yu, H., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis Online. [Link]
-
Gluhacevic, I., et al. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
London, R. E., & Schmidt, P. G. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed. [Link]
-
ChemGuides. (2020). 1H NMR: Structural Elucidation III. YouTube. [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]
-
Supporting Information. (n.d.). [Link]
-
PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
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- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. rsc.org [rsc.org]
A Technical Guide to the Mass Spectrometric Analysis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise structural characterization of novel chemical entities is paramount. tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a compound representative of synthetic intermediates used in the development of new pharmaceutical agents. Its structure combines several key features—a Boc-protected amine, a strained cyclobutyl ring, and a brominated aromatic moiety—each presenting distinct and predictable behaviors under mass spectrometric analysis.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the mass spectrometric analysis of this molecule. Moving beyond a simple recitation of data, this document elucidates the rationale behind the analytical approach, predicts the fragmentation pathways based on first principles and established chemical literature, and offers a detailed, field-proven protocol for its characterization. The objective is to equip the analyst with the necessary expertise to not only acquire high-quality data but also to interpret it with confidence, ensuring the unambiguous identification and structural verification of the target compound.
Part 1: Molecular Structure and Isotopic Signature
A foundational understanding of the molecule's composition is the first step in any mass spectrometric analysis. This dictates the expected mass-to-charge ratio (m/z) of the molecular ion and provides a key signature for its identification.
Molecular Formula: C₁₅H₂₀BrNO₂
Mass Calculations: The molecular weight determines the position of the molecular ion peak in the mass spectrum. It is critical to distinguish between the average mass and the monoisotopic mass. For mass spectrometry, the monoisotopic mass , calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br), is the relevant value.
| Property | Value | Rationale |
| Monoisotopic Mass (M) | 325.068 g/mol | Calculated using the most abundant isotopes. This is the value observed in high-resolution mass spectrometry. |
| [M+H]⁺ (with ⁷⁹Br) | 326.076 m/z | In positive-ion ESI, protonation is common. This represents the primary molecular ion. |
| [M+H]⁺ (with ⁸¹Br) | 328.074 m/z | Represents the M+2 peak, a hallmark of a monobrominated compound. |
The Bromine Isotopic Pattern: A critical and confirmatory feature of this molecule is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensity. This "M" and "M+2" doublet is a definitive signature that greatly aids in spectral interpretation and confirmation of the compound's identity.
Part 2: Predicted Fragmentation Pathways
The structural elucidation of a molecule via tandem mass spectrometry (MS/MS) relies on the predictable fragmentation of the molecular ion. The structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate suggests several high-probability fragmentation pathways, primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent strain of the cyclobutyl ring.
Primary Fragmentation: The Boc Group
The Boc group is notoriously labile in the gas phase and its fragmentation is often the most dominant process.
-
Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines involves a McLafferty-like rearrangement, leading to the neutral loss of isobutylene (56 Da).[1] This results in a carbamic acid intermediate which can be readily detected.
-
Loss of the tert-Butyl Cation (C₄H₉•): Cleavage of the oxygen-carbon bond can lead to the loss of a tert-butyl radical (57 Da), though the loss of isobutylene is typically more favorable.
-
Loss of Carbon Dioxide (CO₂): Following the initial loss of isobutylene, the resulting carbamic acid can readily lose CO₂ (44 Da).
-
Complete Loss of the Boc Group (C₅H₉O₂•): The entire Boc protecting group can be lost as a radical, resulting in a fragment corresponding to the protonated amine (a loss of 100 Da).
Secondary Fragmentation: The Cyclobutyl and Phenyl Rings
The strained four-membered ring and the aromatic system provide additional fragmentation routes.[2][3]
-
Cyclobutyl Ring Cleavage: Strained cyclobutane derivatives are known to undergo ring cleavage upon energetic activation.[2][4] A common pathway is the loss of ethylene (C₂H₄, 28 Da) from the cyclobutyl moiety.[3] This can occur after the initial fragmentation of the Boc group.
-
Alpha-Cleavage: Cleavage of the C-C bond between the cyclobutyl ring and the bromophenyl ring is a possible pathway, characteristic of amine fragmentation.[5][6] This would lead to the formation of a stable bromophenyl-containing fragment.
-
Formation of Bromophenyl Cation: The generation of the C₆H₄Br⁺ ion (m/z 155/157) is a plausible fragmentation pathway, arising from cleavage of the bond connecting the aromatic ring to the cyclobutyl core.
The interplay of these pathways provides a rich fragmentation spectrum that can be used to piece together the molecule's structure.
Part 3: Recommended Analytical Workflow & Protocol
To ensure the generation of high-quality, reproducible data, a systematic approach is required. The following workflow and protocol are designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides both accurate mass measurements and MS/MS capabilities.
Experimental Workflow Diagram
Caption: High-level workflow for MS analysis.
Detailed Step-by-Step Protocol
1. Sample Preparation:
- Accurately weigh approximately 1 mg of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
- Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final working concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte for positive-ion ESI.[7]
2. Instrument Configuration (Example: Agilent 6545 Q-TOF):
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive Ion Mode.
- Gas Temperature: 300 °C.
- Sheath Gas Flow: 10 L/min.
- Capillary Voltage: 3500 V.
- Nozzle Voltage: 500 V.
- Fragmentor Voltage: 120 V (This can be optimized to control in-source fragmentation).
3. Data Acquisition:
- Full Scan MS Analysis:
- Mass Range: 100 - 500 m/z.
- Acquisition Rate: 2 spectra/second.
- Objective: To locate the protonated molecular ion cluster ([M+H]⁺) at approximately m/z 326 and 328 and confirm its accurate mass.
- Tandem MS (MS/MS) Analysis:
- Precursor Ion Selection: Isolate the ⁷⁹Br isotope peak at m/z 326.0.
- Collision Energy: Apply a collision energy (e.g., 20 eV). This value should be ramped or optimized to achieve a rich fragmentation pattern.
- Acquisition Mode: Product Ion Scan.
- Objective: To generate and detect the fragment ions, allowing for structural elucidation.
Part 4: Predicted Data Summary and Visualization
Based on the established fragmentation patterns of the constituent chemical moieties, we can predict the key ions that will be observed in the mass spectrum.
Table of Predicted Ions
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Description of Loss |
| 326.076 / 328.074 | [C₁₅H₂₁BrNO₂]⁺ | [M+H]⁺ (Molecular Ion) |
| 270.013 / 272.011 | [C₁₁H₁₃BrNO₂]⁺ | Loss of isobutylene (-56 Da) from Boc group |
| 226.023 / 228.021 | [C₁₁H₁₂BrN]⁺ | Loss of isobutylene and CO₂ (-100 Da) |
| 198.028 / 200.026 | [C₉H₈BrN]⁺ | Loss of isobutylene, CO₂, and ethylene (-128 Da) |
| 155.960 / 157.958 | [C₆H₅Br]⁺ | Bromophenyl cation |
Proposed Fragmentation Pathway Diagram
Caption: Predicted MS/MS fragmentation pathway.
Conclusion
The mass spectrometric analysis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a multi-faceted process that leverages predictable chemical principles to achieve confident structural confirmation. The key identifiers for this compound are: 1) an accurate mass measurement of the molecular ion, 2) the characteristic 1:1 isotopic doublet confirming the presence of a single bromine atom, and 3) a fragmentation pattern dominated by the facile loss of isobutylene (56 Da) from the Boc-protecting group. By following the structured workflow and detailed protocol outlined in this guide, researchers can generate robust and interpretable data, ensuring the integrity of their synthetic and developmental programs. This predictive approach serves as a powerful tool for any scientist tasked with characterizing novel molecular entities.
References
-
Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry. Available at: [Link]
-
Dev, S., & Blower, P. (1972). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Mikaelyan, A. R. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available at: [Link]
-
BTC. (2024). What are the mass spectrometry characteristics of cyclobutanol? BTC Blog. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a synthetic organic compound of increasing interest within pharmaceutical research and development. Its structural motifs, including a Boc-protected amine, a cyclobutyl ring, and a bromophenyl group, suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and process chemistry. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers in the field.
Chemical Identity and Structure
The fundamental identity of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is established by its unique molecular structure and identifiers.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | --INVALID-LINK-- |
| CAS Number | 1245647-81-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₀BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 326.23 g/mol | --INVALID-LINK-- |
| Physical State | Solid at room temperature | --INVALID-LINK-- |
digraph "tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H", fontcolor="#4285F4"]; C11 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];
// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on phenyl ring C3 -- Br; C1 -- C7;
// Cyclobutyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7;
// Carbamate group C7 -- N; N -- H_N; N -- C11; C11 -- O1 [style=double]; C11 -- O2;
// tert-Butyl group O2 -- C12; C12 -- C13; C12 -- C14; C12 -- C15; }
Caption: 2D structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Core Physicochemical Properties: A Predictive and Comparative Analysis
Precise experimental data for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is not extensively available in public literature. However, by analyzing its constituent chemical moieties, we can predict its properties with a reasonable degree of accuracy. The bulky, nonpolar tert-butyloxycarbonyl (Boc) group generally increases lipophilicity and solubility in organic solvents[1]. The cyclobutyl group introduces ring strain and conformational rigidity, which can influence reactivity and intermolecular interactions[2][3][4]. The bromophenyl group contributes to the overall molecular weight and can participate in halogen bonding, potentially affecting crystal packing and melting point.
| Property | Predicted/Estimated Value | Rationale and Influencing Factors |
| Melting Point (°C) | Moderately high | As a solid at room temperature, a melting point above ambient is expected. The presence of the aromatic ring and the polar carbamate group can lead to significant intermolecular interactions, including dipole-dipole forces and hydrogen bonding, contributing to a higher melting point. The bromine atom further increases the molecular weight and polarizability, which can enhance van der Waals forces. |
| Boiling Point (°C) | High (likely decomposes before boiling) | Due to its relatively high molecular weight and the presence of polar functional groups, a high boiling point is anticipated. However, like many carbamates, it may be prone to thermal decomposition at elevated temperatures. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, EtOAc, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes). Very low solubility in water. | The large non-polar surface area imparted by the tert-butyl and bromophenyl groups suggests good solubility in organic solvents. The polar carbamate moiety can interact with polar aprotic solvents. The overall hydrophobic nature of the molecule predicts very low aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | High (estimated > 4) | The significant non-polar character from the tert-butyl, cyclobutyl, and bromophenyl groups strongly favors partitioning into the lipophilic octanol phase over the aqueous phase. This high lipophilicity is a key parameter in predicting membrane permeability and potential bioaccumulation. |
| pKa | Non-ionizable under typical physiological pH | The nitrogen atom of the carbamate is non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, this compound is not expected to have a pKa in the typical aqueous range and will exist as a neutral molecule across the physiological pH spectrum. |
Experimental Determination of Physicochemical Properties
To obtain definitive data, rigorous experimental evaluation is necessary. The following section outlines standardized protocols for the determination of the key physicochemical properties of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis and physicochemical characterization of a novel compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a pure crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Solubility Determination (OECD Guideline 105)
Rationale: The flask method, as described in OECD Guideline 105, is a robust and widely accepted method for determining the aqueous solubility of substances.
Protocol:
-
Preliminary Test: To estimate the approximate solubility, add increasing amounts of the compound to a fixed volume of water at a constant temperature (e.g., 25 °C) and stir. Observe the amount required to achieve a saturated solution.
-
Definitive Test:
-
Add an excess amount of the compound (determined from the preliminary test) to a known volume of water in a flask.
-
Stir the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
-
Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifuge or filter the sample if necessary. Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP Determination by the Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.
-
Partitioning:
-
Dissolve a known amount of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in either the water-saturated octanol or the octanol-saturated water phase.
-
Add a known volume of the other phase to create a two-phase system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring the pH of a solution as a titrant is added. For a non-ionizable compound like tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, this experiment serves to confirm the absence of an ionizable center within a specific pH range.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the millimolar range.
-
Titration:
-
Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The absence of a clear inflection point in the titration curve over the measured pH range would confirm the non-ionizable nature of the compound.
Predicted Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (δ 7.0-7.5 ppm): The protons on the bromophenyl ring will appear in this region as a complex multiplet.
-
NH Proton (δ ~5.0 ppm): The carbamate N-H proton is expected to be a broad singlet. Its chemical shift can be concentration and solvent dependent.
-
Cyclobutyl Protons (δ 1.8-2.5 ppm): The methylene protons of the cyclobutyl ring will likely appear as complex multiplets in this region.
-
tert-Butyl Protons (δ ~1.4 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed.
¹³C NMR:
-
Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the carbamate group will be in this characteristic downfield region.
-
Aromatic Carbons (δ 120-145 ppm): The carbons of the bromophenyl ring will appear in this range. The carbon attached to the bromine will be shifted to a lower field.
-
tert-Butyl Carbons (δ ~80 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group will be around 80 ppm, and the three methyl carbons will be around 28 ppm.
-
Cyclobutyl Carbons (δ 20-50 ppm): The carbons of the cyclobutyl ring will resonate in this aliphatic region.
Mass Spectrometry (MS)
Electron Ionization (EI):
-
Molecular Ion (M⁺): A molecular ion peak should be observable, though it may be of low intensity. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units will be a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways are expected to involve the loss of the tert-butyl group (as a stable cation or radical), cleavage of the cyclobutyl ring, and loss of the Boc group.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. While experimental data remains limited, a strong predictive framework based on its structural components has been established. The outlined experimental protocols offer a clear path for the rigorous determination of its melting point, solubility, lipophilicity, and ionization behavior. A comprehensive understanding of these properties is critical for advancing the use of this compound in the development of new chemical entities with therapeutic potential.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. While a published crystal structure for this specific compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the entire workflow from synthesis and crystallization to data analysis and validation. By presenting a hypothetical yet scientifically rigorous case study, we aim to equip researchers with the necessary expertise to elucidate the three-dimensional atomic arrangement of this and similar pharmaceutical intermediates, a critical step in understanding structure-activity relationships (SAR) and ensuring solid-form integrity.
Introduction: The Significance of Solid-State Characterization
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a substituted carbamate derivative with potential applications as a building block in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice, its crystal structure, dictates many of its bulk physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, a thorough understanding of the solid-state structure is paramount for intellectual property, formulation development, and regulatory compliance.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2] This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to the molecule's conformational preferences and packing motifs.
This guide will walk through the essential steps to determine the crystal structure of the title compound, emphasizing the causality behind experimental choices and the importance of data validation to ensure scientific integrity.
Experimental and Computational Workflow
The determination of a crystal structure is a multi-stage process that combines wet chemistry with sophisticated physical analysis and computational refinement.
Synthesis and Crystallization: The Foundation of Quality Data
The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[3] The purity of the synthesized compound is critical.
Protocol 1: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
A plausible synthetic route involves the reaction of a suitable precursor with a Boc-protecting agent. While various methods exist for carbamate synthesis, one common approach is the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O.[4]
-
Starting Material: 1-(3-bromophenyl)cyclobutanamine.
-
Reaction: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Add (Boc)₂O and a non-nucleophilic base (e.g., triethylamine) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours.
-
Workup and Purification: After reaction completion (monitored by TLC or LC-MS), quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the title compound.[5]
Protocol 2: Single Crystal Growth
The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm).[1]
-
Solvent Selection: Screen a variety of solvents with differing polarities to find a system where the compound has moderate solubility.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2]
Protocol 3: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.[6]
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The collection strategy is designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The "phase problem" is then solved to generate an initial electron density map, from which an initial model of the structure is built and subsequently refined.
Workflow Diagram: From Diffraction to Final Structure
Caption: Workflow for crystal structure determination.
Data Validation and Deposition
Ensuring the quality and correctness of the determined crystal structure is a critical final step.[7][8]
Protocol 4: Structure Validation
-
Crystallographic Information File (CIF): The final structural model, along with all experimental details, is saved in a standard Crystallographic Information File (CIF) format.[9][10][11] The CIF is a text-based format that is machine-readable and serves as the standard for archiving and disseminating crystallographic data.[12][13]
-
checkCIF: The CIF is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[12] This automated tool checks for syntax errors, internal consistency, and potential scientific issues, generating a report with alerts that must be addressed.[7]
-
Database Deposition: Upon successful validation, the CIF should be deposited in a public crystallographic database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, managed by the Cambridge Crystallographic Data Centre (CCDC).[14][15][16] This ensures the data is preserved and accessible to the scientific community.[17][18]
Hypothetical Results and Discussion
The following section presents a plausible set of crystallographic data for tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, as would be found in a validated CIF.
Crystal Data and Structure Refinement
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀BrNO₂ |
| Formula Weight | 326.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.542(3) Å |
| b | 8.987(2) Å |
| c | 16.231(5) Å |
| α | 90° |
| β | 98.45(1)° |
| γ | 90° |
| Volume | 1521.8(7) ų |
| Z | 4 |
| Calculated Density | 1.424 Mg/m³ |
| Absorption Coefficient | 2.552 mm⁻¹ |
| F(000) | 672 |
| Data Collection | |
| Reflections Collected | 14580 |
| Independent Reflections | 3480 [R(int) = 0.045] |
| Refinement | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
The hypothetical data suggests that the compound crystallizes in the centrosymmetric monoclinic space group P2₁/c, which is common for organic molecules. The refinement statistics (R-factors, Goodness-of-fit) indicate a well-refined and reliable structural model.[19]
Molecular Geometry and Intermolecular Interactions
A detailed analysis of the refined structure would reveal key geometric parameters. For instance, the C-Br bond length, the conformation of the cyclobutyl ring (likely puckered), and the planarity of the carbamate group would be determined with high precision.
Furthermore, the crystal packing would be analyzed to identify intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=C) and weaker interactions (e.g., C-H···π or Br···Br contacts), which govern the supramolecular assembly of the molecules in the solid state.
Diagram: Key Interaction Analysis
Caption: Potential intermolecular interactions.
Conclusion
This guide has detailed a rigorous, field-proven workflow for the determination of the single-crystal X-ray structure of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. While based on a hypothetical scenario due to the absence of public data, the principles and protocols described are universally applicable. The elucidation of the precise three-dimensional structure is an indispensable component of modern chemical and pharmaceutical research, providing foundational knowledge that impacts everything from molecular design to final product formulation. Adherence to these methodologies and a commitment to rigorous data validation are essential for producing high-quality, reliable, and trustworthy scientific results.
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A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Crystallographic Information File. Wikipedia. [Link]
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CIF 1.1 syntax specification. International Union of Crystallography (IUCr). [Link]
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What is in a CIF? Cambridge Crystallographic Data Centre (CCDC). [Link]
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The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]
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Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. [Link]
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Structure validation in chemical crystallography. Platon. [Link]
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Analysis of the quality of crystallographic data and the limitations of structural models. Journal of Applied Crystallography. [Link]
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Crystallographic Model Validation: from Diagnosis to Healing. PMC - PubMed Central. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AzoM. [Link]
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An In-depth Technical Guide to the Solubility of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination using the gold-standard shake-flask method, and presents a plausible, illustrative dataset. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for laboratory investigation and a deeper understanding of the physicochemical factors that influence the solubility of complex organic molecules.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior. Poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy. Tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a molecule with structural motifs that suggest its utility as a synthetic intermediate in the creation of more complex pharmaceutical agents. Understanding its solubility in various organic solvents is paramount for its purification, formulation, and subsequent synthetic transformations. This guide will delve into the critical aspects of its solubility, providing a robust framework for its empirical determination and interpretation.
Physicochemical Profile of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. A thorough understanding of these characteristics is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1245647-81-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 326.23 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥98% | [2] |
Structural Analysis and Predicted Solubility Behavior:
The structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a composite of moieties with differing polarities. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6]
-
Nonpolar Moieties: The cyclobutyl ring and the large, sterically hindering tert-butyl group are nonpolar. These components will favor interactions with nonpolar solvents.
-
Moderately Polar Moiety: The carbamate functional group (-NHCOO-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This introduces a degree of polarity to the molecule, suggesting potential solubility in moderately polar solvents.
-
Aromatic Moiety: The 3-bromophenyl group is largely nonpolar, though the bromine atom can participate in weak polar interactions. Its presence significantly increases the molecular size and weight, which can negatively impact solubility.
Based on this structural analysis, it is anticipated that tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of low to moderate polarity.
Theoretical Framework of Solubility
The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process involves the disruption of intermolecular forces in the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.
Several factors influence the solubility of an organic compound:
-
Solvent Polarity: Polar solvents, characterized by a high dielectric constant and dipole moment, are effective at dissolving polar and ionic solutes.[5] Nonpolar solvents are better suited for dissolving nonpolar solutes.[5]
-
Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility.[5]
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquid solvents, the process is endothermic, and thus solubility increases with temperature.
-
Molecular Size and Shape: Larger molecules often have lower solubility due to stronger intermolecular forces within the crystal lattice.[7]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[8][9] It is a robust and reliable technique that involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached.
Experimental Workflow Diagram
Caption: Figure 1: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure the tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is of high purity.
-
Use HPLC-grade organic solvents.
-
Calibrate all analytical instrumentation.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the incubator and allow them to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-resistant 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) of a known concentration.
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Analyze the standards by HPLC to establish a linear relationship between concentration and detector response (e.g., UV absorbance).[10][11]
-
Dilute the filtered sample from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Illustrative Solubility Data (Hypothetical)
As no experimentally determined solubility data for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is publicly available, the following table presents a hypothetical but scientifically plausible set of data to illustrate expected trends.
| Solvent | Polarity Index | Predicted Solubility at 25°C (mg/mL) | Predicted Solubility at 37°C (mg/mL) |
| Hexane | 0.1 | < 1 | < 1 |
| Toluene | 2.4 | 25 - 50 | 40 - 70 |
| Dichloromethane | 3.1 | > 100 | > 100 |
| Ethyl Acetate | 4.4 | 50 - 100 | 75 - 125 |
| Acetone | 5.1 | > 100 | > 100 |
| Ethanol | 5.2 | 10 - 25 | 20 - 40 |
| Methanol | 6.6 | 5 - 15 | 10 - 25 |
| Water | 10.2 | < 0.1 | < 0.1 |
Interpretation of Hypothetical Data:
-
Very Low Solubility in Nonpolar and Highly Polar Solvents: The compound is expected to be poorly soluble in the nonpolar solvent hexane and the highly polar solvent water, which is consistent with its mixed polarity.
-
High Solubility in Solvents of Intermediate Polarity: The highest solubility is predicted in solvents like dichloromethane and acetone. These solvents have a polarity that can effectively solvate both the nonpolar and moderately polar regions of the molecule.
-
Moderate Solubility in Other Organic Solvents: Solvents like toluene, ethyl acetate, ethanol, and methanol are predicted to be reasonably good solvents, with solubility generally decreasing as the solvent polarity moves away from the optimal intermediate range.
-
Temperature Effect: The solubility is predicted to increase with a rise in temperature from 25°C to 37°C, which is typical for the dissolution of a solid in a liquid.
Structure-Solubility Relationship
The interplay between the molecular structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and the properties of the solvent dictates its solubility.
Sources
- 1. appchemical.com [appchemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. m.indiamart.com [m.indiamart.com]
- 4. tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, CasNo.1245647-81-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Procurement and Quality Control of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: A Technical Guide for Researchers
For researchers and professionals in the fast-paced world of drug discovery and development, the integrity of starting materials is paramount. The timely acquisition of high-quality chemical reagents is a critical, yet often underestimated, determinant of project success. This guide provides an in-depth technical overview of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry. We will explore the landscape of commercial suppliers, establish a robust framework for supplier evaluation, and detail a comprehensive protocol for in-house quality control to ensure the compound's identity, purity, and stability, thereby safeguarding the integrity of your research.
Introduction to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (Molecular Formula: C₁₅H₂₀BrNO₂) is a synthetic organic compound that has garnered interest in medicinal chemistry as a versatile intermediate.[1] Its structure incorporates several key features that make it an attractive starting point for the synthesis of more complex molecules. The bromophenyl group provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The cyclobutyl moiety introduces a degree of three-dimensional complexity, a desirable trait in modern drug design for enhancing target engagement and optimizing pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, enabling orthogonal protection strategies in multi-step syntheses.
The Commercial Supplier Landscape
A number of chemical suppliers offer tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, often with varying purity grades and in a range of quantities. When selecting a supplier, it is crucial to look beyond price and availability and consider factors that speak to the quality and reliability of the product.
Key Supplier Evaluation Criteria:
-
Purity Specification: Look for suppliers that provide a clear and guaranteed purity level, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally acceptable for early-stage research, while ≥98% may be required for more sensitive applications.
-
Analytical Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch. This document should detail the methods used for quality control and the results obtained. Access to representative NMR, HPLC, and mass spectrometry data is a strong indicator of a supplier's commitment to quality.
-
Batch-to-Batch Consistency: For long-term projects, ensuring consistency between different batches of the same compound is critical. Inquire about the supplier's manufacturing and quality control processes to gauge their ability to deliver a consistent product over time.
-
Transparency and Technical Support: A reliable supplier will have a knowledgeable technical support team that can answer questions about the compound's properties, stability, and handling.
Comparison of Commercial Suppliers
| Supplier | Purity | Available Quantities | Documentation |
| Fluorochem | 98%[2] | 100 mg, 250 mg, 1 g[2] | SDS available for download[2] |
| BLDpharm | Inquire | Inquire | Inquire |
| CymitQuimica | 95%[1] | 1g, 5g, 10g, 25g[1] | Basic product info[1] |
| ChemScene | ≥95%[3] | 100mg[3] | SDS available for download[3] |
This table is a representative sample and not exhaustive. Researchers should conduct their own due diligence before making a purchase.
Understanding the Synthesis: Potential Impurities and Quality Attributes
A general understanding of the synthetic route to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate can provide valuable insights into potential impurities. A plausible synthetic approach involves the reaction of 1-(3-bromophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O).
Potential Impurities to Consider:
-
Starting Materials: Residual 1-(3-bromophenyl)cyclobutanamine or Boc₂O.
-
Byproducts: Di-acylated or unreacted starting materials.
-
Solvent Residues: Traces of solvents used in the reaction and purification steps.
The presence of these impurities can interfere with subsequent reactions or biological assays. Therefore, a thorough in-house quality control assessment is essential.
In-House Quality Control: A Self-Validating Protocol
Upon receiving a new batch of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, it is imperative to perform in-house quality control to verify its identity and purity. This not only validates the supplier's claims but also ensures the reliability of the experimental data generated using the compound.
Step-by-Step QC Workflow:
-
Documentation Review:
-
Carefully examine the supplier's Certificate of Analysis.
-
Cross-reference the batch number and product specifications with the information on the product label.
-
-
Physical Characterization:
-
Observe the physical appearance of the compound (e.g., color, form). It is typically a solid.[2]
-
Determine the melting point and compare it to the literature value, if available.
-
-
Spectroscopic and Chromatographic Analysis:
-
¹H NMR Spectroscopy: This is the most powerful technique for confirming the structure of the molecule.
-
Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Data Analysis:
-
Confirm the presence of characteristic peaks corresponding to the aromatic protons of the bromophenyl group, the cyclobutyl protons, and the tert-butyl protons of the Boc group.
-
Integrate the peaks to ensure the correct proton ratios.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
-
Method Development: Develop a suitable HPLC method using a C18 reverse-phase column and a mobile phase gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid.
-
Sample Analysis: Inject a solution of the compound and analyze the resulting chromatogram.
-
Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common and suitable method.
-
Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (326.23 g/mol ).
-
-
The following diagram illustrates the recommended workflow for supplier selection and in-house quality control:
Caption: Workflow for supplier selection and in-house quality control.
Conclusion
The procurement of high-quality chemical reagents is a foundational element of successful research in drug discovery and development. By implementing a rigorous supplier evaluation process and a comprehensive in-house quality control protocol for critical building blocks like tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, researchers can mitigate risks associated with reagent impurity and ensure the generation of reliable and reproducible data. This proactive approach to quality assurance ultimately accelerates the path from discovery to innovation.
The chemical structure and its key reactive sites are depicted below:
Caption: Chemical structure and key reactive sites.
References
-
Oakwood Chemical. tert-Butyl N-(3-bromophenyl)carbamate. [Link]
-
Organic Chemistry Portal. Carbamate synthesis. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
National Institutes of Health. Metabolically Stable tert-Butyl Replacement. [Link]
Sources
An In-Depth Technical Guide to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a pivotal building block for researchers and scientists in the field of drug development. The unique structural characteristics of this molecule, namely the conformationally rigid cyclobutane scaffold, the synthetically versatile bromophenyl group, and the strategically important Boc-protected amine, position it as a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system. This guide will delve into the chemical properties, a validated synthetic protocol, and the strategic applications of this compound, offering field-proven insights into its utility in medicinal chemistry.
Introduction: The Strategic Value of the 1-(Aryl)cyclobutyl Amine Scaffold
In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties are of paramount importance. The 1-(aryl)cyclobutyl amine moiety has emerged as a privileged scaffold, particularly in the development of agents targeting the central nervous system (CNS). The cyclobutane ring, a four-membered carbocycle, offers a unique combination of structural rigidity and three-dimensionality.[1][2]
Key Advantages of the Cyclobutane Scaffold:
-
Conformational Restriction: The puckered nature of the cyclobutane ring limits the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[3]
-
Improved Metabolic Stability: Compared to more flexible aliphatic chains, the cyclobutane ring can be less susceptible to metabolic degradation, potentially leading to improved pharmacokinetic profiles.
-
Reduced Planarity: The non-planar structure of the cyclobutane ring can enhance aqueous solubility and reduce interactions with planar aromatic systems, which is often beneficial for drug candidates.[2]
-
Novel Chemical Space: The incorporation of a cyclobutane ring allows for the exploration of novel chemical space, moving away from more traditional, often "flat," molecular architectures.[4]
The subject of this guide, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, combines this advantageous cyclobutane core with two other critical functionalities: a Boc-protected amine and a bromophenyl ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a range of reaction conditions and facile removal under acidic conditions. The bromophenyl group serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce further molecular complexity.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀BrNO₂ | [5] |
| Molecular Weight | 326.23 g/mol | [5] |
| IUPAC Name | tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | [5] |
| CAS Number | 1245647-81-7 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Below is a diagram illustrating the chemical structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Caption: Chemical structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Synthesis and Characterization
The synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is typically achieved through the Boc-protection of its corresponding primary amine precursor, 1-(3-bromophenyl)cyclobutan-1-amine. This precursor is a known intermediate in the synthesis of CNS-active compounds.[2]
Experimental Protocol: Boc-Protection of 1-(3-bromophenyl)cyclobutan-1-amine
This protocol is a robust and scalable method for the preparation of the title compound.
Materials and Reagents:
-
1-(3-bromophenyl)cyclobutan-1-amine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M) is added triethylamine (Et₃N, 2.2 eq) at room temperature. The mixture is stirred for 10-15 minutes to liberate the free amine.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting amine is observed (typically 2-4 hours).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate as a white solid.
Characterization Data
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the bromophenyl ring, the methylene protons of the cyclobutane ring, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum would display signals for the carbons of the bromophenyl ring (with the carbon bearing the bromine atom being significantly deshielded), the carbons of the cyclobutane ring, the quaternary carbon of the tert-butyl group, and the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The Gateway to Novel CNS Agents
The precursor, 1-(3-bromophenyl)cyclobutan-1-amine, is a key intermediate in the development of CNS agents, including novel antidepressants and antipsychotics.[2] The Boc-protected form allows for controlled and selective chemical transformations at other positions of the molecule before the final deprotection to reveal the bioactive amine.
A Platform for Suzuki-Miyaura Cross-Coupling Reactions
The presence of the bromine atom on the phenyl ring is a key feature that enables a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds.[6] This allows for the introduction of various aryl and heteroaryl groups at the 3-position of the phenyl ring, providing a rapid route to a diverse library of analogues for structure-activity relationship (SAR) studies.
Below is a diagram illustrating a typical Suzuki-Miyaura coupling workflow utilizing this building block.
Caption: Suzuki-Miyaura coupling workflow.
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the free amine. This primary amine can then be further functionalized through a variety of reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Urea and sulfonamide formation: Reaction with isocyanates or sulfonyl chlorides.
This versatility allows for the systematic exploration of the chemical space around the 1-(aryl)cyclobutyl amine scaffold to optimize for biological activity and drug-like properties.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted cyclobutane ring, a synthetically versatile bromophenyl group, and a readily cleavable Boc-protected amine provides researchers with a powerful tool to synthesize novel and diverse libraries of compounds. The established link of its core scaffold to CNS-active agents underscores its potential in the development of new treatments for neurological and psychiatric disorders. This guide has provided a comprehensive overview of its properties, synthesis, and applications, empowering researchers to effectively leverage this important intermediate in their drug discovery programs.
References
-
Rutjes, F. P. J. T., & Wanner, M. J. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
MySkinRecipes. (n.d.). 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]
-
Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–48. [Link]
-
Singh, R., & Tandon, V. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 129. [Link]
-
Patel, K., & Serajuddin, A. T. M. (2017). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
Methodological & Application
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate for the Synthesis of Biaryl Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction using tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate as a key building block. It is intended for professionals in chemical research and drug development, offering insights into the reaction mechanism, protocol optimization, and practical execution.
Introduction: The Significance of Biaryl Moieties in Modern Drug Discovery
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a significant percentage of known pharmaceuticals, including antiviral, antihypertensive, and anti-inflammatory agents.[1][2][3] Their unique three-dimensional conformations and electronic properties allow for potent and selective interactions with a wide range of biological targets.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these critical C(sp²)–C(sp²) bonds.[4][5][6] First reported by Akira Suzuki in 1979, its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[5][7]
The substrate, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, incorporates a cyclobutyl ring, a common bioisostere for phenyl groups or gem-dimethyl units, which can improve metabolic stability and binding affinity. The Boc-protected amine offers a handle for further functionalization. This application note outlines a robust protocol for coupling this substrate with various boronic acids, enabling access to a diverse chemical space of novel biaryl compounds for drug discovery programs.[8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle consists of three primary steps:
-
Oxidative Addition : This is often the rate-determining step.[5][6] The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide substrate, forming a square planar Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange.[10][11][12]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki coupling hinges on the judicious selection of its components. For a substrate like tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, careful consideration of the catalyst, base, and solvent is crucial.
-
Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate phosphine ligand.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, JohnPhos) are highly effective for coupling sterically hindered substrates and aryl chlorides/bromides, often allowing for lower catalyst loadings and room temperature reactions.[13][14] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.
-
Boronic Acid/Ester : A wide array of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized. Boronic esters often exhibit greater stability, preventing side reactions like protodeboronation, which can be an issue with some boronic acids.[9]
-
Base : The base is not merely a spectator; it is essential for activating the boronic acid.[15]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used, with Cs₂CO₃ often being more effective for challenging couplings due to its higher solubility in organic solvents.[15]
-
Phosphates (K₃PO₄) are an excellent choice, particularly for reactions sensitive to stronger bases.[14]
-
The Boc-protecting group on the substrate is generally stable under these conditions, but excessively harsh bases or prolonged high temperatures should be avoided to prevent potential cleavage.[16]
-
-
Solvent System : The choice of solvent influences reagent solubility and reaction kinetics.
-
Common solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene .[5][9]
-
Often, a biphasic system with water is employed, especially when using inorganic bases, as it helps dissolve the base and facilitates the formation of the active boronate species.[5][17] A typical ratio might be 4:1 or 5:1 organic solvent to water.
-
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. Optimization may be required for specific boronic acid partners.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% OR Pd₂(dba)₃, 2 mol%)
-
Ligand (if required, e.g., SPhos, 4-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Solvents for workup (e.g., ethyl acetate) and purification
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere : Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) followed by degassed water (e.g., to achieve a 5:1 dioxane:water ratio).
-
Reaction : Place the flask in a preheated oil bath (typically 90-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete (or has ceased to progress), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[12][16]
Data Presentation: Example Optimization Table
The following table illustrates how reaction conditions can be varied to optimize the yield for the coupling of the title compound with phenylboronic acid. (Note: Yields are representative).
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O 4:1 | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | Toluene/H₂O 5:1 | 100 | 12 | 72 |
| 3 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O 4:1 | 90 | 8 | 92 |
| 4 | Pd₂(dba)₃ (2%) | SPhos (4%) | Cs₂CO₃ (2.0) | THF/H₂O 5:1 | 80 | 8 | 88 |
As shown, the combination of a modern palladium precatalyst, a specialized biaryl phosphine ligand, and a suitable base can lead to significantly improved yields under milder conditions (Entry 3).[14]
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly efficient and adaptable method for the synthesis of novel biaryl compounds from tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity, enabling the rapid generation of compound libraries for screening in drug discovery and development. The protocol described herein serves as a robust foundation for further exploration of this valuable chemical transformation.
References
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Thieme Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
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Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
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Fiveable. Biaryl Synthesis Definition. [Link]
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Zhang, Z., et al. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. National Center for Biotechnology Information. [Link]
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ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]
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Kumar, A., et al. Expanding chemical space by para-C−H arylation of arenes. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
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National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
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Stanford University. The Suzuki Reaction. [Link]
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Royal Society of Chemistry. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
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YouTube. Suzuki Coupling Mechanism. [Link]
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Application Note & Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction: The Strategic Role of the Boc Protecting Group
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles and organometallic reagents.[2][3] This stability allows for extensive molecular modifications elsewhere in a substrate.
The key to the Boc group's utility lies in its acid lability.[4] It can be cleaved under relatively mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the parent amine with high fidelity.[2][5] This application note provides a comprehensive, field-tested protocol for the deprotection of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a key intermediate in the synthesis of novel central nervous system (CNS) agents and other advanced chemical entities.[6][7] We will delve into the underlying mechanism, provide a step-by-step experimental workflow, and address critical safety and troubleshooting considerations.
The Deprotection Mechanism: An Acid-Catalyzed Elimination
The cleavage of the Boc group with a strong acid like TFA is a classic example of an acid-catalyzed elimination reaction, which proceeds through a stable tertiary carbocation intermediate.[8][9] The process can be dissected into four key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[8][10] This step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, cleaving the tert-butyl-oxygen bond to form a resonance-stabilized tert-butyl cation and an unstable carbamic acid intermediate.[8][10]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide, which satisfyingly bubbles out of the solution, and the desired free amine.[5][10]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[10]
The primary byproducts are the stable tert-butyl cation, which typically deprotonates to form isobutylene gas, and carbon dioxide.[10][11]
Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.
Experimental Protocol
This protocol is optimized for the deprotection of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate on a research scale.
Materials and Reagents
| Parameter | Details |
| Starting Material | tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate |
| Product | 1-(3-bromophenyl)cyclobutan-1-amine[12][13] |
| Reagent | Trifluoroacetic Acid (TFA), Reagent Grade (≥99%) |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Work-up Reagents | Toluene, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) |
| TLC Supplies | Silica gel plates, Mobile Phase (e.g., 10% Methanol in DCM), Ninhydrin stain solution |
Step-by-Step Procedure
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- 6. Buy 1-(3-Bromophenyl)cyclobutanamine hydrochloride (EVT-1472001) | 1228879-34-2 [evitachem.com]
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- 13. 1-(3-Bromophenyl)cyclobutan-1-amine | C10H12BrN | CID 43345659 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in Modern Synthetic Chemistry
Introduction: The Cyclobutane Motif and its Ascendancy in Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate incorporation of unique structural motifs to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of rational drug design. Among these, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Its distinct, puckered three-dimensional geometry offers a scaffold that can impart conformational rigidity, enhance metabolic stability, and serve as a non-planar bioisostere for other chemical groups.[3][4] Unlike aromatic rings, the sp³-rich nature of the cyclobutane moiety can improve solubility and reduce planarity, key factors in enhancing the drug-like properties of a molecule.[1]
This guide focuses on tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (CAS No. 1245647-81-7), a synthetic intermediate that strategically combines the benefits of the cyclobutane scaffold with the versatile reactivity of an aryl bromide and a protected primary amine. The presence of the bromine atom on the phenyl ring opens the door to a vast array of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine provides a latent primary amine, ready for deprotection and further functionalization. This combination makes it a highly valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.
This document will provide a detailed exploration of the applications of this intermediate, with a focus on its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will also discuss its potential as a precursor for the synthesis of pharmacologically active compounds, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.
| Property | Value |
| CAS Number | 1245647-81-7 |
| Molecular Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.23 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, and DCM |
Synthetic Rationale: Access to the Intermediate
While a detailed synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is beyond the scope of this application note, a plausible synthetic route would involve the reaction of 3-(3-bromophenyl)cyclobutan-1-one with a source of ammonia, followed by protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O). This approach provides a straightforward method to obtain the title compound, setting the stage for its diverse applications.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is primarily derived from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6] In the context of our intermediate, this reaction allows for the substitution of the bromine atom with a wide variety of aryl or heteroaryl groups.
Causality of Experimental Choices:
-
Catalyst System: The steric hindrance around the bromine atom, imparted by the adjacent cyclobutyl group, necessitates the use of a highly active catalyst system. Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for such challenging substrates as they promote the oxidative addition step and facilitate the reductive elimination.[7][8]
-
Base: A suitable base is required to activate the boronic acid partner. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used and offer good functional group compatibility.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate with Phenylboronic Acid
Diagrammatic Workflow:
Sources
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- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
Application Note & Protocol: Efficient Synthesis of 1-(3-bromophenyl)cyclobutanamine via Acid-Catalyzed Deprotection
Abstract
This document provides a comprehensive guide for the preparation of 1-(3-bromophenyl)cyclobutanamine, a valuable building block in medicinal chemistry, through the deprotection of its tert-butyloxycarbonyl (Boc) protected precursor, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. We present two robust and field-proven protocols utilizing either trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in 1,4-dioxane. The guide delves into the underlying reaction mechanism, offers detailed, step-by-step experimental procedures, and includes critical safety information and troubleshooting advice to ensure reliable and safe execution.
Introduction: The Strategic Role of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in multi-step organic synthesis. Its prevalence stems from its remarkable stability under a wide range of nucleophilic, basic, and reductive conditions, coupled with its clean and efficient removal under acidic conditions.[1] This strategic orthogonality makes it an indispensable tool in the synthesis of complex molecules, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs).
The target molecule, 1-(3-bromophenyl)cyclobutanamine, incorporates a synthetically versatile bromophenyl moiety and a cyclobutanamine core, structural motifs frequently found in neurologically active compounds. This application note details the final step in its synthesis: the quantitative removal of the Boc group to unmask the primary amine, yielding the desired product as either a free base or a stable hydrochloride salt.
Reaction Mechanism: Acid-Catalyzed Carbamate Cleavage
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. Subsequently, the molecule fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate. This carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine. In the acidic reaction medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (trifluoroacetate or hydrochloride).[2][3][4]
Sources
The Strategic Application of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in Modern Medicinal Chemistry
Introduction: A Scaffold for Innovation in CNS Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The strategic design of molecular scaffolds that offer both unique three-dimensional topologies and versatile handles for chemical modification is a cornerstone of successful drug discovery campaigns. tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate has emerged as a building block of significant interest, particularly in the development of agents targeting the central nervous system (CNS).
This technical guide provides an in-depth exploration of the applications of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of compounds with therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.[1][2] The inherent structural features of this molecule—a conformationally constrained cyclobutane ring and a synthetically versatile bromophenyl moiety—render it an invaluable tool for medicinal chemists. The cyclobutane unit introduces a degree of rigidity that can enhance binding affinity and metabolic stability, while the bromine atom serves as a linchpin for diversification through modern cross-coupling methodologies.[3][4]
This document will provide detailed protocols for the synthesis of this key building block and its subsequent elaboration into advanced drug-like molecules, supported by mechanistic insights and practical considerations for the research scientist.
Core Attributes of the Scaffold
The utility of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in drug design is rooted in two key structural motifs:
-
The 1-Arylcyclobutylamine Core: The cyclobutane ring imposes a significant conformational constraint on the molecule. This rigidity can be advantageous in locking the molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. Furthermore, the introduction of sp³-hybridized centers can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, by moving away from "flat" aromatic structures.
-
The 3-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[5][6] This allows for the late-stage diversification of intermediates, enabling the rapid exploration of structure-activity relationships (SAR).
Synthesis of the Key Building Block: A Step-by-Step Protocol
The synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate begins with the preparation of its precursor amine, 1-(3-bromophenyl)cyclobutan-1-amine. This is followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a standard procedure in organic synthesis to modulate the reactivity of the amine during subsequent transformations.[7][8]
Protocol 1: Synthesis of 1-(3-bromophenyl)cyclobutan-1-amine
This protocol is based on established methodologies for the synthesis of 1-arylcyclobutylamines.
Workflow Diagram:
Caption: Synthetic pathway to the precursor amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Bromobenzonitrile | 182.02 | - | >98% |
| Magnesium turnings | 24.31 | - | >99% |
| Anhydrous THF | 72.11 | 0.889 | >99.5% |
| Cyclobutanone | 70.09 | 0.955 | >98% |
| Sodium azide (NaN₃) | 65.01 | - | >99% |
| Sulfuric acid (H₂SO₄) | 98.08 | 1.84 | 98% |
| Palladium on carbon (Pd/C) | - | - | 10% |
| Methanol | 32.04 | 0.792 | >99.8% |
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Addition to Cyclobutanone: Cool the Grignard solution to 0 °C. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Hydrolysis and Rearrangement: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.
-
Schmidt Reaction (Azide Formation): Dissolve the crude alcohol in a suitable solvent like chloroform. Add sodium azide (1.5 eq) and cool the mixture to 0 °C. Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 5 °C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Reduction to Amine: Carefully quench the reaction with ice-water and basify with NaOH solution. Extract the product with dichloromethane. The combined organic layers are dried and concentrated. The resulting crude azide is then reduced to the amine. A common method is catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere.
-
Purification: After the reaction is complete, filter the catalyst and concentrate the solvent. The crude amine can be purified by column chromatography or distillation under reduced pressure to yield 1-(3-bromophenyl)cyclobutan-1-amine.[4][9]
Protocol 2: Boc-Protection of 1-(3-bromophenyl)cyclobutan-1-amine
This protocol employs standard conditions for the N-tert-butyloxycarbonylation of an amine.[7][8]
Workflow Diagram:
Caption: Boc-protection of the precursor amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1-(3-bromophenyl)cyclobutan-1-amine | 226.11 | - | >95% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | - | >97% |
| Triethylamine (Et₃N) | 101.19 | 0.726 | >99% |
| Dichloromethane (DCM) | 84.93 | 1.33 | >99.8% |
Procedure:
-
Reaction Setup: Dissolve 1-(3-bromophenyl)cyclobutan-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Add triethylamine (1.2 eq) to the solution.
-
Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate as a solid.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is an ideal starting material for the synthesis of NK1 receptor antagonists. The 3-bromo-substituted phenyl ring allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, a key structural feature in many potent NK1 antagonists.[10][11] Following this, deprotection of the Boc group and subsequent elaboration of the amine provides access to a diverse range of final compounds.
Exemplary Synthesis: A Vestipitant Analog
Here, we outline a synthetic route to a key intermediate for a vestipitant analog, demonstrating the utility of our title compound. Vestipitant is a selective NK1 receptor antagonist developed by GlaxoSmithKline.[3]
Overall Synthetic Scheme:
Caption: Synthetic route to a vestipitant analog intermediate.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the bromophenyl intermediate with a suitable boronic acid.[6][12]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | 326.23 | >98% |
| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 263.14 | >95% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | >98% |
| Sodium carbonate (Na₂CO₃) | 105.99 | >99.5% |
| 1,4-Dioxane | 88.11 | Anhydrous |
| Water | 18.02 | Deionized |
Procedure:
-
Reaction Setup: To a Schlenk flask, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected biaryl intermediate.
Protocol 4: Boc-Deprotection
The final step in this sequence is the removal of the Boc protecting group to reveal the free amine, which can then be further functionalized.[13][14]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration |
| Boc-Protected Biaryl Intermediate | - | - |
| Trifluoroacetic acid (TFA) | 114.02 | >99% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
Procedure:
-
Reaction Setup: Dissolve the Boc-protected biaryl intermediate (1.0 eq) in dichloromethane.
-
Addition of TFA: Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude biaryl amine.
-
Purification: The product can be further purified by crystallization or chromatography if necessary.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate represents a strategically designed building block that provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. Its conformationally restricted core and synthetically versatile handle for diversification make it particularly well-suited for the development of CNS-active compounds, as exemplified by its application in the synthesis of NK1 receptor antagonists. The protocols detailed in this guide offer a practical framework for the synthesis and application of this valuable intermediate, enabling the efficient exploration of chemical space in the pursuit of new medicines.
References
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Sabbatini, F. M., et al. (2010). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 623-7. [Link]
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Reilly, S. W., & Mach, R. H. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(15), 4489-4492. [Link]
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Payack, J. F., et al. (2002). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 124(49), 12590-1. [Link]
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Alvaro, G., et al. (2009). Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. Organic Process Research & Development, 13(6), 1167-1174. [Link]
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Buchwald–Hartwig amination. In Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Sabbatini, F. M., et al. (2010). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists. PubMed. [Link]
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Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Various Authors. (2012). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
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Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
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NK1 receptor antagonist. In Wikipedia. [Link]
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Various Authors. (2014). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
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1-(3-bromophenyl)cyclobutan-1-amine. PubChem. [Link]
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G-G, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(35), 20857-20864. [Link]
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Various Authors. (2020). Suzuki Coupling. YouTube. [Link]
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1-(3-bromophenyl)cyclobutan-1-amine hydrochloride. MySkinRecipes. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Kihal, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal, 8(4), 139-142. [Link]
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A, A., & B, C. (2015). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 4(1), 15-22. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Abstract
This comprehensive guide details the synthetic utility of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate as a versatile building block for the generation of novel heterocyclic compounds. The unique structural motif of a cyclobutane ring fused to an aromatic system offers significant potential in drug discovery by providing conformational rigidity and novel exit vectors for molecular exploration.[1][2][3] This document provides detailed, step-by-step protocols for leveraging palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, to construct a diverse array of nitrogen- and oxygen-containing heterocycles. Furthermore, strategies for subsequent intramolecular cyclization and functionalization are discussed, highlighting the potential for creating complex, spirocyclic frameworks.[4][5][6]
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, puckered conformation can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to fill hydrophobic pockets within target proteins.[1][2] The incorporation of a cyclobutane moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The starting material, tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, serves as an excellent precursor for the synthesis of novel heterocyclic compounds that feature this valuable structural element. The presence of a bromo-substituted phenyl ring allows for a wide range of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine provides a handle for further functionalization and cyclization.
Strategic Overview: Pathways to Heterocyclic Diversity
The synthetic strategies outlined in this guide focus on the functionalization of the aryl bromide of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, followed by either direct introduction of a heterocyclic moiety or subsequent intramolecular cyclization to construct the desired ring system. The primary transformations explored are:
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): For the synthesis of substituted anilines, which can serve as precursors to various nitrogen-containing heterocycles such as indoles, quinolines, and benzodiazepines.
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): To introduce new carbon-based substituents that can participate in subsequent cyclization reactions to form heterocycles like benzofurans and carbazoles.
-
Palladium-Catalyzed C-C Bond Formation (Sonogashira Coupling): For the introduction of terminal alkynes, which are versatile intermediates for the synthesis of a variety of heterocyclic systems, including indolizines and quinolines.
-
Intramolecular Cyclization Strategies: Following the initial cross-coupling, subsequent reactions can be employed to construct the final heterocyclic ring.
Below is a diagram illustrating the general synthetic workflow.
Figure 1: General workflow for the synthesis of novel heterocyclic compounds.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
General Procedure for Boc Deprotection
The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent reactions.
Protocol 3.1.1: Acid-Catalyzed Boc Deprotection
-
Dissolve tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 1-4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the free amine.
| Parameter | Condition | Reference |
| Reagent | 4M HCl in 1,4-dioxane | [7] |
| Solvent | 1,4-dioxane or Ethyl Acetate | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 1-4 hours | [7] |
| Workup | Evaporation or Neutralization/Extraction | [7] |
Table 1: Typical conditions for Boc deprotection.
Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9][10][11][12] This reaction can be used to couple tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate with a variety of amines, leading to precursors for a range of nitrogen heterocycles.
Figure 2: General scheme for Buchwald-Hartwig amination.
Protocol 3.2.1: Buchwald-Hartwig Amination with a Primary Amine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv) and the primary amine (1.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Reference |
| Palladium Source | Pd₂(dba)₃ | [8][11] |
| Ligand | XPhos, SPhos, or other bulky phosphine ligands | [11] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | [9] |
| Solvent | Toluene or Dioxane | [9] |
| Temperature | 80-110 °C | [9] |
Table 2: Typical conditions for Buchwald-Hartwig amination.
Synthesis of Biaryl Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[13][14][15] This reaction can be used to introduce a variety of substituents that can subsequently be used for the construction of heterocyclic rings.
Figure 3: General scheme for Suzuki-Miyaura coupling.
Protocol 3.3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
To a round-bottom flask, add tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a mixture of toluene and water (e.g., 4:1) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | [14] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | [14] |
| Solvent | Toluene/Water, Dioxane/Water | [14] |
| Temperature | 80-100 °C | [14] |
Table 3: Typical conditions for Suzuki-Miyaura coupling.
Synthesis of Alkynyl Arenes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[16][17][18][19][20] The resulting alkynyl arenes are valuable intermediates for the synthesis of a wide range of heterocycles.
Figure 4: General scheme for Sonogashira coupling.
Protocol 3.4.1: Sonogashira Coupling with a Terminal Alkyne
-
To a Schlenk tube, add tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) cocatalyst (e.g., CuI, 0.05 equiv).
-
Evacuate and backfill the tube with argon.
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | [17] |
| Copper(I) Cocatalyst | CuI | [17] |
| Base | Triethylamine, Diisopropylamine | [17] |
| Solvent | THF, DMF | [17] |
| Temperature | Room Temperature to 60 °C | [17] |
Table 4: Typical conditions for Sonogashira coupling.
Intramolecular Cyclization and Further Transformations
The functionalized intermediates obtained from the cross-coupling reactions can be further elaborated to construct a variety of heterocyclic scaffolds. For instance, an ortho-alkynyl aniline derivative, synthesized via a Sonogashira coupling followed by nitro group reduction, can undergo intramolecular cyclization to form an indole. Similarly, an ortho-amino biaryl, obtained from a Suzuki coupling, can be cyclized to a carbazole.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide a robust foundation for researchers and scientists in the field of drug discovery to explore new chemical space and develop innovative therapeutic agents. The strategic application of modern palladium-catalyzed cross-coupling reactions opens up a plethora of possibilities for creating complex molecules with the desirable properties imparted by the cyclobutane motif.
References
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- UniCA IRIS. (n.d.). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-.
- SciSpace. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
- RSC Publishing. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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- Unknown. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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- Chemistry LibreTexts. (2023).
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- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
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- PubMed. (n.d.).
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- PubMed. (n.d.).
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction: The Strategic Value of the 1-(3-Aminophenyl)cyclobutane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a valuable design element.[1][2] Its rigid, puckered conformation can enforce specific vectoral orientations of substituents, aiding in the precise docking of a ligand into a protein's binding site.[2] This conformational restriction can lead to significant gains in potency and selectivity.[1] Furthermore, the replacement of more metabolically labile groups with the cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[1][2]
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a key building block for accessing derivatives of 1-(3-aminophenyl)cyclobutanamine. The bromine atom on the phenyl ring serves as a versatile synthetic handle for the introduction of a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions. The Boc-protecting group ensures the stability of the amine functionality during these transformations and allows for its facile deprotection in a subsequent step. This guide provides an in-depth exploration of the application of this substrate in several cornerstone palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and organic synthesis.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[3][4] These reactions generally proceed through a common catalytic cycle, which is initiated by the oxidative addition of an organic halide to a palladium(0) species. This is followed by a transmetalation step with an organometallic reagent (in the case of Suzuki, Stille, and Negishi couplings) or coordination and insertion (in Heck and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[5]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific substrates being coupled. For a sterically hindered substrate such as tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, the selection of bulky, electron-rich phosphine ligands is often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[7] For a substrate like tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, the steric bulk of the 1-(Boc-amino)cyclobutyl group necessitates a carefully optimized catalyst system to achieve high yields.
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) is chosen. The steric bulk of SPhos facilitates the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the sterically demanding aryl bromide.[8]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is used. It is effective in activating the boronic acid for transmetalation without promoting side reactions like the hydrolysis of the carbamate protecting group.[8]
-
Solvent System: A mixture of a non-polar solvent like toluene and water is often employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the substrates and catalyst. This biphasic system facilitates the interaction of all reaction components at the interface.
Detailed Protocol: Suzuki-Miyaura Coupling of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate with 4-methoxyphenylboronic acid
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (Dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
To the flask, add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | Common, stable, and readily reduced in situ. |
| Ligand | SPhos | Bulky, electron-rich ligand for sterically hindered substrates. |
| Base | K₃PO₄ | Effective for transmetalation, compatible with the Boc group. |
| Solvent | Toluene/Water | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Provides sufficient energy for catalytic turnover without degradation. |
| Stoichiometry | 1.2 equiv. Boronic Acid | A slight excess ensures complete consumption of the aryl bromide. |
Visualization: Suzuki-Miyaura Catalytic Cycle
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- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 7. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of the Bromophenyl Group in tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
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Introduction
The molecule tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a valuable building block in medicinal chemistry and materials science. Its structure combines a sterically hindered cyclobutyl ring, a Boc-protected amine, and a functionalizable bromophenyl group. The bromine atom serves as a versatile handle for introducing a wide array of chemical moieties through various cross-coupling and organometallic reactions.[1][2] This guide provides detailed protocols and mechanistic insights for the functionalization of this key intermediate, targeting researchers, scientists, and drug development professionals.
The strategic position of the bromine atom on the phenyl ring allows for late-stage diversification, a crucial aspect in the rapid generation of compound libraries for drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the amine is robust enough to withstand many reaction conditions, yet can be readily removed when desired, adding to the synthetic utility of this scaffold.[3][4]
This document will delve into several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation. Additionally, we will explore the formation of organometallic intermediates such as Grignard and organolithium reagents for subsequent reactions with electrophiles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5][9]
Mechanistic Rationale
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid (or its boronate ester derivative), where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8] The base is crucial for activating the organoboron species.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commonly used Pd(0) source. |
| Base | Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[12]
Mechanistic Rationale
The catalytic cycle involves both palladium and copper. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[11] Copper-free Sonogashira protocols have also been developed to avoid the potential for Glaser-type homocoupling of the alkyne.[13]
Experimental Protocol: Sonogashira Coupling
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv) in anhydrous THF.
-
Add the terminal alkyne (1.5 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.06 equiv).
-
Add triethylamine (2.5 equiv) as the base and solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A common and effective catalyst/co-catalyst system. |
| Base | Triethylamine | Acts as both a base and a solvent, and scavenges the HBr formed. |
| Solvent | THF | A good solvent for the organic starting materials. |
| Temperature | Room Temperature | Mild conditions are often sufficient for this reaction. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.
Mechanistic Rationale
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. A base is used to deprotonate the amine, forming a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[16]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous toluene.
-
Add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv) and the desired amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Elevated temperature is often required to drive the reaction to completion. |
Cyanation: C-CN Bond Formation
Palladium-catalyzed cyanation of aryl halides is a valuable method for introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.[17][18][19][20][21]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the aryl bromide to Pd(0). This is followed by transmetalation with a cyanide source, typically zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[19][20] Reductive elimination then affords the aryl nitrile and regenerates the Pd(0) catalyst. A significant challenge in these reactions is catalyst poisoning by excess cyanide ions.[18][19]
Experimental Protocol: Cyanation
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
-
Zinc cyanide (Zn(CN)₂)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv), zinc cyanide (0.6 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add anhydrous DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A stable and effective catalyst for cyanation reactions. |
| Cyanide Source | Zn(CN)₂ | A less toxic and more manageable source of cyanide. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 120 °C | Higher temperatures are often necessary for efficient cyanation. |
Part 2: Organometallic Intermediate Formation
Grignard Reagent Formation
The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is a classic method for generating a potent carbon nucleophile.[22][23] However, the presence of the Boc-protecting group, which contains an electrophilic carbonyl, can be problematic. Low temperatures and the use of highly activated magnesium (Rieke magnesium) can mitigate side reactions.[24][25]
Experimental Workflow: Grignard Formation and Trapping
Caption: Workflow for Grignard Reagent Formation and Electrophilic Trapping.
Organolithium Reagent Formation
Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is another effective way to generate an aryllithium species.[26][27][28] This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as attack on the Boc group.[26] The resulting aryllithium is a highly reactive nucleophile that can be trapped with a variety of electrophiles.[29]
Experimental Workflow: Lithiation and Trapping
Caption: Workflow for Lithium-Halogen Exchange and Electrophilic Trapping.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a highly adaptable building block for chemical synthesis. The bromophenyl group can be efficiently functionalized through a variety of well-established palladium-catalyzed cross-coupling reactions and by the formation of organometallic intermediates. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold, enabling the synthesis of novel compounds for applications in drug discovery and materials science. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, is paramount to achieving high yields and purity of the desired products.
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- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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Application Note: A Scalable Protocol for the Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a key building block in modern medicinal chemistry, particularly for the development of novel agents targeting the central nervous system (CNS)[1]. The described synthetic strategy is designed for scalability, robustness, and high fidelity. The three-step sequence involves an initial Grignard reaction to form the tertiary alcohol intermediate, followed by a Ritter reaction to install the amine, and concludes with a standard Boc-protection. Emphasis is placed on the causality behind procedural choices, critical safety considerations for large-scale operations, and in-depth protocols to ensure reproducibility and high yields.
Introduction and Strategic Overview
The 1-arylcyclobutylamine scaffold is a privileged motif in drug discovery, offering a conformationally restricted bioisostere for more flexible alkyl or aryl linkers. The title compound, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, serves as a crucial intermediate, with the bromine atom providing a synthetic handle for further diversification via cross-coupling reactions, and the Boc-protected amine allowing for controlled elaboration.
The selected synthetic route was optimized for large-scale production, prioritizing cost-effective starting materials, operational safety, and straightforward purification procedures.
Rationale for the Synthetic Pathway
The synthesis is strategically divided into three distinct stages:
-
C-C Bond Formation via Grignard Reaction: The synthesis commences with the formation of a Grignard reagent from 3-bromobromobenzene, which then undergoes a nucleophilic addition to cyclobutanone. This classic organometallic reaction is a powerful and well-understood method for creating tertiary alcohols and is highly amenable to scale-up with appropriate safety controls.[2]
-
Amination via Ritter Reaction: The resultant tertiary alcohol, 1-(3-bromophenyl)cyclobutanol, is an ideal substrate for the Ritter reaction. In the presence of a strong acid, the alcohol generates a stable tertiary carbocation, which is subsequently trapped by a nitrile (acetonitrile).[3][4] Subsequent hydrolysis of the intermediate nitrilium ion yields the primary amine, 1-(3-bromophenyl)cyclobutan-1-amine.[5][6] This method is superior for generating sterically hindered amines where direct amination methods might fail.
-
Amine Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[7][8]
Overall Synthetic Scheme
The complete three-step synthesis is illustrated below.
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tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate as a building block for API synthesis
Application Notes & Protocols
Topic: tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: A Versatile Scaffold for Accelerated API Development
Abstract
In modern medicinal chemistry, the strategic use of functionalized building blocks is paramount for the efficient synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][2] tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate emerges as a highly valuable scaffold, integrating three critical chemical motifs: a Boc-protected amine for subsequent elaboration, a cyclobutyl core to introduce three-dimensional character, and a strategically placed bromophenyl group that serves as a versatile handle for advanced cross-coupling reactions. This guide provides an in-depth exploration of this building block's synthetic utility, featuring detailed protocols for key transformations, mechanistic insights, and a practical workflow for the synthesis of a model API.
Introduction: The Strategic Advantage of a Trifunctional Building Block
The design of contemporary pharmaceutical agents often requires the assembly of complex molecular architectures.[1] The title compound, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, is engineered to streamline this process. Its utility is rooted in its trifunctional nature:
-
The Bromophenyl Moiety : The bromine atom is not merely a substituent; it is a powerful synthetic linchpin.[3] It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of aryl, heteroaryl, and amino groups.[4][5][6]
-
The Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group is one of the most robust and widely used protecting groups for amines in organic synthesis.[7][8] Its stability to a broad range of non-acidic conditions allows for extensive modification of the bromophenyl ring without unintended interference from the amine. Subsequent, clean removal of the Boc group under acidic conditions reveals the primary amine for further functionalization, such as amide bond formation.
-
The Cyclobutyl Core : Unlike flat aromatic systems, the sp³-hybridized cyclobutyl ring introduces a defined three-dimensional geometry into the target molecule. This non-planar structure can be crucial for optimizing ligand-receptor interactions and improving physicochemical properties such as solubility.
This combination of features allows researchers to perform complex carbon-carbon and carbon-nitrogen bond formations first, and then unmask the amine for final diversification, representing a highly logical and efficient approach to building libraries of potential drug candidates.
Physicochemical Properties and Handling
| Property | Data |
| Molecular Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.23 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
| Storage | Store in a cool, dry place away from light. Recommended storage at 2-8 °C. |
Core Synthetic Transformations and Protocols
The primary utility of this building block lies in two sequential, high-impact transformations: palladium-catalyzed cross-coupling at the C-Br bond and the subsequent deprotection of the Boc-protected amine.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide is the key enabler for molecular diversification. The choice between Suzuki and Buchwald-Hartwig coupling depends on the desired bond type (C-C vs. C-N).
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 3.1.1: Suzuki-Miyaura C-C Coupling
This reaction is ideal for introducing new aryl or heteroaryl groups. The choice of catalyst, ligand, and base is critical for achieving high yields.
-
Causality: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][9] Using pre-catalysts and bulky electron-rich phosphine ligands like P(t-Bu)₃ can enhance catalytic activity, even at room temperature.[10]
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Tri-tert-butylphosphine tetrafluoroborate [HP(t-Bu)₃]BF₄ (0.08 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, the arylboronic acid, and the base.
-
Add the solvent (e.g., 1,4-dioxane).
-
In a separate vial, pre-mix the Pd₂(dba)₃ and [HP(t-Bu)₃]BF₄ in a small amount of the reaction solvent to form the active catalyst.
-
Add the catalyst solution to the main reaction flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.1.2: Buchwald-Hartwig C-N Amination
This protocol enables the synthesis of diaryl amines or the introduction of nitrogen-containing heterocycles.
-
Causality: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) are highly effective. A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.[12][13]
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 equiv)
-
Amine or heterocycle (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or another suitable biarylphosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried, argon-flushed flask, combine tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, the amine, sodium tert-butoxide, and the ligand.
-
Add the palladium source (Pd₂(dba)₃).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Amine Deprotection
Once the aryl core has been elaborated, the Boc group is removed to reveal the primary amine, which can then be used in subsequent reactions like amide couplings or reductive aminations.
Caption: Mechanism of acid-catalyzed Boc deprotection.[7]
Protocol 3.2.1: Deprotection using HCl in 1,4-Dioxane
This method is common and often results in the precipitation of the desired amine as a stable hydrochloride salt, simplifying purification.[7][8]
-
Causality: The strong acid protonates the carbamate oxygen, weakening the C-O bond. This initiates a fragmentation cascade that releases the highly stable tert-butyl cation and carbon dioxide, liberating the free amine.[7]
Materials:
-
Boc-protected substrate (1.0 equiv)
-
4M HCl in 1,4-Dioxane (4-10 equiv)
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve the Boc-protected starting material in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M solution of HCl in 1,4-dioxane to the stirred solution at room temperature.
-
Stir the mixture for 1 to 4 hours. The reaction is often complete within 30 minutes.[7]
-
Monitor the reaction's completion using TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. If precipitation is significant, the solid can be collected by filtration.
-
Wash the collected solid with cold diethyl ether to remove non-polar impurities.
-
Dry the resulting amine hydrochloride salt under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce solidification.
| Method Comparison for Boc Deprotection | ||
| Reagent | Typical Conditions | Advantages/Considerations |
| TFA in DCM | 0 °C to RT, 30 min - 2 hr | Very fast and effective. Requires careful neutralization during workup.[8] |
| 4M HCl in Dioxane | RT, 1 - 4 hr | Milder than TFA. Often yields a crystalline HCl salt, simplifying isolation.[7][8] |
| Oxalyl Chloride in Methanol | RT, 1 - 4 hr | A mild alternative for substrates with other acid-labile groups like esters.[14] |
Application Example: A Model API Synthesis Workflow
To illustrate the power of this building block, the following is a hypothetical, three-step synthesis of "Cyclobutapril," a model API.
Caption: A model three-step workflow for API synthesis.
This logical sequence—diversification followed by deprotection and final coupling—is a robust strategy for rapidly accessing novel chemical matter.
Conclusion
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a powerful and versatile building block for API synthesis. Its pre-installed functionalities—a masked amine and a reactive aryl bromide on a 3D scaffold—provide a direct and efficient route to complex molecules. By leveraging well-established and reliable transformations such as Suzuki and Buchwald-Hartwig couplings followed by straightforward Boc deprotection, researchers can significantly accelerate the drug discovery and development process.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]
-
Room-temperature Pd-catalyzed Amidation of Aryl Bromides Using Tert-Butyl Carbamate. National Institutes of Health (NIH). Available at: [Link]
-
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]
-
Tert-butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate. PubChem. Available at: [Link]
-
Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. Available at: [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.
-
Active Pharmaceutical Ingredients (APIs) in Flow. The Kappe Laboratory. Available at: [Link]
-
The Role of Medicinal Chemists in Pharmaceutical Drug Development. ijrpr. Available at: [Link]
-
Improving API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]
-
THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Nature. Available at: [Link]
-
Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. MIT Open Access Articles. Available at: [Link]
-
The Role of Pharmaceutical Chemistry in Medicine. Open Access Journals. Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity for this compound. Here, we will address common challenges and provide expert-driven, field-proven solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Question: What is the expected polarity of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and what is a good starting solvent system for TLC analysis?
Answer: The structure, which includes a bulky nonpolar tert-butyl group, a cyclobutyl ring, and a bromophenyl ring, suggests that the compound is of low to moderate polarity. The carbamate group (NH-Boc) is the primary polar feature. A good starting point for thin-layer chromatography (TLC) analysis is a binary solvent system of ethyl acetate (EtOAc) and a nonpolar solvent like hexanes or petroleum ether. We recommend starting with 10-20% EtOAc in Hexanes . This should place the product with an Rf value between 0.2 and 0.4, which is ideal for column chromatography separation.[1] Alternative systems like chloroform/methanol (e.g., 95:5) can also be effective for Boc-protected amines.[2]
Question: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?
Answer: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The lone pair of electrons on the nitrogen atom of the carbamate can interact with these acidic sites, causing the compound to "stick" and elute slowly and unevenly.[3][4]
To resolve this, you can neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) to your eluent is a highly effective and common practice.[1][5] The TEA will preferentially bind to the acidic silanol groups, allowing your target compound to pass through the column without tailing.[6]
Question: Is there a risk of the Boc-protecting group cleaving during purification on silica gel?
Answer: Yes, this is a valid concern. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[7][8] Because silica gel is inherently acidic, prolonged exposure can lead to partial or complete deprotection of the amine, resulting in the formation of a more polar, baseline impurity (the free amine) and consequently, a lower yield of your desired product.[9][10][11]
Before committing to a large-scale column, it is best practice to assess your compound's stability. This can be done with a 2D TLC experiment :
-
Spot your crude material on a TLC plate and run it in your chosen solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, you will see a single spot that has moved diagonally. If decomposition is occurring, you will see a new spot or a streak appearing off the diagonal axis.[9][12]
If instability is observed, using a TEA-modified eluent or switching to a less acidic stationary phase like neutral alumina is recommended.[9][12]
Troubleshooting Guide: Common Purification Issues
Problem 1: Poor Separation of Product from Impurities
-
Symptom: Fractions collected from the column are consistently mixed with impurities, and TLC analysis shows overlapping spots.
-
Potential Cause & Mechanistic Explanation:
-
Suboptimal Solvent System: The polarity of the mobile phase is not fine-tuned. If the eluent is too polar, both the product and impurities will travel quickly up the column with little interaction with the silica, leading to co-elution. If it's not polar enough, elution will be slow and bands will broaden due to diffusion.[13]
-
Column Overloading: Exceeding the capacity of the stationary phase causes the sample band to broaden significantly, preventing distinct separation of components.
-
-
Solutions:
-
Optimize the Mobile Phase: Systematically test different ratios of your solvents (e.g., 5% EtOAc, 10% EtOAc, 15% EtOAc in hexanes) via TLC. Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from impurities.[1]
-
Employ Gradient Elution: Start with a lower polarity solvent to elute nonpolar impurities first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
-
Use the Dry Loading Technique: For difficult separations, dry loading often yields sharper bands and better resolution. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[13] This powder can then be carefully added to the top of your packed column.[13]
-
Problem 2: Low Product Yield After Chromatography
-
Symptom: The mass of the isolated, pure product is significantly lower than theoretically expected.
-
Potential Cause & Mechanistic Explanation:
-
Decomposition on Column: As discussed in the FAQs, the acidic nature of silica may be cleaving the Boc-group, leading to product loss.[9]
-
Irreversible Adsorption: Highly polar impurities or a partially decomposed product (free amine) can bind very strongly to the silica and may not elute at all.
-
Overly Broad Fractions: Severe tailing can spread the product across many fractions at very low concentrations, making it difficult to identify and combine the correct fractions, leading to inadvertent loss.[9]
-
-
Solutions:
-
Confirm Stability: Perform the 2D TLC test as described above.[12]
-
Deactivate the Silica: If instability or tailing is confirmed, run the column with a mobile phase containing 0.5-1% triethylamine (TEA) .[1][5][12]
-
Switch Stationary Phase: For highly acid-sensitive compounds, consider using neutral alumina or Florisil as the stationary phase.[9]
-
Concentrate Fractions for Analysis: If you suspect your product has eluted in very dilute fractions, try concentrating a few fractions from the expected elution range before running a final TLC analysis.[9]
-
Experimental Protocols
Protocol 1: Recommended TLC Analysis
-
Dissolve a small amount of your crude product in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Prepare a developing chamber with a solvent system (e.g., 85:15 Hexanes:EtOAc with 1% TEA).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The bromophenyl ring should be UV-active. Circle the spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for visualization of UV-inactive impurities.
-
Calculate the Rf value and adjust the solvent system to achieve the target Rf of 0.2-0.4.
Protocol 2: Step-by-Step Column Chromatography (Dry Loading)
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack evenly under positive pressure or gravity, ensuring no air bubbles are trapped.[14] Add a thin layer of sand on top to protect the silica bed.[13]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 10-20x the sample weight) and swirl to create a slurry.[13] Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Loading: Carefully add the silica-adsorbed sample onto the sand layer at the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the mobile phase (containing 0.5-1% TEA if needed) without disturbing the top layer.[13] Apply gentle air pressure to begin the elution at a steady drip rate. An optimal flow rate is crucial; too fast leads to poor equilibration, while too slow leads to band broadening from diffusion.[13]
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Data Summary & Visualization
Table 1: Recommended Solvent Systems & Modifiers
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Expected Rf Range | Purpose / Rationale |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5 - 1% Triethylamine | 0.2 - 0.4 | General purpose, good starting point for moderately polar compounds. TEA mitigates tailing. |
| Silica Gel | Dichloromethane / Hexanes | 0.5 - 1% Triethylamine | 0.2 - 0.4 | Alternative non-polar system. Good for compounds with slightly different solubility. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None | Variable | Use if the compound shows significant decomposition on silica gel, even with TEA. |
Diagram 1: Column Chromatography Workflow
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Triethyl amine - Chromatography Forum [chromforum.org]
- 4. reddit.com [reddit.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Overview of the Synthesis
The synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate typically involves the formation of a carbamate functional group on a 1-(3-bromophenyl)cyclobutylamine precursor. A common and effective method for introducing the tert-butoxycarbonyl (Boc) protecting group is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride).[1][2][3] Another potential synthetic route is the Ritter reaction, which transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[4][5][6]
This guide will focus on troubleshooting the more prevalent Boc protection route, addressing potential impurities arising from starting materials, side-reactions, and the workup process.
Logical Workflow for Synthesis and Troubleshooting
Sources
Technical Support Center: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate , a key intermediate in various discovery programs. Here, we move beyond simple protocols to dissect the underlying chemistry, offering a structured approach to troubleshooting and yield optimization based on mechanistic principles and empirical evidence.
Part 1: Synthetic Strategy Overview
The synthesis of the target molecule is typically approached via a two-step sequence. Understanding this pathway is the first step in diagnosing issues.
-
Amine Formation via Ritter Reaction: The core 1-(3-bromophenyl)cyclobutanamine is commonly synthesized from 1-(3-bromophenyl)cyclobutanol. Under strong acidic conditions, the tertiary alcohol generates a relatively stable tertiary cyclobutyl carbocation. This electrophile is then "trapped" by a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide, which is then hydrolyzed to the primary amine.[1][2]
-
Boc Protection: The resulting primary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[3]
This sequence, while logical, contains multiple potential pitfalls that can drastically reduce the overall yield.
Caption: General two-step synthesis of the target carbamate.
Part 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is poor, and I'm not sure which step is failing. How do I diagnose the problem?
A1: Effective troubleshooting begins with pinpointing the problematic step. You must monitor each reaction independently before attempting a multi-step, single-pot synthesis.
Diagnostic Protocol:
-
Run Step 1 (Ritter Reaction) in Isolation: After the prescribed reaction time, take an aliquot of the reaction mixture. Quench it carefully and extract it into an organic solvent. Analyze the crude organic layer by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: You should see a major spot/peak corresponding to the mass of the desired amine, 1-(3-bromophenyl)cyclobutanamine. The starting alcohol should be largely consumed.
-
Troubleshooting: If the starting material remains or multiple new products are observed, the issue lies in the Ritter reaction. Proceed to Q2.
-
-
Run Step 2 (Boc Protection) in Isolation: Use a purified sample of 1-(3-bromophenyl)cyclobutanamine. Monitor the reaction by TLC every 30-60 minutes.
-
Expected Result: You should observe the clean conversion of the polar amine (low Rf on silica gel) to the less polar Boc-protected product (higher Rf).
-
Troubleshooting: If the reaction is slow, incomplete, or generates significant byproducts, the issue is with the Boc protection. Proceed to Q4.
-
Q2: The Ritter reaction (Step 1) is giving a complex mixture of products and low yield of the desired amine. What is happening?
A2: The crux of the Ritter reaction is the generation and fate of the tertiary carbocation. Its stability is key, but it is also susceptible to undesired side reactions, which are the most likely cause of a complex product mixture.[4][5]
Potential Causes & Solutions:
-
Cause 1: Carbocation Rearrangement/Elimination: The cyclobutyl cation is prone to rearrangement to a more stable carbocation or elimination to form an alkene. This is a common issue in reactions involving carbocation intermediates.[4][6]
-
Solution: Control the reaction temperature rigorously. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor higher-energy rearrangement and elimination pathways over the desired nitrile attack.
-
-
Cause 2: Incomplete Reaction: The reaction may not be going to completion if the conditions are not optimal.
-
Solution: Ensure your acid is sufficiently strong and concentrated (e.g., concentrated H₂SO₄).[1] Monitor the reaction over a longer period to determine the point of maximum conversion.
-
-
Cause 3: Poor Quality Starting Material: Impurities in the 1-(3-bromophenyl)cyclobutanol can introduce competing reactions.
-
Solution: Verify the purity of your starting alcohol by NMR or GC-MS. Recrystallize or chromatograph if necessary.
-
Caption: Competing reaction pathways for the carbocation intermediate.
Q3: The Boc protection (Step 2) is sluggish and incomplete. How can I drive it to completion?
A3: An incomplete Boc protection is one of the most common frustrations in synthesis. The reactivity of the amine and the reaction conditions are the primary factors to optimize.[7]
Key Optimization Parameters:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| (Boc)₂O Stoichiometry | 1.1 equivalents | Increase to 1.5 equivalents. | Ensures the amine is not the limiting reagent and compensates for any potential hydrolysis of the anhydride.[7] |
| Base | Triethylamine (TEA) | Switch to a stronger, non-nucleophilic base like DBU, or use catalytic 4-DMAP. | The amine is sterically hindered. A stronger base or a catalyst can accelerate the reaction. DMAP is a highly effective acylation catalyst.[8] Caution: See Q4 regarding DMAP side reactions. |
| Solvent | DCM or THF | Switch to a polar aprotic solvent like DMF or acetonitrile. For weakly nucleophilic amines, alcoholic solvents (e.g., methanol) can enhance the rate.[7][9] | Solvent polarity can stabilize charged intermediates and influence reaction rates. |
| Temperature | Room Temperature | Gently heat the reaction to 40-50 °C. | Increases the reaction rate, but must be monitored by TLC to avoid byproduct formation.[10] |
| Amine Salt | N/A | If starting with an amine salt (e.g., HCl), ensure at least 2 equivalents of base are used (1 for neutralization, 1 for the reaction). | The free amine is the active nucleophile. It must be liberated from its salt form to react.[11] |
Q4: My Boc protection is creating significant byproducts. How can I achieve a cleaner reaction?
A4: Byproduct formation in Boc protections typically stems from over-reactivity or side reactions involving the reagents.
Common Byproducts & Mitigation:
-
Di-Boc Product (R-N(Boc)₂): This occurs when the initially formed carbamate is deprotonated and reacts with a second molecule of (Boc)₂O.
-
Cause: Often promoted by highly reactive catalysts like DMAP, especially when used in stoichiometric amounts.[8]
-
Solution: Use DMAP in strictly catalytic amounts (1-5 mol%). Avoid excessive heating. If the di-Boc product persists, omit DMAP and extend the reaction time or use a different base.
-
-
Urea Formation: This can happen if the amine reacts with isocyanate, a potential decomposition product of the activated Boc intermediate.[12]
-
Cause: Can be exacerbated by high temperatures.
-
Solution: Maintain a moderate reaction temperature. Ensure slow, controlled addition of (Boc)₂O to the amine solution rather than the other way around.
-
-
Hydrolysis of (Boc)₂O: The presence of water will hydrolyze the anhydride to t-butanol and CO₂, quenching the reagent.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[10]
-
Part 3: Frequently Asked Questions (FAQs)
Q5: What are the critical quality attributes for my starting materials? A5:
-
1-(3-bromophenyl)cyclobutanol: Must be free of residual acids or bases from its synthesis. Purity should be >98%. The primary impurity to watch for is the corresponding ketone, which will be unreactive.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent has a low melting point (~23 °C) and can decompose over time. It should be a clear liquid or white solid. If it appears oily or discolored, its purity is suspect. Store it refrigerated.
-
Solvents & Reagents: Ensure all solvents are anhydrous. Bases like triethylamine should be distilled and stored over KOH if not from a fresh, sealed bottle.
Q6: What is the best way to purify the final product, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate? A6: The product is a relatively non-polar, stable solid.
-
Aqueous Workup: After the reaction, quench with water or a mild aqueous acid (e.g., sat. NH₄Cl). Extract the product into a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine to remove the base and any unreacted amine or (Boc)₂O byproducts.
-
Purification: The crude product can often be purified by simple trituration or recrystallization from a hexane/ethyl acetate mixture.[13] If significant impurities remain, flash column chromatography on silica gel is highly effective.
Q7: Are there any alternative, milder methods for the Boc protection step? A7: Yes. If standard conditions are problematic, consider a catalyst-free, water-mediated protocol. Some studies have shown that performing the reaction in a water-acetone mixture can proceed efficiently without the need for a base, minimizing base-catalyzed side reactions.[12] This can be particularly useful if your substrate is sensitive to strong bases.
Part 4: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for optimization.
Protocol 1: Synthesis of 1-(3-bromophenyl)cyclobutanamine (Ritter Reaction)
-
To a stirred solution of 1-(3-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile (5-10 volumes), cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and basifying to pH > 10 with cold 6M NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (Boc Protection)
-
Dissolve the crude 1-(3-bromophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction at room temperature for 2-16 hours until TLC analysis shows complete consumption of the starting amine.
-
Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by recrystallization or flash chromatography.
References
-
Yang, J. W., Pan, S. C., & List, B. (2009). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 182. Retrieved from [Link]
-
Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
-
Kurti, L. (2018). Ritter Reaction: Recent Catalytic Developments. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 11). Ritter Reaction. YouTube. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6255-6283. DOI: 10.1039/C3OB41195H. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Boumoud, B., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. DOI: 10.1155/2013/873585. Retrieved from [Link]
-
ChemTips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
- Mowry, D. T. (1948). The Ritter Reaction. Organic Reactions, 5, 301-330.
-
OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
Sources
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- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Welcome to the technical support center for the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate potential challenges and ensure the successful synthesis of this important building block.
I. Synthesis Overview
The synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate typically involves a multi-step process. A common route begins with the Grignard reaction of 3-bromophenylmagnesium bromide with cyclobutanone to form the tertiary alcohol, 1-(3-bromophenyl)cyclobutanol. This is followed by a Ritter reaction with a nitrile (e.g., acetonitrile) under acidic conditions to introduce the amino group, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
Below is a generalized workflow for the synthesis:
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Low yield of 1-(3-bromophenyl)cyclobutanol in the Grignard reaction.
Potential Causes:
-
Poor Quality Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or atmospheric carbon dioxide.
-
Side Reactions: The highly basic Grignard reagent can deprotonate the α-hydrogens of cyclobutanone, leading to enolization and subsequent side reactions like aldol condensation.[1] Another possibility is the reduction of the ketone to a secondary alcohol if the Grignard reagent has a β-hydrogen.[2]
-
Steric Hindrance: Sterically hindered ketones can be less reactive towards Grignard reagents.[2]
Solutions & Protocols:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| Verify Grignard Reagent Activity | Titrate a small aliquot of the Grignard reagent against a standard solution of I₂ or use a Gilman test to confirm its activity before use. | Ensures that a viable Grignard reagent is used for the reaction. |
| Optimize Reaction Conditions | Add the cyclobutanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). | Improved yield of the desired tertiary alcohol.[3][4] |
| Consider Alternative Reagents | For sterically hindered ketones, organolithium or organocerium reagents can sometimes provide better yields as they are generally more reactive or less basic, respectively.[1] | Increased conversion to the desired product. |
Question 2: Presence of unexpected byproducts in the Ritter reaction.
Potential Causes:
-
Carbocation Rearrangement: The tertiary carbocation intermediate formed from the protonated alcohol can undergo a Wagner-Meerwein rearrangement, especially given the inherent strain in the cyclobutane ring.[5][6][7] This can lead to ring expansion or other skeletal rearrangements.[8]
-
Elimination Reactions: Under strongly acidic and high-temperature conditions, the carbocation can undergo elimination to form an alkene byproduct.
-
Over-alkylation of Nitrile: It is possible for the nitrile to react with more than one carbocation, leading to undesired side products.
Solutions & Protocols:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| Control Reaction Temperature | Maintain a low reaction temperature (e.g., 0-25 °C) to disfavor rearrangement and elimination pathways.[9] | Minimized formation of rearranged and elimination byproducts. |
| Choice of Acid | Use a milder acid catalyst or a Lewis acid to promote the reaction with less degradation. Copper(II) triflate has been used in stereoretentive Ritter reactions of cyclic alcohols.[10][11] | Increased selectivity for the desired amide. |
| Monitor Reaction Progress | Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of over-alkylation products. | Maximized yield of the target compound. |
Question 3: Incomplete Boc protection or formation of di-Boc byproduct.
Potential Causes:
-
Insufficient Base: An inadequate amount of base can lead to incomplete deprotonation of the amine, resulting in a slow or incomplete reaction.[12]
-
Steric Hindrance: The tertiary amine is sterically hindered, which can make the reaction with di-tert-butyl dicarbonate ((Boc)₂O) sluggish.
-
Formation of N,N-di-Boc derivatives: While less common with secondary amines, under certain basic conditions, the formation of di-Boc derivatives can occur.[13]
Solutions & Protocols:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| Optimize Base and Stoichiometry | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents).[12] Ensure at least a stoichiometric amount of (Boc)₂O is used. | Drives the reaction to completion and minimizes side reactions. |
| Solvent and Temperature | Use an appropriate solvent like THF, dichloromethane, or acetonitrile. The reaction is typically run at room temperature.[14] Gentle heating may be required for sterically hindered amines, but should be done cautiously to avoid decomposition of (Boc)₂O. | Improved reaction rate and yield. |
| Alternative Boc Reagents | Consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) for hindered amines, as it can be more reactive. | Higher conversion to the desired N-Boc protected product. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis?
A1: Grignard reagents are highly flammable and react violently with water. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment.
Q2: How can I purify the final product, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate?
A2: The crude product can often be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may also be an effective purification method.[15]
Q3: Is the Boc protecting group stable under all conditions?
A3: The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[13][16][17] Therefore, care should be taken to avoid acidic workups or purification conditions if the Boc group is to be retained.
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups like carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group will depend on the planned subsequent reactions and the required deprotection conditions. The Boc group is often chosen for its ease of removal under mild acidic conditions.[18]
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the products?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of each reaction step. For detailed characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.[16]
IV. References
-
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate - Benchchem. 16
-
Grignard Reaction - Organic Chemistry Portal.
-
Grignard side reactions : r/chemistry - Reddit.
-
The Chemistry of the Boc Protecting Group - Benchchem. 12
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
BOC Protection and Deprotection - J&K Scientific LLC.
-
Can grignard reagent react with ketones? - Quora.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
-
Reactions with Grignard Reagents - Chemistry LibreTexts.
-
Carbocation Rearrangements I (Wagner Meerwein Rearrangement) - YouTube.
-
Cyclobutanes in Organic Synthesis - Baran Lab.
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
-
Wagner–Meerwein rearrangement - Wikipedia.
-
Wagner-Meerwein Rearrangement - Chemistry LibreTexts.
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH.
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure.
-
Cyclobutane synthesis - Organic Chemistry Portal.
-
What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM - YouTube.
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.
-
1-(3-Bromophenyl)-cyclobutanol - ChemScene.
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - NIH.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI.
-
Ritter Reaction - YouTube.
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate.
-
Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols - PMC.
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
-
Ritter Reaction - Organic Chemistry Portal.
-
Ritter reaction - Wikipedia.
-
Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate.
-
1-(3-Bromophenyl)cyclobutanol - BLD Pharm.
-
Friedel–Crafts reaction - Wikipedia.
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing).
-
tert-butyl (3-bromophenyl)carbamate - CymitQuimica.
-
Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols.
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI.
-
Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
Friedel-Crafts Alkylation - Organic Chemistry Portal.
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
-
tert-Butyl N-(3-bromophenyl)carbamate - Oakwood Chemical.
-
Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.
-
tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate - CymitQuimica.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube.
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- 12. benchchem.com [benchchem.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
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- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Boc Protection for 1-(3-bromophenyl)cyclobutanamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the tert-butoxycarbonyl (Boc) protection of 1-(3-bromophenyl)cyclobutanamine. This document offers a blend of theoretical principles and practical, field-proven advice to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Boc protection of sterically hindered and electronically diverse amines like 1-(3-bromophenyl)cyclobutanamine.
Q1: My Boc protection reaction is sluggish or incomplete. What are the primary causes?
A1: Several factors can contribute to an incomplete reaction:
-
Steric Hindrance: The cyclobutanamine moiety presents significant steric bulk around the nitrogen atom, which can impede the approach of the Boc anhydride ((Boc)₂O).[1][2]
-
Reduced Nucleophilicity: While the amine is aliphatic, the adjacent phenyl ring can have a minor electron-withdrawing effect, slightly reducing the amine's nucleophilicity compared to a simple alkylamine.[1][3]
-
Inadequate Base or Catalyst: The choice and amount of base or catalyst are critical. For hindered amines, a simple non-catalytic base like triethylamine (TEA) may not be sufficient to accelerate the reaction to completion.[1]
-
Poor Solubility: Sub-optimal solubility of the amine starting material or the Boc anhydride in the chosen solvent can lead to a slow, heterogeneous reaction.[4]
Q2: What is the role of a base in this reaction, and is it always necessary?
A2: A base is not strictly required for Boc protection, as the amine itself can act as a base.[5] The reaction involves the amine attacking the carbonyl of (Boc)₂O, leading to the formation of a protonated carbamate intermediate. The unstable tert-butyl carbonate leaving group can then deprotonate this intermediate, which subsequently decomposes to tert-butanol and CO₂ gas.[5][6] However, for hindered or less nucleophilic amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the generated acid, driving the equilibrium towards the product.[7][8]
Q3: When should I consider using 4-Dimethylaminopyridine (DMAP) as a catalyst?
A3: DMAP is a highly effective nucleophilic catalyst that significantly accelerates Boc protection, especially for sterically hindered or weakly nucleophilic amines.[9][10] DMAP reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which is then readily attacked by the amine.[9][11] Use DMAP when standard conditions (e.g., (Boc)₂O with TEA) fail to provide a satisfactory reaction rate or yield. However, be aware that DMAP can promote side reactions if not used in catalytic amounts.[9][12][13][14]
Q4: What are common side products, and how can I minimize them?
A4: The most common side product is the formation of the di-Boc protected amine, especially when using a large excess of (Boc)₂O and a catalyst like DMAP.[12][13] Another potential side reaction, particularly with DMAP at low temperatures, is the formation of isocyanates.[12][13][14] To minimize these:
-
Use a modest excess of (Boc)₂O (typically 1.1-1.5 equivalents).
-
If using DMAP, keep it at catalytic amounts (e.g., 0.05-0.1 equivalents).
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged reaction times.[15]
Q5: How do I effectively monitor the reaction progress?
A5: TLC is the most common and convenient method.[16]
-
Spotting: Spot the starting amine, (Boc)₂O (though it may not be UV active), and the reaction mixture on a silica gel plate.
-
Eluent: A typical eluent system is a mixture of ethyl acetate and hexanes. You will need to optimize the ratio to get good separation.
-
Visualization: The Boc-protected product will have a higher Rf value (less polar) than the starting amine. The starting amine can be visualized with a ninhydrin stain (which reacts with primary amines to give a purple spot), while the product will not react with ninhydrin.[16][17] Both starting material and product should be visible under a UV lamp if they contain a chromophore, which 1-(3-bromophenyl)cyclobutanamine does.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental problems.
Guide 1: Issue - Low or No Conversion
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Insufficient Reactivity | 1. Add Catalytic DMAP: Introduce 0.1 equivalents of DMAP. Rationale: DMAP forms a highly reactive intermediate with (Boc)₂O, accelerating the rate-limiting nucleophilic attack by the sterically hindered amine.[9][14] 2. Increase Temperature: Gently heat the reaction to 40-50 °C. Rationale: Increased thermal energy helps overcome the activation energy barrier, especially for sterically demanding reactions.[3] Avoid excessive heat, which can decompose the (Boc)₂O.[18] |
| Poor Solubility | 1. Change Solvent: Switch to a solvent that better solubilizes the starting amine hydrochloride salt after neutralization, such as Tetrahydrofuran (THF) or Acetonitrile (ACN).[10] A biphasic system (e.g., Dichloromethane/water with a base) can also be effective.[19] Rationale: The reaction rate is dependent on the concentration of reactants in solution. Ensuring homogeneity is key to efficient reaction kinetics. |
| Reagent Degradation | 1. Use Fresh (Boc)₂O: (Boc)₂O can slowly hydrolyze in the presence of moisture. Use a freshly opened bottle or ensure it has been stored properly. Rationale: (Boc)₂O has a low melting point (22-24 °C) and can decompose over time, especially if not stored in a refrigerator.[18][20] |
Guide 2: Issue - Formation of Multiple Products
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Over-reaction (Di-Boc Formation) | 1. Reduce Equivalents of (Boc)₂O: Decrease the amount of Boc anhydride to 1.05-1.1 equivalents. Rationale: Using a large excess of the protecting agent, especially with a highly active catalyst, can drive the reaction to protect the carbamate nitrogen, forming a di-Boc species.[12] 2. Reduce Catalyst Loading: If using DMAP, lower the amount to 0.05 equivalents or less. Rationale: A lower catalyst concentration will slow the overall reaction but can improve selectivity for the mono-protected product. |
| Hydrolysis of (Boc)₂O | 1. Use Anhydrous Solvent: Ensure your solvent is dry, especially for aprotic conditions. Rationale: Water can compete with the amine for reaction with (Boc)₂O, consuming the reagent and reducing the yield of the desired product.[1] |
| Impure Starting Material | 1. Verify Starting Material Purity: Analyze the 1-(3-bromophenyl)cyclobutanamine starting material by NMR or LC-MS. Rationale: Impurities in the starting material will carry through the reaction and complicate purification. |
Part 3: Experimental Protocols & Data
Protocol 1: Standard Boc Protection
This protocol is a good starting point for the reaction.
-
Dissolution: Dissolve 1-(3-bromophenyl)cyclobutanamine hydrochloride (1.0 eq) in Dichloromethane (DCM, 0.2 M).
-
Basification: Add triethylamine (TEA, 2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) and ninhydrin staining.[15][16]
-
Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Optimized DMAP-Catalyzed Boc Protection
This protocol is recommended for achieving a faster and more complete reaction.
-
Dissolution & Basification: Dissolve 1-(3-bromophenyl)cyclobutanamine hydrochloride (1.0 eq) in DCM (0.2 M). Add TEA (2.2 eq) and stir for 15 minutes.
-
Catalyst & Reagent Addition: Add DMAP (0.1 eq) followed by the portion-wise addition of (Boc)₂O (1.1 eq). Note: An exotherm and gas evolution (CO₂) may be observed. Ensure the system is not closed.[5][9]
-
Reaction: Stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete much faster.
-
Work-up & Isolation: Follow the same work-up and isolation procedure as in Protocol 1. The reduced excess of (Boc)₂O often simplifies purification.
Comparative Data Summary
| Condition | (Boc)₂O (eq) | Base/Catalyst (eq) | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Standard | 1.2 | TEA (2.2) | 25 | 12-24 | 70-85% | Reaction can be slow; may not go to completion. |
| Optimized | 1.1 | TEA (2.2), DMAP (0.1) | 25 | 1-4 | >90% | Faster, more efficient. Potential for di-Boc side product if not controlled.[12] |
| Heated | 1.2 | TEA (2.2) | 40 | 6-12 | 80-90% | Good alternative if DMAP is not desired. |
Part 4: Visualizations
Reaction Mechanism
Caption: Boc protection mechanism: uncatalyzed vs. DMAP-catalyzed pathways.
Experimental Workflow
Caption: Decision tree for troubleshooting incomplete Boc protection.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. Available at: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
TLC Seperation of N-Boc thiol : r/OrganicChemistry - Reddit. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Advances. Available at: [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
VanVeller Lab Resources - Department of Chemistry. Available at: [Link]
-
how to do TLC plates and N-boc deprotection. - YouTube. Available at: [Link]
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. Available at: [Link]
-
Boc Anhydride (Amine condoms) - ScienceBlogs. Available at: [Link]
-
Boc Anhydride - Common Organic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Boc Protected Compounds [bzchemicals.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. VanVeller Lab Resources [group.chem.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. Boc Anhydride [commonorganicchemistry.com]
stability and storage conditions for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Welcome to the technical support guide for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (CAS No. 1245647-81-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. The following information has been synthesized from supplier data for structurally similar compounds and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for analogous compounds, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate should be stored under controlled conditions to ensure its stability. While some suppliers suggest room temperature storage for similar molecules[1], a more conservative approach is recommended due to potential sensitivity.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Data for the isomeric tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate specifies storage at 2-8°C. Some suppliers also indicate "cold-chain transportation" for the target compound, suggesting temperature sensitivity[2]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | This minimizes exposure to moisture and oxygen, which can potentially interact with the compound over long-term storage. |
| Light | Store in a light-proof or amber vial. | While specific photosensitivity data is not available, it is a standard practice for complex organic molecules to prevent potential photo-degradation. |
| Environment | Keep in a dry, well-ventilated place. | Prevents moisture uptake and ensures a stable storage environment. |
Q2: What is the expected shelf-life of this compound?
A2: A specific shelf-life has not been established. However, when stored correctly as described above, carbamates are generally very stable compounds[3]. For optimal results, it is recommended to use the compound within 1-2 years of receipt. For long-term storage, re-testing of purity is advised before use.
Q3: What are the primary chemical instabilities I should be aware of?
A3: The primary instability of this compound is related to the tert-butoxycarbonyl (Boc) protecting group.
-
Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions[4][5]. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will readily deprotect the amine, yielding the free amine and gaseous byproducts. Even mild acidic conditions can lead to slow degradation over time.
-
Base Stability: The Boc group is generally stable towards most bases and nucleophiles[4][6].
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react with the aromatic ring or other parts of the molecule[7].
Q4: Is this compound sensitive to moisture or air?
A4: While carbamates are generally stable, it is best practice to handle tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in a dry environment and store it under an inert atmosphere. The primary concern with moisture would be potential hydrolysis over extended periods, although Boc-protected amines are generally resistant.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate in experimental settings.
Issue 1: Inconsistent or poor results in subsequent reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination).
-
Potential Cause: Degradation of the starting material due to improper storage or handling. The most likely degradation pathway is the cleavage of the Boc protecting group.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the compound using an appropriate analytical method such as ¹H NMR, LC-MS, or HPLC. Look for the appearance of a new peak corresponding to the deprotected amine.
-
Check pH of Reaction/Solvent: Ensure that all solvents and reagents used are free from acidic contaminants. If the subsequent reaction involves acidic conditions, this compound is not suitable without modification.
-
Handling Procedure Review: Confirm that the compound was handled under anhydrous conditions and that exposure to ambient air and moisture was minimized.
-
Issue 2: The compound appears discolored or has changed its physical form (e.g., from a solid to a gum).
-
Potential Cause: This could indicate significant degradation or the presence of impurities.
-
Troubleshooting Steps:
-
Do Not Use: If the physical appearance has changed, it is a strong indicator of decomposition. It is not recommended to use the material.
-
Re-analyze: If possible, take a small sample for analysis (NMR or LC-MS) to identify the nature of the impurity or degradation product.
-
Review Storage Conditions: Verify that the compound was stored at the recommended 2-8°C, in a dry, dark environment, and with a tight seal.
-
Issue 3: Solubility issues not previously observed.
-
Potential Cause: The formation of less soluble degradation products or impurities. The free amine (deprotected form) will have different solubility characteristics.
-
Troubleshooting Steps:
-
Confirm Solvent Purity: Ensure the solvent used for dissolution is of high purity and anhydrous.
-
Purity Analysis: Analyze the material to check for impurities that might be affecting its solubility.
-
Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can promote degradation.
-
Experimental Protocol: Purity Assessment by ¹H NMR
To ensure the integrity of your starting material, a simple ¹H NMR analysis is recommended upon receipt and before use in a critical reaction step.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Confirm the presence of the characteristic tert-butyl singlet peak at approximately 1.4 ppm. The integration of this peak should correspond to 9 protons.
-
Examine the aromatic region (typically 7.0-7.5 ppm) for the expected splitting pattern of the 3-bromophenyl group.
-
Check for the absence of significant impurity peaks. The presence of a broad singlet in the amine region could indicate Boc group cleavage.
-
Visualization of Key Stability Concepts
Below is a diagram illustrating the primary stability and instability factors for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Caption: Key stability and degradation factors.
References
- 1. chemscene.com [chemscene.com]
- 2. 1245647-81-7|tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
removal of di-tert-butyl dicarbonate from tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate reaction
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the purification of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing di-tert-butyl dicarbonate (Boc-anhydride) for the protection of 1-(3-bromophenyl)cyclobutanamine. As Senior Application Scientists, we understand that while Boc protection is a robust and widely used transformation, challenges often arise during the purification stage.[1][2] This guide provides in-depth, field-proven solutions to common issues encountered during the workup and isolation of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts and impurities I should expect in my reaction mixture?
The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[3] The most common impurity that complicates purification is excess, unreacted di-tert-butyl dicarbonate (Boc-anhydride).[3] Depending on the reaction conditions, you might also encounter minor impurities from side reactions, although the steric hindrance of the 1,1-disubstituted cyclobutylamine substrate makes over-alkylation or urea formation less likely.
Q2: How can I effectively monitor the reaction and identify the presence of these impurities?
You can monitor the reaction and identify impurities using two primary analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is excellent for tracking the consumption of the starting amine. The Boc-protected product will have a higher Rf value (be less polar) than the starting amine. However, Boc-anhydride itself may not be easily visible with common stains like ninhydrin, which specifically detects primary and secondary amines.[3] It may be visualized using a p-anisaldehyde or permanganate stain.
-
¹H NMR Spectroscopy: This is the most definitive method for identifying impurities in your crude product.
-
Boc-Anhydride: Displays a characteristic sharp singlet for its 18 protons at approximately 1.5 ppm in CDCl₃.
-
tert-Butanol: Shows a singlet for its 9 protons at around 1.3 ppm in CDCl₃.
-
Desired Product: The tert-butyl group of your successfully protected product will show a singlet for its 9 protons, typically around 1.45 ppm. The exact chemical shifts can vary slightly based on solvent and nearby functional groups.
-
Q3: My target molecule contains a Boc group. Can I use an acidic wash during the workup?
It is strongly advised to avoid acidic washes. The Boc protecting group is designed to be cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl).[4][5] Washing your organic layer with even dilute acid could lead to premature deprotection of your desired product, significantly lowering your yield. Stick to neutral or basic aqueous washes (e.g., water, saturated sodium bicarbonate, or brine).
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you might encounter after your reaction is complete, diagnosed primarily by analysis of the crude reaction mixture.
Issue 1: "My crude ¹H NMR shows a significant amount of unreacted Boc-anhydride."
Excess Boc-anhydride is a common issue, as an excess is often used to drive the reaction to completion. Due to its low polarity, it can be difficult to separate from the desired product.
Solution A: Hydrolytic Workup with Saturated Sodium Bicarbonate
This is the first and most effective line of defense. Vigorous washing with a basic aqueous solution helps to hydrolyze the unreacted anhydride into water-soluble byproducts.
-
Principle: The bicarbonate base catalyzes the hydrolysis of Boc-anhydride to tert-butanol and carbon dioxide (as bicarbonate/carbonate salt), which are more easily removed. Boc-anhydride itself is insoluble in water.[4][6]
-
Protocol: See Protocol 1 for a detailed step-by-step guide.
Solution B: Removal by High Vacuum
Boc-anhydride is relatively volatile, with a boiling point of 56–57 °C at 0.5 mmHg.[4] This property can be exploited for its removal, especially if the desired product is a non-volatile solid or high-boiling oil.
-
Principle: By applying a high vacuum, with or without gentle heating, the Boc-anhydride can be selectively evaporated or sublimated from the crude product mixture.[3][7]
-
Protocol: See Protocol 2 for a detailed step-by-step guide.
Solution C: Chemical Scavenging (for stubborn cases)
If aqueous workups and vacuum are insufficient, a chemical scavenger can be used to react selectively with the excess Boc-anhydride.
-
Principle: A nucleophilic amine or a polymer-bound scavenger is added to the crude mixture.[8] This reagent reacts quickly with the remaining Boc-anhydride. The resulting carbamate or the resin itself is then easily removed by a subsequent acidic wash (if the scavenger is a basic amine) or by simple filtration (if a resin is used).[8][9]
-
Recommended Scavenger: Imidazole is an effective choice. It reacts with Boc-anhydride to form 1-Boc-imidazole, which can be easily removed with a dilute HCl wash without harming the acid-sensitive product.[9]
-
Protocol: See Protocol 4 for a detailed step-by-step guide.
Issue 2: "My product is contaminated with tert-butanol."
tert-butanol is a byproduct of both the main reaction and the hydrolysis of excess Boc-anhydride. While moderately water-soluble, it can sometimes persist in the organic layer, especially when using solvents like THF or Dioxane.
Solution A: Thorough Aqueous Washes
Multiple washes with water and/or brine can effectively remove most of the tert-butanol.
-
Principle: Leverages the water solubility of tert-butanol to partition it out of the organic phase.
-
Action: During your workup (see Protocol 1 ), increase the number of water or brine washes to three or four.
Solution B: High Vacuum or Azeotropic Removal
tert-butanol is volatile (boiling point ~82 °C).
-
Principle: Similar to the removal of Boc-anhydride, applying a high vacuum can effectively remove residual tert-butanol.[10] Alternatively, co-evaporation with a solvent that forms an azeotrope, such as heptane, can facilitate its removal.[10][11]
-
Protocol: After concentrating your product, add a volume of heptane and re-concentrate on the rotary evaporator. Repeat 2-3 times. Then, apply Protocol 2 .
Issue 3: "My product is an impure oil/gum and traditional workups are failing."
When simple extractions and vacuum are insufficient to achieve the desired purity, flash column chromatography is the definitive solution.
Solution: Purification by Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Since your Boc-protected product is significantly less polar than the starting amine but more polar than Boc-anhydride, a clear separation is usually achievable.
-
Protocol: See Protocol 3 for a detailed step-by-step guide.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Impurity Removal
-
Once the reaction is deemed complete by TLC, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the organic solvent.
-
Re-dissolve the resulting residue in a water-immiscible organic solvent suitable for extraction, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for 1-2 minutes.[3] You may observe gas evolution (CO₂) as the anhydride is hydrolyzed.
-
Separate the layers and repeat the NaHCO₃ wash.
-
Wash the organic layer twice with water, followed by one wash with saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should now be significantly cleaner.
Protocol 2: Removal of Volatile Impurities via High Vacuum
-
After performing the initial workup and concentration, transfer the flask containing your crude product to a high vacuum line (Schlenk line) or a Kugelrohr apparatus.
-
Ensure the cold trap is filled with dry ice/acetone or liquid nitrogen to capture the volatile impurities and protect the pump.[7]
-
Apply vacuum (typically <1 mmHg) to the sample.
-
If the product is a stable solid, it can be left under high vacuum overnight. If it is an oil, gentle heating (30-40 °C) with a water bath can accelerate the removal of Boc-anhydride and tert-butanol.[3]
-
After several hours or overnight, vent the system and analyze the product by ¹H NMR to confirm the removal of volatile impurities.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve your crude material in a minimal amount of dichloromethane (DCM) and add a small amount of silica gel (approx. 2-3 times the weight of your crude product). Concentrate this slurry to dryness to create a dry-loaded sample.
-
Prepare the Column: Pack a silica gel column using a non-polar eluent system, such as 98:2 Hexanes:Ethyl Acetate.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the non-polar solvent system.
-
Elute Impurities: Unreacted Boc-anhydride is very non-polar and will elute first. Monitor the column fractions by TLC.
-
Elute the Product: Once the Boc-anhydride has been completely eluted, gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexanes:Ethyl Acetate) to elute your desired Boc-protected product.[3]
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Quenching with an Imidazole Scavenger
-
After the main reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc-anhydride used) directly to the reaction mixture.
-
Stir at room temperature for 1-2 hours. The reaction of imidazole with Boc-anhydride is often rapid.[9]
-
Proceed with the standard workup as described in Protocol 1 . The resulting 1-Boc-imidazole is water-soluble under neutral to acidic conditions and will be effectively removed by the aqueous washes.
Section 4: Method Selection Guide
Choosing the right purification strategy depends on the scale of your reaction, the level of impurities, and the required final purity.
Comparison of Purification Methods
| Method | Efficiency | Scalability | Time Required | Typical Purity | Key Considerations |
| Aqueous Workup | Good for most cases | Excellent | Low (30-60 min) | >90% | First line of defense; may not remove all traces of impurities. |
| High Vacuum | Excellent for volatile impurities | Good | Medium (2-24 hrs) | >95% | Product must be non-volatile; requires high-vacuum equipment.[7] |
| Chromatography | Excellent | Poor to Moderate | High (several hours) | >99% | Provides highest purity; solvent-intensive and less scalable.[3] |
| Chemical Scavenger | Very Good | Good | Medium (1-3 hrs) | >95% | Excellent for stubborn cases; requires an additional reagent and careful workup.[8][9] |
Decision-Making Workflow for Purification
This workflow guides you to the most appropriate purification strategy.
Caption: Decision workflow for selecting the appropriate purification method.
References
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Chemeurope.com. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. [Link]
-
Reddit. Removing tBuOH from reaction mixture?. [Link]
-
LookChem. Purification of tert-Butyl alcohol. [Link]
-
Chemtips by OrgPrepDaily. Reactions that Work: Boc Protection. [Link]
-
Wipf Group - University of Pittsburgh. strategies in organic synthesis. [Link]
-
YouTube. Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
-
Wikipedia. tert-Butyl alcohol. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Di-tert-butyl_dicarbonate [chemeurope.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate Synthesis by TLC
Welcome to the technical support guide for monitoring the N-Boc protection of 1-(3-bromophenyl)cyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable answers to common challenges encountered when using Thin-Layer Chromatography (TLC) to track this specific synthesis. Our goal is to blend foundational principles with practical, field-tested solutions to ensure your synthesis monitoring is both efficient and accurate.
Part 1: Foundational FAQs - Setting Up for Success
This section addresses the most common initial questions regarding the setup and theory of TLC for this reaction.
Q1: What is the fundamental principle behind using TLC to monitor the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate?
A: The synthesis involves converting a primary amine, 1-(3-bromophenyl)cyclobutanamine (your starting material, SM), into a tert-butoxycarbonyl (Boc) protected carbamate (your product, P). This chemical transformation significantly reduces the polarity of the molecule. TLC on silica gel (a polar stationary phase) separates compounds based on polarity.
-
Starting Material (Amine): More polar due to the -NH₂ group, which can form hydrogen bonds. It will adhere more strongly to the silica gel and travel a shorter distance up the TLC plate.
-
Product (Carbamate): Less polar. The bulky, non-polar Boc group shields the N-H bond, reducing its ability to hydrogen bond. It will travel further up the plate with the mobile phase.
Therefore, TLC allows you to visually track the disappearance of the lower-moving starting material spot and the appearance of the higher-moving product spot over time. The relative distance a spot travels is its Retention Factor (Rf), a key diagnostic value.[1]
Q2: How do I select the right solvent system (mobile phase) for my TLC?
A: The goal is to find a solvent mixture that provides good separation between your starting material and product spots, ideally with the product having an Rf value between 0.3 and 0.5. A common and effective starting point for this type of transformation is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc).
-
Starting Recommendation: Begin with a 20% solution of ethyl acetate in hexanes (e.g., 4 mL hexanes + 1 mL EtOAc).
-
Optimization:
A well-chosen system will show a clear baseline separation between the two key spots.
Q3: How should I spot my TLC plate to get the most reliable information?
A: Proper spotting is critical for accurate interpretation. The "three-lane method" is standard practice:
-
Lane 1 (SM): Spot a dilute solution of your starting material, 1-(3-bromophenyl)cyclobutanamine. This is your reference.
-
Lane 2 (Co-spot): Apply a spot of the starting material (Lane 1) and, directly on top of it, apply a spot from your reaction mixture. This lane proves that the lower spot in your reaction mixture is indeed unreacted starting material.
-
Lane 3 (RM): Spot a dilute aliquot of your reaction mixture.
This method unambiguously confirms the identity of the spots and the progress of the reaction.[3]
Q4: My compounds are colorless. How do I visualize the spots on the TLC plate?
A: Several methods can be used, often in combination, for robust visualization.
-
UV Light (254 nm): Both the starting material and product contain a bromophenyl ring, which is a UV-active chromophore. Under a short-wave UV lamp, these compounds will appear as dark spots on the fluorescent green background of the TLC plate. This is the primary, non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with many functional groups.[4][5] The Boc-protected product and the starting amine will both appear as yellow-brown spots on a purple background. It is useful for confirming the presence of spots if they are weak under UV.
-
Ninhydrin Stain: This stain is highly specific for primary amines.[4][6][7] The starting material will develop a characteristic pink or purple color upon gentle heating.[8] The product, being a carbamate, will not react or may show a faint color only after significant heating, which cleaves the Boc group.[8][9] This makes ninhydrin an excellent tool to definitively confirm the consumption of your starting amine.
Part 2: Troubleshooting Guide - Interpreting Problematic TLC Plates
This section is formatted to address specific issues you may encounter during the experiment.
Q: My reaction lane shows a streak instead of a clean spot. What's wrong and how do I fix it?
A: Streaking is a common issue with several potential causes.[10][11][12]
-
Cause 1: Sample Overloading. You have spotted too much material on the plate. The stationary phase becomes saturated, and the compound cannot elute as a tight band.[13]
-
Solution: Dilute your reaction aliquot significantly before spotting it on the plate. The best spots are often achieved with very dilute solutions.
-
-
Cause 2: Highly Polar Compound. Primary amines, like your starting material, can interact strongly and sometimes irreversibly with the acidic silica gel, causing tailing or streaking.[2][10]
-
Cause 3: Inappropriate Spotting Solvent. If you dilute your sample in a very polar solvent (like methanol) and spot a large amount, it can interfere with the initial separation at the baseline.
-
Solution: Use a less polar solvent for dilution, such as ethyl acetate or dichloromethane, and ensure the spot is completely dry before developing the plate.[10]
-
Q: My TLC only shows the starting material spot, even after the recommended reaction time. What should I check?
A: This indicates the reaction has not initiated or has stalled. TLC is your primary diagnostic tool here.
-
Check Reagents: The most common culprit is degraded di-tert-butyl dicarbonate ((Boc)₂O). It can hydrolyze over time if exposed to moisture. Use a fresh bottle or a recently opened one.
-
Check Base: The reaction typically requires a non-nucleophilic base like triethylamine (Et₃N) or DIPEA to neutralize the acid formed.[15][16] Ensure the base was added and is of good quality.
-
Check Temperature & Stirring: While often run at room temperature, some sluggish reactions may require gentle warming.[17] Ensure the reaction mixture is being stirred efficiently.
-
Confirm with Ninhydrin: Stain your plate with ninhydrin. A very strong purple spot in the reaction lane confirms a high concentration of unreacted starting material.[8]
Q: I see a new spot on my TLC, but it's not the main product. What could it be?
A: The appearance of unexpected spots points to side reactions or impurities.
-
Possible Side Product: Di-Boc Adduct. Under some conditions, a small amount of the starting amine might react with two molecules of (Boc)₂O, though this is less common. This would likely be even less polar than your desired product and have a higher Rf.
-
Possible Impurity: tert-Butanol. (Boc)₂O can decompose to tert-butanol. This is very polar and will likely stay at the baseline or have a very low Rf. It can sometimes be visualized with a permanganate stain.
-
Impurity in Starting Material: Run a TLC of just your starting material. If it is not a single spot, the impurity was present from the beginning.
Q: The Rf values of my starting material and product are too close together. How can I improve the separation?
A: Poor separation (low resolution) makes it difficult to accurately judge reaction completion.
-
Solution: You need to fine-tune the polarity of your mobile phase. The goal is to find a solvent system where the polarity is just right to move the compounds into the middle of the plate with maximum distance between them. Try systematically decreasing the polarity (e.g., moving from 30% EtOAc/Hexanes to 20%, then 15%). Sometimes, switching solvent classes entirely (e.g., to Dichloromethane/Methanol) can alter selectivity and improve separation.[2]
Part 3: Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Starting Material (Amine) | Product (Carbamate) | Key Characteristic |
| Chemical Name | 1-(3-bromophenyl)cyclobutanamine | tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate | --- |
| Polarity | High | Low | N-H hydrogen bonding vs. sterically hindered carbamate |
| Expected Rf | Low (e.g., 0.1-0.2) | High (e.g., 0.4-0.6) | In an optimized EtOAc/Hexanes system |
| UV Visualization | Yes (dark spot) | Yes (dark spot) | Bromophenyl ring |
| Ninhydrin Stain | Yes (Purple/Pink spot) | No / Very Weak | Specific for primary amine |
| KMnO₄ Stain | Yes (Yellow spot) | Yes (Yellow spot) | General oxidative stain |
Protocol 1: Standard TLC Monitoring
-
Preparation: Pour a prepared mobile phase (e.g., 20% EtOAc in Hexanes) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[1]
-
Spotting: On a silica TLC plate, lightly draw a pencil line ~1 cm from the bottom (the baseline). Mark three starting points for your lanes (SM, Co, RM).
-
Application: Using a capillary tube, spot a dilute solution of your starting material in the 'SM' lane. Spot the reaction mixture in the 'RM' lane. Spot the SM and then the RM on top of it in the 'Co' lane. Ensure spots are small and concentrated.[12]
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below your baseline.[13] Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize under a UV lamp and circle the spots. Then, proceed with chemical staining if necessary.
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[18][19][20][21]
Protocol 2: Preparation of Ninhydrin Stain
-
Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to this solution.[4][5][6]
-
Application: After visualizing the developed and dried TLC plate under UV, dip it quickly and evenly into the ninhydrin solution using forceps.
-
Development: Gently warm the plate with a heat gun. The primary amine spots will develop a characteristic purple or pink color within a minute.[8]
Part 4: Visualization of Workflows
TLC Monitoring Workflow
This diagram illustrates the standard operational flow for monitoring the reaction.
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for common TLC issues.
Caption: A decision tree for troubleshooting TLC results.
References
-
Magic Formulas: TLC Stains. Department of Chemistry, University of Rochester. [Link]
-
TLC Stains. Organic Chemistry Resources Worldwide. [Link]
-
TLC troubleshooting. ChemBAM. [Link]
-
Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
How do you calculate the Rf value in thin-layer chromatography (TLC)? Proprep. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. [Link]
-
TLC Stains Preparation. ChemicalDesk.Com. [Link]
-
Appendix 3: Recipes For TLC Stains. John Wiley & Sons, Inc. [Link]
-
Chromatography and Rf Values (GCSE Chemistry). Study Mind. [Link]
-
Thin layer chromatography (TLC) Rf measurement. LabSim - LearnSci. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
-
TLC Stains. McMaster University. [Link]
-
TLC Stain Recipes. University of Wisconsin-Madison. [Link]
-
How to calculate an Rf value. YouTube. [Link]
-
Issues - Chemistry Teaching Labs. University of York. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Thin Layer Chromatography. Searle Separations Department. [Link]
-
TLC stains. REACH Devices, LLC. [Link]
-
TLC Seperation of N-Boc thiol : r/OrganicChemistry. Reddit. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
how to do TLC plates and N-boc deprotection. YouTube. [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. silicycle.com [silicycle.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. Magic Formulas [chem.rochester.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. TLC stains [reachdevices.com]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. chembam.com [chembam.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. proprep.com [proprep.com]
- 19. studymind.co.uk [studymind.co.uk]
- 20. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction: Welcome to the technical support center for the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. The predominant synthetic route involves a multi-step process, each with unique challenges that become more pronounced during scale-up.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address potential issues, ensure process robustness, and maintain final product quality.
Synthetic Scheme Overview
The most common and industrially viable pathway to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate involves three key transformations:
-
Grignard Reaction: Formation of the tertiary alcohol, 1-(3-bromophenyl)cyclobutanol, via the addition of 3-bromophenylmagnesium bromide to cyclobutanone.
-
Ritter Reaction: Conversion of the tertiary alcohol into the corresponding N-cyclobutyl amide intermediate under strongly acidic conditions using a nitrile.
-
Boc Protection: While the Ritter reaction can sometimes be adapted to form the carbamate directly, a more common route involves hydrolysis of the intermediate amide to the primary amine, followed by protection with di-tert-butyl dicarbonate (Boc₂O).
Caption: Overall synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns are concentrated in the first two stages.
-
Grignard Reaction: This reaction is highly exothermic and involves flammable solvents like THF. The initiation can be unpredictable, potentially leading to a rapid temperature and pressure increase (a "runaway" reaction). Furthermore, quenching the reaction, especially with aqueous acid, is also highly exothermic. Proper cooling capacity, controlled addition rates, and emergency quenching plans are essential.[2]
-
Ritter Reaction: This stage uses large quantities of concentrated strong acids, such as sulfuric acid, which are highly corrosive. The initial mixing of the alcohol with the acid is extremely exothermic. The aqueous work-up, involving the neutralization of excess strong acid, generates significant heat and large volumes of salt, which can complicate handling and disposal.[3]
Q2: Which analytical techniques are recommended for in-process controls (IPCs)?
A: Robust in-process controls are critical for a successful scale-up.
-
HPLC/UPLC: This is the workhorse technique for all stages. It should be used to monitor the consumption of starting materials and the formation of products and key impurities (e.g., biphenyl from the Grignard reaction, alkene from the Ritter reaction).
-
GC: Gas chromatography can be useful for monitoring volatile components, such as the consumption of cyclobutanone or the presence of residual solvents.
-
¹H NMR: While less common for real-time IPCs in a plant setting, NMR of crude reaction samples can provide invaluable structural information during process development to identify unknown impurities.
-
Karl Fischer Titration: Essential for ensuring the dryness of solvents and non-aqueous reagents, particularly for the Grignard stage.
Q3: What are the critical quality attributes for the key starting materials?
A: The quality of your starting materials directly impacts the success of the synthesis.
-
3-Bromobenzene (or other aryl halide): Must be free of moisture. Purity should be >99% to avoid side reactions from isomeric impurities.
-
Magnesium Turnings: The surface of the magnesium must be active (shiny, not dull or oxidized). The presence of a passivating oxide layer is a leading cause of initiation failure.[4]
-
Cyclobutanone: Should be checked for purity and water content. The presence of acidic impurities can interfere with the Grignard reagent.
-
Solvents (THF, etc.): Must be strictly anhydrous (<50 ppm water is ideal for the Grignard reaction). Peroxide content in ethereal solvents like THF must also be monitored and controlled.
Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up, organized by synthetic stage.
Stage 1: Grignard Synthesis of 1-(3-bromophenyl)cyclobutanol
Q: My Grignard reaction fails to initiate or is very sluggish. What are the common causes and solutions?
A: This is one of the most common challenges in Grignard chemistry. The root cause is almost always the passivation of the magnesium surface or the presence of inhibitors.
-
Causality: The reaction occurs on the surface of the magnesium metal. If this surface is coated with magnesium oxide or hydroxide, the organohalide cannot react. Water is a potent inhibitor as it protonates and destroys the Grignard reagent.
-
Solutions:
-
Magnesium Activation: Before adding the bulk of the aryl bromide, add a small amount to the magnesium turnings along with a single crystal of iodine or a few drops of 1,2-dibromoethane. A gentle warming may be required to see the initial color change or bubble formation that signals initiation.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum/inert gas). Solvents must be passed through a drying system or distilled from a suitable drying agent.
-
Mechanical Activation: On a larger scale, using a reactor with a high-torque agitator can help break up the magnesium turnings, exposing fresh surfaces.
-
Q: I'm observing a low yield of the tertiary alcohol and a high percentage of 3,3'-dibromobiphenyl. Why?
A: The formation of biphenyl is due to a Wurtz-type coupling reaction. This side reaction becomes competitive if the concentration of the aryl bromide is too high relative to the available reactive magnesium surface or if the temperature is not adequately controlled.
-
Causality: The Grignard reagent can react with unreacted aryl bromide. This is particularly problematic if the addition of the aryl bromide is too fast, leading to localized areas of high concentration.
-
Solutions:
-
Controlled Addition: Add the solution of 3-bromobenzene in THF slowly to the magnesium suspension. The rate should be adjusted to maintain a steady, controllable reflux or internal temperature.
-
Dilution: Operating at a higher dilution can sometimes disfavor the bimolecular coupling reaction, though this has implications for reactor throughput.
-
Temperature Control: Maintain the reaction at a moderate temperature (e.g., 40-50 °C) after initiation. Overheating can accelerate side reactions.
-
Stage 2: Ritter Reaction
Q: My Ritter reaction is giving a low yield and a significant amount of the 1-(3-bromophenyl)cyclobut-1-ene byproduct. How can I improve selectivity?
A: The formation of the alkene is a classic E1 elimination pathway that competes with the desired nucleophilic attack by the nitrile. The reaction proceeds via a tertiary carbocation, which can either be trapped by the nitrile (Ritter) or lose a proton (elimination).
-
Causality: High temperatures and overly harsh acidic conditions favor the elimination pathway. The stability of the tertiary carbocation makes it susceptible to this side reaction.
-
Solutions:
-
Temperature Control: This is the most critical parameter. The reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. Typically, this involves adding the alcohol to the acid/nitrile mixture at a low temperature (e.g., 0-10 °C) and allowing it to slowly warm.
-
Choice of Acid: While sulfuric acid is common, other acid systems like perchloric acid or Lewis acids have been explored for Ritter reactions and may offer better selectivity in some cases.[5]
-
Reaction Time: Monitor the reaction closely by IPC. Once the starting alcohol is consumed, proceed with the work-up promptly to avoid degradation of the product under the harsh conditions.
-
Q: The work-up for the Ritter reaction is difficult. How can I safely neutralize the large amount of acid at scale?
A: This is a major safety and handling challenge. A poorly executed neutralization can lead to a violent exotherm, gas evolution, and potential loss of product.
-
Causality: The heat of neutralization for a strong acid like H₂SO₄ is substantial. Adding a base too quickly to the concentrated acid mixture will cause a runaway exotherm.
-
Solutions:
-
Reverse Quench: The safest method is a "reverse quench." The acidic reaction mixture is added slowly and in a controlled manner to a large, well-stirred, and cooled vessel containing an aqueous base solution (e.g., NaOH, K₂CO₃, or NaHCO₃).
-
Temperature Monitoring: The internal temperature of the quench vessel must be continuously monitored and controlled with an efficient cooling system.
-
pH Control: After the quench, the pH of the aqueous layer should be adjusted to be strongly basic (pH > 12) to ensure the product amine is in its free base form for efficient extraction into an organic solvent.
-
Stage 4: Final Product Purification
Q: My final product has low purity after the Boc protection. What are the likely impurities and how can I remove them?
A: Impurities in the final product are often carry-overs from previous steps or byproducts from the Boc protection itself.
-
Likely Impurities:
-
Alkene: 1-(3-bromophenyl)cyclobut-1-ene from the Ritter step.
-
Unreacted Amine: 1-(3-bromophenyl)cyclobutanamine.
-
Boc₂O Byproducts: Residual di-tert-butyl dicarbonate or tert-butanol.
-
-
Solutions:
-
Aqueous Work-up: A thorough work-up after the Boc protection is key. Washing with a dilute acid solution (e.g., 1M HCl or citric acid) will remove any unreacted amine. Washing with a bicarbonate solution can help remove some acidic byproducts.
-
Scavenger Resins: For removing trace amounts of unreacted amine or Boc₂O, solid-supported scavengers (like Si-Trisamine) can be effective, although this is more common in medicinal chemistry than large-scale production.[6]
-
Recrystallization: This is the most effective method for purification at scale. A solvent screen should be performed to find a suitable system. Common choices include heptane/ethyl acetate, isopropanol/water, or acetonitrile. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Scale-Up
| Parameter | Stage 1: Grignard | Stage 2: Ritter | Stage 3: Boc Protection |
| Key Reagent | 3-Bromobenzene | 1-(3-bromophenyl)cyclobutanol | 1-(3-bromophenyl)cyclobutanamine |
| Equivalents (vs. Key Reagent) | Mg: 1.1-1.3 eq.Cyclobutanone: 1.0-1.1 eq. | H₂SO₄: 5-10 eq.Acetonitrile: 5-15 eq. | Boc₂O: 1.05-1.2 eq.Base (e.g., Et₃N): 1.2-1.5 eq. |
| Solvent | Anhydrous THF | Acetonitrile / H₂SO₄ | Dichloromethane or THF |
| Typical Concentration | 0.5 - 1.5 M | N/A | 0.5 - 1.0 M |
| Temperature | 40 - 65 °C | 0 - 25 °C | 0 - 25 °C |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours | 1 - 4 hours |
Protocol 1: Scale-Up Grignard Reaction
-
Charge a suitably sized, dry, and inerted reactor with magnesium turnings (1.2 eq.) and anhydrous THF.
-
In a separate vessel, prepare a solution of 3-bromobenzene (1.0 eq.) in anhydrous THF.
-
To the magnesium suspension, add a small portion (~5%) of the 3-bromobenzene solution and a crystal of iodine. If needed, gently heat to 35-40 °C to initiate the reaction.
-
Once initiation is confirmed (exotherm, disappearance of iodine color), begin the slow, subsurface addition of the remaining 3-bromobenzene solution, maintaining the internal temperature at a controllable setpoint (e.g., 50 °C).
-
After the addition is complete, stir the reaction mixture at 50-60 °C for an additional 1-2 hours to ensure full conversion.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of cyclobutanone (1.05 eq.) in anhydrous THF, keeping the internal temperature below 15 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by HPLC for consumption of cyclobutanone.
-
Cool the reaction to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase with brine.
-
Concentrate the organic layer under reduced pressure to yield the crude tertiary alcohol.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yields in the Grignard stage.
References
-
T. J. Donohoe, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
J. W. Yang, S. C. Pan, and B. List. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Wikipedia. Ritter reaction.[Link]
-
P. A. Wender, et al. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH Public Access. [Link]
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. [Link]
-
ACS. Challenges of scaling up chemical processes (based on real life experiences).[Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.[Link]
-
M. J. Kuttruff, et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]
-
E. M. Dangerfield, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
L. A. Carpino. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Ritter Reaction.[Link]
-
T. Stopka, et al. (2018). Tropylium-promoted Ritter reactions. Chemical Communications. [Link]
-
Organic Chemistry Portal. Grignard Reaction.[Link]
-
Reddit. Troubleshooting my grignard reactions.[Link]
-
Prime Scholars. How to deal with scale-up challenges of Chemistry?[Link]
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Intermediates such as tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a compound featuring a brominated aromatic ring, a cyclobutyl moiety, and a tert-butoxycarbonyl (Boc) protecting group, require a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this molecule, offering insights into the causality behind experimental choices and presenting supporting data derived from closely related structures and foundational chemical principles.
The Structural Significance of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Understanding the constituent parts of the molecule is crucial for selecting the appropriate analytical techniques. The tert-butyl carbamate group is a common amine protecting group, the 3-bromophenyl moiety offers a site for further synthetic modification (e.g., cross-coupling reactions), and the cyclobutyl ring introduces a degree of three-dimensional complexity. Each of these features yields a characteristic analytical signature.
Comparative Analysis of Key Analytical Methods
A suite of analytical techniques is necessary for the unambiguous characterization of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Method | Information Provided | Key Features for this Molecule |
| ¹H NMR | Proton environment, structural connectivity | Characteristic singlet of the Boc group, aromatic proton splitting patterns, aliphatic signals of the cyclobutyl ring. |
| ¹³C NMR | Carbon skeleton, functional groups | Carbonyl carbon of the carbamate, aromatic carbons (including the carbon bearing the bromine), aliphatic carbons of the cyclobutyl ring, and carbons of the Boc group. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Isotopic pattern of bromine (M+2 peak), fragmentation of the Boc group. |
| HPLC | Purity, quantification | Retention time, peak area for purity assessment. |
| FTIR | Functional groups | N-H and C=O stretching of the carbamate, C-Br stretching, aromatic and aliphatic C-H stretching. |
In-Depth Methodologies and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
Expertise & Experience: The most definitive signal for successful Boc protection is the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in an uncongested upfield region of the spectrum.[1] The chemical shifts and splitting patterns of the aromatic protons provide confirmation of the 1,3-substitution pattern on the phenyl ring. The cyclobutyl protons will present as a complex set of multiplets due to their diastereotopic nature.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.1 | m | 4H | Ar-H |
| ~5.0 | br s | 1H | N-H |
| ~2.6-2.2 | m | 4H | Cyclobutyl-CH₂ |
| ~2.0-1.8 | m | 2H | Cyclobutyl-CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
Note: These are predicted values based on analogous structures and may vary slightly.
Expertise & Experience: ¹³C NMR provides a map of the carbon framework. Key signals include the carbonyl of the carbamate group, the quaternary carbon of the Boc group, and the aromatic carbons, with the carbon directly attached to the bromine atom exhibiting a characteristic chemical shift.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~145 | Ar-C (quaternary) |
| ~130-120 | Ar-CH & Ar-C-Br |
| ~80 | -C (CH₃)₃ |
| ~55 | C-N (cyclobutyl) |
| ~35 | Cyclobutyl-CH₂ |
| ~28 | -C(C H₃)₃ |
| ~15 | Cyclobutyl-CH₂ |
Note: These are predicted values based on analogous structures and may vary slightly.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Materials:
-
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution.
-
Transfer the solution into a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum. Standard acquisition parameters for each nucleus should be employed.
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight and elemental composition. For brominated compounds, the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with a second peak at M+2 of nearly equal intensity.[2] Common fragmentation patterns for N-Boc protected compounds involve the loss of the tert-butyl group or isobutylene.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Interpretation |
| 325/327 | [M]⁺ (Molecular ion peak, showing the ⁷⁹Br/⁸¹Br isotopic pattern) |
| 269/271 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 225/227 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |
Experimental Protocol: Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and isotopic pattern of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Materials:
-
Sample solution in a suitable solvent (e.g., methanol or acetonitrile)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL).
-
Infuse the sample directly into the mass spectrometer or inject it onto a suitable HPLC column connected to the MS.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for a molecule of this polarity. The choice of a C18 or C8 column will depend on the desired retention and resolution from any potential impurities. UV detection is appropriate due to the presence of the aromatic ring. For quantitative analysis of carbamates, methods involving post-column derivatization to form a fluorescent product can be employed for enhanced sensitivity, as outlined in EPA methods.[3]
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Materials:
-
Sample dissolved in mobile phase or a compatible solvent
-
HPLC grade water and acetonitrile
-
HPLC system with UV detector
-
C18 column
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient method and collect the chromatogram.
-
Integrate the peaks and calculate the area percentage of the main peak to determine the purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides information about the functional groups present in a molecule. For tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, key absorptions will be the N-H and C=O stretches of the carbamate group, aromatic and aliphatic C-H stretches, and the C-Br stretch.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H stretch (carbamate) |
| ~2970 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
| ~700-550 | C-Br stretch |
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Caption: Logical workflow for the characterization of the target compound.
Conclusion
The robust characterization of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate necessitates the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational structural information, while mass spectrometry confirms the molecular weight and the presence of bromine. HPLC is essential for determining purity, and FTIR offers a rapid confirmation of key functional groups. By employing this suite of methods, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby supporting the advancement of drug development programs.
References
-
Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Available at: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
-
tert-Butyl carbamate. NIST WebBook. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. Available at: [Link]
-
Tert-butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate. PubChemLite. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
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A Comparative Guide to Amine Protection: The Case of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
In the landscape of modern organic synthesis and drug development, the judicious selection of amine protecting groups is a critical parameter that dictates the success of a synthetic campaign. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high efficiency. While a pantheon of such groups exists, the tert-butyloxycarbonyl (Boc) group has established itself as a workhorse due to its broad utility and predictable reactivity. This guide provides an in-depth comparative analysis of a specific Boc-protected amine, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate , and evaluates its performance characteristics against other commonly employed amine protecting groups, namely the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups.
This analysis is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal protecting group strategy for their specific synthetic challenges.
The Strategic Importance of Amine Protection
Amines are ubiquitous functional groups in pharmaceuticals and bioactive molecules. Their inherent nucleophilicity and basicity, however, often necessitate temporary masking to prevent undesirable side reactions during synthetic transformations. Protecting groups serve as temporary "helmets" for the amine, rendering it inert to specific reagents and reaction conditions, only to be removed at a later, strategic point in the synthesis. The concept of "orthogonal protection," where multiple protecting groups can be selectively removed in the presence of others, is a cornerstone of complex molecule synthesis.[1][2][3][4]
Introducing tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate: A Versatile Building Block
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a bifunctional molecule that combines the features of a stable Boc-protected amine with a synthetically versatile aryl bromide. The cyclobutyl scaffold introduces a three-dimensional element, a desirable feature in modern drug design for exploring new chemical space and improving pharmacokinetic properties. The presence of the bromine atom on the phenyl ring opens a gateway to a vast array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse substituents.
Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
The synthesis of this key intermediate can be envisioned through a multi-step sequence, culminating in the protection of the primary amine. A plausible and efficient route involves the following transformations:
An alternative and often high-yielding approach to the amine precursor is the Ritter reaction. This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.
Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is fundamentally a strategic decision based on the desired reaction pathway. Here, we compare the properties and performance of the Boc group in our target molecule with the Cbz and Fmoc groups.
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | tBu-O-CO- | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Cbz (Carbobenzyloxy) | Bn-O-CO- | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to mild acid and base. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fm-O-CO- | Basic (e.g., Piperidine) | Stable to acid and hydrogenolysis. |
This orthogonality allows for the selective deprotection of one group while others remain intact, a critical feature in the synthesis of complex molecules with multiple amine functionalities.[1][2][3][4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The aryl bromide moiety in tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[5][6][7] The stability of the protecting group under the reaction conditions is paramount for achieving high yields of the desired coupled product.
| Protecting Group on Aryl Bromide | Typical Suzuki Coupling Conditions | Protecting Group Stability | Expected Outcome |
| Boc | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane), heat | Generally stable | High yields of the coupled product are expected.[8] |
| Cbz | Pd catalyst, base, solvent, heat | Generally stable | High yields are expected. |
| Fmoc | Pd catalyst, base, solvent, heat | Potentially labile to strong bases | Partial deprotection may occur, leading to side products and reduced yields.[1] |
Experimental evidence suggests that Boc-protected anilines are robust substrates for Suzuki-Miyaura couplings, often providing excellent yields.[8] While Cbz groups are also generally compatible, the basic conditions of the Suzuki coupling can pose a risk to the base-labile Fmoc group, potentially leading to undesired deprotection and subsequent side reactions.[1]
Experimental Protocols
General Procedure for N-Boc Protection of 1-(3-Bromophenyl)cyclobutanamine
Methodology:
-
Dissolve 1-(3-bromophenyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
General Procedure for Suzuki-Miyaura Coupling
Methodology:
-
To a reaction vessel, add tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent such as toluene, 1,4-dioxane, or a mixture with water.
-
Purge the vessel with an inert gas (nitrogen or argon) and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Strategies
The removal of the Boc group is typically achieved under acidic conditions, which are orthogonal to the cleavage conditions for Cbz and Fmoc groups.
Boc Deprotection
Typical Reagents:
-
Hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate)[4]
-
Aqueous phosphoric acid[10]
Experimental Protocol for Boc Deprotection:
-
Dissolve the Boc-protected amine in a suitable solvent such as DCM.
-
Add an excess of the acidic reagent (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Conclusion: A Strategic Choice for Modern Synthesis
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate emerges as a highly valuable and versatile building block in contemporary organic synthesis. The stability of the Boc protecting group under a wide range of conditions, particularly those employed in palladium-catalyzed cross-coupling reactions, makes it a superior choice over the more base-labile Fmoc group when such transformations are planned. Its facile removal under acidic conditions, which are orthogonal to the deprotection methods for Cbz and Fmoc, further enhances its strategic utility in complex synthetic endeavors.
The selection of an amine protecting group is not a one-size-fits-all decision but rather a nuanced choice that must be tailored to the specific demands of the synthetic route. By understanding the comparative stability and reactivity profiles of different protecting groups, as exemplified by the analysis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, researchers can design more efficient, robust, and successful synthetic strategies for the discovery and development of new chemical entities.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem. (URL not available)
- A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem. (URL not available)
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (URL not available)
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (URL not available)
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. (URL not available)
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Carbamic acid, tert-butyl ester. Organic Syntheses. (URL not available)
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Boc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis of N-BOC amines by various routes.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. (URL not available)
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. (URL not available)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL not available)
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. (URL not available)
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of health. (URL not available)
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. (URL not available)
- Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (URL not available)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (URL not available)
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (URL not available)
- Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed. (URL not available)
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals. (URL not available)
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (URL not available)
- Application Notes and Protocols for N-Boc Protection of Primary Amines. Benchchem. (URL not available)
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- 10. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Amine Protection: Navigating Alternatives for 1-(3-bromophenyl)cyclobutanamine
For researchers engaged in the synthesis of complex molecules and novel chemical entities, 1-(3-bromophenyl)cyclobutanamine represents a valuable and versatile building block. Its unique structure, featuring a sterically demanding cyclobutane ring and a synthetically tractable aryl bromide, offers numerous avenues for molecular elaboration. However, the nucleophilic and basic nature of the primary amine necessitates a robust protection strategy to ensure selectivity in subsequent transformations, such as cross-coupling reactions at the aryl bromide site.
The choice of an amine protecting group is not trivial; it is a critical strategic decision that dictates the entire synthetic route. An ideal protecting group must be installed in high yield, remain inert during subsequent reaction steps, and be cleaved under conditions that preserve the integrity of the rest of the molecule. This guide provides an in-depth comparison of three common carbamate-based protecting groups—t-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—in the context of protecting 1-(3-bromophenyl)cyclobutanamine. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic design.
At a Glance: Comparative Overview of Protecting Groups
The selection process begins with understanding the fundamental properties of each group, particularly their cleavage conditions, which define their orthogonality and utility in a multi-step synthesis.[1][2]
| Protecting Group | Common Reagent | Protection Conditions | Deprotection Conditions | Orthogonality & Key Considerations |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Basic (e.g., Et₃N, NaHCO₃) or catalyst-free in H₂O/acetone[3][4] | Strong Acid (e.g., TFA, HCl)[3][5] | Pro: Extremely stable to bases, nucleophiles, and hydrogenolysis. Ideal for subsequent reactions like Suzuki or Buchwald-Hartwig couplings. Con: Requires harsh acidic conditions for removal, which may not be suitable for acid-labile substrates. |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Basic (Schotten-Baumann)[6][7] | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[5][8] | Pro: Stable to most acidic and basic conditions. Con: Standard hydrogenolysis can cause concurrent de-bromination of the aryl bromide.[9] Alternative deprotection methods are required. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., NaHCO₃, Pyridine)[10][11] | Base-mediated β-elimination (e.g., Piperidine in DMF)[10][12] | Pro: Extremely mild, base-labile deprotection preserves acid-sensitive groups. Con: The protected amine is unstable to basic conditions, limiting the scope of subsequent reactions. |
In-Depth Analysis: The t-Butoxycarbonyl (Boc) Group
The Boc group is a workhorse in modern organic synthesis due to its steric bulk and exceptional stability across a wide range of reaction conditions, except for strong acids.[4] This stability makes it a prime candidate when planning reactions at the aryl bromide position.
Principle & Rationale
The Boc group is introduced via the nucleophilic attack of the amine onto Boc anhydride. The resulting carbamate is stable to most reagents, including organometallics, hydrides, and basic conditions.[3] Its removal relies on the formation of a stable tert-butyl cation under strongly acidic conditions, which then fragments into isobutylene and carbon dioxide.[13] This acid-lability provides orthogonality to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1][14]
Experimental Protocols
Protocol 1: Boc Protection of 1-(3-bromophenyl)cyclobutanamine This procedure is adapted from a general method for N-Boc protection of amines.[3][15]
-
Dissolution: In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclobutanamine (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected amine.
Protocol 2: Boc Deprotection This protocol uses trifluoroacetic acid (TFA), a standard reagent for Boc removal.[4]
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM) at room temperature.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise to the solution. Caution: Gas evolution (CO₂) occurs.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual acid.
-
Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Final Work-up: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Workflow and Data
In-Depth Analysis: The Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and its unique deprotection via hydrogenolysis.[6] However, its application to substrates containing aryl halides, like 1-(3-bromophenyl)cyclobutanamine, requires careful consideration of the deprotection step.
Principle & Rationale
The Cbz group is installed using benzyl chloroformate under basic conditions.[7] The resulting carbamate is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc. The standard deprotection method is catalytic hydrogenolysis, which cleaves the benzylic C-O bond.[6] The critical issue for the target molecule is that palladium catalysts used for hydrogenolysis are also highly effective for the reduction of aryl bromides, leading to undesired de-bromination.[9] Therefore, alternative, non-reductive cleavage methods are essential.
Experimental Protocols
Protocol 3: Cbz Protection of 1-(3-bromophenyl)cyclobutanamine This protocol uses classic Schotten-Baumann conditions.[7][16]
-
Dissolution: Dissolve 1-(3-bromophenyl)cyclobutanamine (1.0 equiv.) in a 2:1 mixture of THF and 1M aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the vigorously stirring mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the mixture with water and wash with diethyl ether to remove excess Cbz-Cl.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography if necessary.
Protocol 4: Cbz Deprotection (Preserving the Aryl Bromide) Standard hydrogenolysis (H₂/Pd-C) should be avoided. A safer alternative is catalytic transfer hydrogenation or chemical reduction.[8]
-
Setup: Dissolve the Cbz-protected amine (1.0 equiv.) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄, 5.0 equiv.) as the hydrogen source.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
-
Filtration: Upon completion, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. An aqueous work-up may be required to remove residual salts.
Workflow and Data
In-Depth Analysis: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its mild, base-labile deprotection, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for protecting amines in the presence of acid-sensitive functionalities.[17][18]
Principle & Rationale
The Fmoc group is attached using reagents like Fmoc-Cl or Fmoc-OSu.[10][19] Its key feature is the acidic proton at the C9 position of the fluorene ring. In the presence of a non-nucleophilic base (typically a secondary amine like piperidine), this proton is abstracted, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[20] The dibenzofulvene byproduct is trapped by the excess amine base, driving the reaction to completion.[12] This unique base-lability makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Experimental Protocols
Protocol 5: Fmoc Protection of 1-(3-bromophenyl)cyclobutanamine This protocol is adapted from general procedures using Fmoc-OSu, which is often preferred over Fmoc-Cl to minimize side reactions.[17]
-
Dissolution: Dissolve 1-(3-bromophenyl)cyclobutanamine (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Reagent Addition: Cool the solution to 0 °C. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv.) portion-wise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.
-
Work-up: Dilute the mixture with water and wash with diethyl ether to remove byproducts.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the Fmoc-protected product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil, extract with ethyl acetate.
Protocol 6: Fmoc Deprotection This is the standard, mild procedure for Fmoc removal.[10][18]
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv.) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to make a 20% (v/v) mixture.
-
Reaction: Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: The crude residue can be purified by dissolving in an appropriate solvent (e.g., DCM or ethyl acetate) and washing with water to remove the dibenzofulvene-piperidine adduct, followed by drying and concentration. Column chromatography may be necessary for high purity.
Workflow and Data
Summary and Strategic Recommendations
The optimal protecting group for 1-(3-bromophenyl)cyclobutanamine is dictated entirely by the planned synthetic sequence.
-
Choose Boc when your subsequent steps involve basic conditions, nucleophiles, or reductive conditions (e.g., organometallic cross-couplings, hydride reductions) and your final product or downstream intermediates are stable to strong acid. Its robustness is its greatest asset.
-
Choose Cbz when you require orthogonality to both acid- and base-labile groups and your downstream steps do not involve catalytic hydrogenation. It is crucial to employ a deprotection method, such as transfer hydrogenation with ammonium formate, that will not reduce the aryl bromide.[8]
-
Choose Fmoc when your synthesis involves acid-sensitive functional groups and subsequent steps are performed under neutral or acidic conditions. The exceptionally mild deprotection is ideal for complex, fragile molecules, but its instability to bases significantly restricts its application.
By understanding the chemical principles and carefully evaluating the compatibility of each protecting group with your overall synthetic strategy, you can confidently select the right tool for the job, ensuring the successful and efficient synthesis of your target molecules.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Boc protection of amines derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (2014). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Green Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
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A Comparative Guide to the Potential Biological Activities of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate presents a unique, yet underexplored, structural motif. While direct biological data for its derivatives are not extensively published, its constituent parts—a carbamate core, a bromophenyl ring, and a cyclobutyl moiety—are all well-represented in a multitude of biologically active molecules.
This guide provides a comparative framework for investigating the potential therapeutic applications of this compound class. By examining structurally related molecules, we can infer likely biological activities, propose robust experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that may govern their potency and selectivity. This document serves as a roadmap for any research program aimed at unlocking the therapeutic potential of this promising chemical scaffold.
The Core Scaffold: A Triad of Bio-Relevant Functionalities
The parent compound, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, combines three key structural features that suggest a high potential for biological activity:
-
The Carbamate Group: This versatile functional group is a cornerstone of modern medicinal chemistry.[1][2] It is present in numerous approved drugs and is known for its chemical stability and ability to mimic peptide bonds.[1][2] The carbamate moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[2][3]
-
The 3-Bromophenyl Group: The presence of a halogenated phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can alter lipophilicity, metabolic stability, and binding interactions with target proteins. Halogenated aryl groups are common in compounds with antifungal and anticancer activities.[4]
-
The Cyclobutyl Group: This alicyclic ring introduces a three-dimensional element to the molecule, which can be crucial for fitting into the binding pockets of enzymes and receptors. The cyclobutyl group can enhance potency and selectivity compared to more flexible linear alkyl chains.
Given these features, we can hypothesize that derivatives of this scaffold may exhibit a range of biological activities, most notably as enzyme inhibitors, anticancer agents, or antifungal compounds.
Comparative Analysis of Potential Biological Activities
While data on the title compound is scarce, a comparative analysis of structurally analogous compounds provides a strong basis for directing initial screening efforts.
Enzyme Inhibition: A Primary Target for Carbamates
The carbamate functional group is a well-established inhibitor of several classes of enzymes, most notably serine hydrolases.[5]
Cholinesterase Inhibition: Carbamates are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels.[6][7] This inhibitory activity is the basis for their use as insecticides and in the treatment of Alzheimer's disease.[6][8] The mechanism typically involves the carbamylation of a serine residue in the enzyme's active site, leading to a transiently inactivated enzyme.[5][7]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Carbamate-based inhibitors of FAAH have shown promise as analgesic and anxiolytic agents.[5][9] FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids. Similar to cholinesterase inhibition, the mechanism involves covalent modification of the active site serine.[5][9]
Vascular Adhesion Protein-1 (VAP-1) Inhibition: Carbamate derivatives have been investigated as inhibitors of VAP-1, a therapeutic target for diabetic nephropathy.[10]
The following table summarizes the inhibitory activities of some representative carbamate derivatives against these enzyme targets.
| Compound Class | Target Enzyme | Key Structural Features | Observed Activity (IC₅₀) | Reference |
| Resveratrol-based carbamates | BChE | Stilbene scaffold | 0.12 - 0.38 µM | [8][11] |
| Salicylanilide N,N-disubstituted carbamates | AChE and BChE | Salicylanilide core | 1.60 - 311.0 µM | [12] |
| Alkylcarbamic acid aryl esters | FAAH | O-aryl carbamate | Potent inhibition | [5][9] |
| Carbamimidoylcarbamate derivatives | VAP-1 | Carbamimidoylcarbamate moiety | Potent inhibition | [10] |
Anticancer Activity: A Promising Avenue for N-Aryl Carbamates
Numerous studies have demonstrated the cytotoxic potential of carbamate derivatives against a variety of cancer cell lines.[13][14][15] The introduction of a carbamate moiety to a known anticancer scaffold can enhance potency.[16]
For instance, novel benzimidazole carbamates have shown significant cytotoxicity towards prostate, lung, and ovarian cancer cell lines, with IC₅₀ values in the low micromolar range.[14] Similarly, carbazole-integrated carbamates have demonstrated excellent anticancer profiles against human glioma cell lines.[15] The mechanism of action for many anticancer carbamates involves the disruption of microtubule formation and the induction of apoptosis.[13]
| Compound Class | Cancer Cell Line | Key Structural Features | Observed Activity (IC₅₀) | Reference |
| Benzimidazole carbamates | Prostate, Lung, Ovarian | Benzimidazole core, oxetane substituent | 0.9 - 3.8 µM | [14] |
| Carbazole carbamates | Human Glioma (U87MG) | Carbazole core | 15.25 - 29.58 µM | [15] |
| Podophyllotoxin carbamate derivatives | A-549, HeLa, HCT-8 | Podophyllotoxin scaffold | More potent than etoposide | [13] |
| Steroidal carbamates | Mouse Colon Carcinoma (CT26WT) | Steroidal core | 26.8 µM | [16] |
Antifungal Activity: Leveraging the N-Aryl Carbamate Motif
N-aryl carbamates have been systematically evaluated for their antifungal activities against a range of plant pathogenic fungi.[4][17][18] The structure-activity relationship studies in this area are particularly informative for the design of derivatives of the title compound.
The antifungal potency of N-aryl carbamates is highly dependent on the substitution pattern on the aryl ring. The presence of electron-withdrawing groups, such as chlorine or bromine atoms, on the phenyl ring has been shown to enhance antifungal activity.[4] This suggests that the 3-bromophenyl moiety of the title scaffold is a favorable feature for potential antifungal action.
| Compound Class | Fungal Pathogen | Key Structural Features | Observed Activity (EC₅₀) | Reference |
| N-aryl carbamates | F. graminearum | Di-substituted phenyl ring with Cl or Br | 12.50 µg/mL | [17][18] |
| N-aryl carbamates | F. oxysporum | Substituted phenyl ring | 16.65 µg/mL | [17][18] |
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel derivatives of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a tiered screening approach is recommended.
Workflow for Biological Activity Screening
Caption: Proposed workflow for the biological evaluation of novel carbamate derivatives.
Detailed Experimental Methodologies
A. Cholinesterase Inhibition Assay (Ellman's Method) [8][12]
This spectrophotometric method is a standard for measuring AChE and BChE activity.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
AChE (from electric eel) or BChE (from equine serum) solution
-
Test compound solutions at various concentrations
-
-
Procedure:
-
Add phosphate buffer, DTNB solution, and the test compound solution to a 96-well plate.
-
Add the enzyme solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
B. Cytotoxicity Assay (MTT Assay) [15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan crystals which are soluble in an organic solvent. The absorbance of the colored solution is proportional to the number of viable cells.
-
Reagents:
-
Cell culture medium
-
Cancer cell lines (e.g., A-549, HeLa, U87MG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound solutions at various concentrations
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the literature for related compounds, several SAR trends can be anticipated for derivatives of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate.
Caption: Key structural elements for SAR studies of the carbamate scaffold.
-
Aryl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. For antifungal activity, di-substituted phenyl rings with chlorine or bromine atoms have shown superior potency.[4] Exploring different halogenation patterns and the introduction of other electron-withdrawing or -donating groups on the phenyl ring will be a key area of investigation.
-
Cycloalkyl Moiety: While the parent scaffold contains a cyclobutyl ring, exploring other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) could modulate the lipophilicity and steric bulk, thereby influencing binding affinity and pharmacokinetic properties.
-
Carbamate N-Substitution: The tert-butyl group on the carbamate nitrogen provides steric hindrance. Replacing this with other alkyl or aryl groups will likely have a significant impact on activity and selectivity.
Conclusion
The tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data for its derivatives are yet to be reported, a comprehensive analysis of structurally related compounds strongly suggests potential for enzyme inhibition, anticancer, and antifungal activities. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating a drug discovery program based on this novel chemical series. The versatility of the carbamate core, combined with the tunable properties of the aryl and cycloalkyl moieties, provides a rich chemical space for the development of potent and selective drug candidates.
References
- Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed.
- Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. PMC - NIH.
- Structure—activity relationships for insecticidal carbam
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Synthesis and anticancer activity of novel water soluble benzimidazole carbam
- Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line.
- Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. PubMed.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. PubMed.
- Cholinesterase inhibition (AChE and BChE) for carbamate derivatives 1-13.
- Synthesis and Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
- Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. PubMed.
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC - PubMed Central.
- Inhibition of cholinesterases by carbamates. E, enzyme.
- Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed.
- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
- Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
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- 12. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of novel molecular entities is paramount. This guide offers an in-depth comparative analysis of the spectroscopic data for tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and its structural analogs. As a senior application scientist, the following discussion is framed to not only present the data but also to elucidate the underlying principles that govern the spectral features of these compounds. This guide will delve into ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive spectroscopic signature for this class of molecules.
While a complete, publicly available experimental dataset for tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is not available at the time of this writing, this guide will utilize data from closely related analogs to illustrate the key spectroscopic features and trends. This comparative approach provides a robust framework for researchers to interpret spectra of newly synthesized compounds within this family.
The Structural Scaffolds Under Investigation
The core structure, tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, and its analogs are integral intermediates in various synthetic pathways. The key structural components that dictate their spectroscopic properties are the N-Boc protecting group, the substituted aromatic ring, and the cycloalkyl moiety.
Caption: Key structural components influencing the spectroscopic data.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-Boc protected amines, the ¹H NMR spectrum is distinguished by a highly characteristic signal for the tert-butyl group.[1]
The N-Boc Group Signature: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet typically found in the upfield region of the spectrum, around δ 1.4-1.5 ppm .[2] This signal is an excellent diagnostic marker for the presence of the Boc protecting group and is often used to monitor the progress of protection and deprotection reactions.[3] The carbamate N-H proton usually appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.
The Bromophenyl Moiety: The protons on the aromatic ring exhibit chemical shifts and coupling patterns that are indicative of the substitution pattern. For a 3-bromophenyl group, one would expect a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm ). The bromine atom, being an electron-withdrawing group, will deshield the aromatic protons, shifting them downfield.
The Cycloalkyl Ring: The protons of the cyclobutyl ring will present as a set of complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities will depend on their diastereotopic relationships and coupling to neighboring protons.
Comparative Data for Analogs:
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| tert-Butyl N-phenylcarbamate | ~7.3 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃) |
| tert-Butyl N-(3-bromobenzyl)carbamate [4] | ~7.4-7.1 (m, 4H, Ar-H), ~4.9 (br s, 1H, NH), 4.3 (d, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) |
| tert-Butyl N-[1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate | Aromatic protons, cyclobutyl protons, and the Boc group signal would be present, with the hydroxyl group influencing the shifts of the cyclobutyl protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Characteristic Carbon Signals:
-
N-Boc Group: The quaternary carbon of the tert-butyl group typically appears around δ 80 ppm , while the methyl carbons resonate at approximately δ 28 ppm . The carbamate carbonyl carbon is found further downfield, in the range of δ 153-156 ppm .
-
Bromophenyl Group: The carbon atom attached to the bromine (C-Br) will be in the range of δ 120-125 ppm . The other aromatic carbons will appear in the δ 120-140 ppm region, with their exact shifts influenced by the positions of the other substituents.
-
Cyclobutyl Ring: The aliphatic carbons of the cyclobutyl ring will be observed in the upfield region of the spectrum.
Comparative Data for Analogs:
| Compound | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| tert-Butyl N-phenylcarbamate | ~153 (C=O), ~138 (Ar-C), ~129, ~123, ~118 (Ar-CH), ~80 (C(CH₃)₃), 28.3 (C(CH₃)₃) |
| tert-Butyl N-(3-bromobenzyl)carbamate [4] | ~156 (C=O), ~141 (Ar-C), ~130, ~129, ~126, ~122 (Ar-CH), ~122 (C-Br), ~80 (C(CH₃)₃), ~44 (CH₂), 28.4 (C(CH₃)₃) |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
Key Vibrational Modes:
-
N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond of the carbamate.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl group of the carbamate. The exact position can be influenced by hydrogen bonding.
-
C-N Stretch: The C-N stretching vibration is typically observed in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are expected in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretching) regions.
-
C-Br Stretch: The C-Br stretch is found in the fingerprint region, typically between 500-650 cm⁻¹ .
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of the Boc Group: A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. This would result in significant fragment ions at [M-57]⁺ (loss of C₄H₉) and [M-100]⁺ (loss of C₅H₈O₂).
-
Other Fragments: Fragmentation of the bromophenyl and cyclobutyl rings will also contribute to the overall mass spectrum.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample (~5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr) or KBr powder and press
-
Sample
Procedure (Thin Film Method):
-
Sample Preparation: If the sample is a liquid or a low-melting solid, place a small drop onto one salt plate.
-
Film Formation: Place the second salt plate on top and gently press to create a thin, uniform film between the plates.
-
Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Sample
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable volatile solvent.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions. Analyze the isotopic pattern for the presence of bromine.
Conclusion
The spectroscopic characterization of tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and its analogs provides a detailed picture of their molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and purity assessment. The key diagnostic features include the characteristic signals of the N-Boc group, the substitution pattern of the bromophenyl ring, and the signals from the cycloalkyl moiety. By understanding these fundamental spectroscopic signatures and employing standardized experimental protocols, researchers can confidently characterize these and other related molecules in their synthetic endeavors.
References
- S. Pinchas and D. Ben-Ishai, "The infrared absorption spectra of N-substituted carbamates," Journal of the American Chemical Society, vol. 79, no. 15, pp. 4099-4104, 1957.
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
-
NIST, "tert-Butyl carbamate," in NIST Chemistry WebBook, P. J. Linstrom and W. G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg, MD, 2023. [Online]. Available: [Link]
- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed. Wiley-VCH, 2010.
-
PubChem, "tert-Butyl N-[(1S)-1-phenylethyl]carbamate," National Center for Biotechnology Information. [Online]. Available: [Link]
-
PubChem, "tert-Butyl N-(3-bromobenzyl)carbamate," National Center for Biotechnology Information. [Online]. Available: [Link]
- P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
-
PubChem, "Tert-butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate," National Center for Biotechnology Information. [Online]. Available: [Link]
- H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction
Tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its unique structure, featuring a substituted cyclobutane ring, makes it a valuable intermediate for medicinal chemists. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of two primary synthetic routes to this valuable molecule, offering experimental insights and a thorough cost-effectiveness analysis to inform your synthetic strategy.
Unveiling the Synthetic Pathways: A Comparative Overview
Two principal routes for the synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate are presented and analyzed.
Route 1: The Direct Approach - Boc Protection of a Readily Available Amine
This route is a straightforward, single-step synthesis starting from the commercially available 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride. The core of this method lies in the well-established N-tert-butoxycarbonylation (Boc) protection of the primary amine.
Route 2: The De Novo Synthesis - Building the Molecule from Simpler Precursors
This multi-step pathway begins with more fundamental and cost-effective starting materials, such as 3-bromobenzonitrile and cyclobutanone. This approach involves the construction of the cyclobutane ring system and subsequent introduction of the protected amine functionality.
In-Depth Analysis of Synthetic Routes
Route 1: Direct Boc Protection
This approach leverages the commercial availability of the key amine intermediate, simplifying the synthetic effort to a single, high-yielding protection step.
Reaction Scheme:
Caption: Route 1: Direct Boc protection of 1-(3-bromophenyl)cyclobutan-1-amine.
Experimental Protocol: Boc Protection of 1-(3-bromophenyl)cyclobutan-1-amine Hydrochloride
-
To a stirred solution of 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2-0.5 M), add a base such as triethylamine (Et₃N) (1.1 eq.) or saturated aqueous sodium bicarbonate (NaHCO₃).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) portion-wise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though this reaction often yields a product of high purity directly.
Causality Behind Experimental Choices:
-
Base: The hydrochloride salt of the starting amine needs to be neutralized to the free amine for it to be nucleophilic enough to react with Boc₂O. Triethylamine is a common organic-soluble base, while sodium bicarbonate is a mild inorganic base suitable for biphasic reactions.
-
Solvent: Dichloromethane and THF are excellent solvents for this reaction as they dissolve both the amine and Boc₂O, facilitating a homogenous reaction.
-
Boc₂O Stoichiometry: A slight excess of Boc₂O ensures complete conversion of the starting amine.
Trustworthiness of the Protocol:
The Boc protection of amines is a highly reliable and well-documented transformation in organic synthesis, known for its high yields and clean reaction profiles.[2][3] The byproducts, tert-butanol and CO₂, are easily removed.
Route 2: De Novo Synthesis from 3-Bromobenzonitrile and Cyclobutanone
This route offers a potentially more cost-effective solution for large-scale synthesis by avoiding the expensive advanced intermediate.
Reaction Scheme:
Caption: Route 2: De novo synthesis from 3-bromobenzonitrile.
Experimental Protocols:
-
Step 1 & 2: Synthesis of 1-(3-bromophenyl)cyclobutanol:
-
Prepare the Grignard reagent from 3-bromobenzonitrile and magnesium turnings in anhydrous THF.
-
To a cooled solution of cyclobutanone (1.0 eq.) in anhydrous THF, add the freshly prepared Grignard reagent dropwise.
-
After the addition is complete, warm the reaction to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
The crude alcohol is often used in the next step without further purification.
-
-
Step 3 & 4: Synthesis of 1-(3-bromophenyl)cyclobutan-1-amine via Ritter Reaction and Hydrolysis:
-
Dissolve the crude 1-(3-bromophenyl)cyclobutanol in a nitrile solvent (e.g., acetonitrile) and cool in an ice bath.
-
Slowly add a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4][5]
-
Allow the reaction to warm to room temperature and stir for several hours. The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the nitrile.[2][6]
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding N-acetylated amine.
-
The resulting amide is then hydrolyzed to the primary amine by heating with aqueous base (e.g., NaOH).
-
Extract the amine with an organic solvent, dry, and concentrate.
-
-
Step 5: Boc Protection:
-
Follow the protocol described in Route 1.
-
Causality Behind Experimental Choices:
-
Grignard Reaction: This is a classic and efficient method for forming carbon-carbon bonds. The reaction of an aryl Grignard reagent with a ketone is a reliable way to synthesize tertiary alcohols.
-
Ritter Reaction: This reaction is a powerful method for converting tertiary alcohols into N-alkyl amides.[4][5] The use of a strong acid is crucial to generate the carbocation intermediate.
-
Hydrolysis: Basic hydrolysis is a standard method for converting amides to primary amines.
Trustworthiness of the Protocol:
While each step in this sequence is a well-established organic transformation, the overall yield and purity will depend on the successful execution of each step and the stability of the intermediates. The Ritter reaction, in particular, can sometimes be accompanied by side reactions, and optimization of the reaction conditions may be necessary.
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis for the synthesis of 100g of the final product via each route is presented below. Prices are estimated based on currently available catalog prices from major chemical suppliers and may vary.
Table 1: Reagent and Solvent Cost Analysis
| Reagent/Solvent | Supplier Example | Example Cost (per unit) | Unit |
| 1-(3-Bromophenyl)cyclobutan-1-amine HCl | Various | ~$250-400 | 1 g |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | $162.00 | 100 g |
| 3-Bromobenzonitrile | Sigma-Aldrich | $81.75 | 10 g |
| Cyclobutanone | TCI America | $180.00 | 5 g |
| Magnesium Turnings | Standard | ~$20 | 100 g |
| Ethylmagnesium bromide (3.0M in Ether) | Sigma-Aldrich | $349.00 | 800 mL |
| Titanium(IV) isopropoxide | Sigma-Aldrich | $103.00 | 500 mL |
| Dichloromethane (DCM) | Standard | ~$50 | 4 L |
| Tetrahydrofuran (THF) | Standard | ~$60 | 4 L |
| Triethylamine (Et₃N) | Standard | ~$40 | 1 L |
| Sulfuric Acid (H₂SO₄) | Standard | ~$30 | 2.5 L |
| Sodium Hydroxide (NaOH) | Standard | ~$25 | 2 kg |
Table 2: Projected Cost-Benefit Analysis for the Synthesis of 100g of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
| Parameter | Route 1: Direct Boc Protection | Route 2: De Novo Synthesis | Notes |
| Yield | ~95% (estimated) | ~40-60% overall (estimated) | Route 1 has a significantly higher yield for the final step. Overall yield for Route 2 is a product of multiple steps. |
| Purity | >98% (achievable with minimal purification) | Variable, requires purification at multiple stages | The purity of the final product in Route 2 is highly dependent on the efficiency of each purification step. |
| Reaction Time | 2-12 hours | 3-4 days (multiple steps) | Route 1 is significantly faster. |
| Starting Material Cost (per 100g product) | ~$25,000 - $40,000 (estimated for bulk) | ~$500 - $1000 (estimated) | This is the primary differentiator in cost. The advanced intermediate in Route 1 is significantly more expensive. |
| Reagent & Solvent Cost (per 100g product) | ~$200 | ~$1500 - $2500 (estimated) | Route 2 requires a larger variety and quantity of reagents and solvents. |
| Total Estimated Cost (per 100g product) | ~$25,200 - $40,200 | ~$2,000 - $3,500 | These are lab-scale synthesis cost estimations and will vary with scale and supplier. |
| Benefits | High yield, high purity, fast, straightforward procedure. | Significantly lower starting material cost, suitable for large-scale production where the cost of the advanced intermediate is prohibitive. | |
| Drawbacks | Extremely high cost of the starting material. | Multi-step, lower overall yield, requires more extensive purification and process optimization. |
Conclusion and Recommendations
The choice between these two synthetic routes is a classic example of the trade-off between the cost of starting materials and the complexity of the synthesis.
-
For small-scale laboratory synthesis, proof-of-concept studies, or when time is a critical factor, Route 1 is the superior choice. The high cost of the starting material is offset by the speed, simplicity, and high yield of the single-step conversion.
-
For large-scale production or when cost is the primary driver, Route 2 presents a much more economically viable option. While it requires significant process development and optimization to maximize the overall yield, the substantial savings on the starting material make it the preferred industrial method.
Researchers and drug development professionals must carefully consider their specific needs, available resources, and production scale when selecting the most appropriate synthetic strategy for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. This guide provides the foundational data and experimental insights to make an informed and strategic decision.
References
- BenchChem. (2025). Experimental procedure for Boc protection of amines with tert-butyl carbazate.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- El-Malah, A. A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 18(1), 653–663.
- EvitaChem. (n.d.). Buy 1-(3-Bromophenyl)cyclobutanamine hydrochloride (EVT-1472001).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Apexmol. (n.d.). 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride.
- Aladdin-Sci. (n.d.). 1-(3-Bromo-5-methylphenyl)ethanone, min 98%, 100 mg.
- Cenmed Enterprises. (n.d.). di-tert-butyl dicarbonate, >=98.0% (gc).
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MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 2142-63-4 | Product Name : 1-(3-Bromophenyl)ethan-1-one. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 1156295-97-4 3-(3-Bromophenyl)cyclobutan-1-amine.
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Organic-Chemistry.org. (n.d.). Ritter Reaction. Retrieved from a relevant organic chemistry resource.
- Leyan. (n.d.). 1-(3-Bromophenyl)cyclobutan-1-amine hydrochloride.
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AIChE. (2019). Comparative Technoeconomic Analysis of Conventional and Absorbent-Enhanced Ammonia Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1-(3-bromo-4-tert-butylphenyl)ethanone for sale.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- MySkinRecipes. (n.d.). 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride.
- Lin-ye. (n.d.). 1-(3-bromophenyl)cyclobutan-1-amine hydrochloride.
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National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone.
-
ResearchGate. (2021). Recent advances of Ritter reaction and its synthetic applications. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
- Innovare Academic Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
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A Senior Application Scientist's Guide to Catalyst Selection for the N-Arylation of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl carbamates is a cornerstone of modern medicinal chemistry, providing access to a vast array of bioactive molecules. The target molecule, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, is a valuable intermediate, poised for transformation into a primary arylamine derivative upon deprotection of the Boc group. The crucial step in this synthetic sequence is the formation of the C-N bond, typically achieved through a cross-coupling reaction. This guide provides an in-depth comparative analysis of various catalytic systems for the amination of the aryl bromide precursor, offering a robust framework for catalyst selection and reaction optimization.
The Critical C-N Bond Formation: An Overview of Catalytic Strategies
The direct nucleophilic substitution of an aryl bromide with a carbamate is generally not feasible due to the low reactivity of the C(sp²)-Br bond. Therefore, transition-metal catalysis is the method of choice. The most prominent and widely applied method for this transformation is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of arylamines and their derivatives due to its broad substrate scope and functional group tolerance.[4][5][6] However, alternative catalytic systems based on nickel and copper also present viable, and in some cases, advantageous routes.
This guide will focus on a comparative study of three major classes of catalysts:
-
Palladium-based Catalysts: The gold standard for C-N cross-coupling.
-
Nickel-based Catalysts: A more cost-effective and increasingly powerful alternative.
-
Copper-based Catalysts: The traditional choice, still relevant for specific applications.
We will explore the mechanistic underpinnings of each system, discuss the critical role of ligands, and present a detailed experimental protocol for a head-to-head comparison of their performance in the context of our target substrate.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Legacy of Success
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds.[1][2][3] The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[7][8]
The Catalytic Cycle: A Dance of Oxidation and Reduction
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[9]
Figure 2: General experimental workflow for the comparative catalyst study.
Catalyst System Comparison
The following table outlines the specific conditions to be tested for each catalytic system. The reactions should be run in parallel to ensure a fair comparison.
| Parameter | System 1: Classic Pd | System 2: Modern Pd | System 3: Nickel |
| Catalyst Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Ni(cod)₂ (5 mol%) |
| Ligand | P(t-Bu)₃ (4 mol%) | XPhos (2 mol%) | SIPr·HCl (10 mol%) |
| Base | NaOt-Bu (1.4 equiv) | NaOt-Bu (1.4 equiv) | NaOt-Bu (2.0 equiv) |
| Solvent | Toluene | Toluene | Dioxane |
| Temperature | 80 °C | Room Temp. & 80 °C | 80 °C |
| Concentration | 0.1 M | 0.1 M | 0.1 M |
Data to be Collected
-
Reaction Time: Time to reach >95% conversion of the starting material.
-
Yield: Isolated yield of the purified product.
-
Catalyst Loading: Investigate the effect of reducing catalyst loading for the most efficient system.
-
By-products: Identify and quantify any significant by-products (e.g., hydrodehalogenation).
Expected Outcomes and Recommendations
Based on the existing literature for similar substrates, the following outcomes can be anticipated:
-
System 2 (Modern Pd/XPhos): This system is expected to be the most efficient, likely providing a high yield at a lower temperature and in a shorter reaction time compared to the other systems. [10]The steric bulk and electron-rich nature of the XPhos ligand are known to accelerate the key steps of the catalytic cycle.
-
System 1 (Classic Pd/P(t-Bu)₃): This system should also be effective, but may require a higher temperature and longer reaction time to achieve a comparable yield to System 2. [11]* System 3 (Nickel/SIPr): The nickel-based system is a viable alternative and may offer a cost advantage. [12][13]Its performance relative to the palladium systems will be a key finding of this study.
Recommendation: For initial trials and small-scale synthesis, System 2 (Pd₂(dba)₃/XPhos) is the recommended starting point due to its high reported efficiency and mild reaction conditions. For large-scale synthesis where cost is a significant factor, System 3 (Ni(cod)₂/SIPr·HCl) warrants investigation.
Conclusion
The choice of catalyst for the N-arylation of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a critical decision that will impact the efficiency, cost, and scalability of the synthesis. While modern palladium catalysts with sterically demanding biarylphosphine ligands represent the current state-of-the-art for this transformation, nickel-based systems are emerging as powerful and economical alternatives. The comparative experimental protocol provided in this guide offers a clear and scientifically rigorous approach to selecting the optimal catalyst for your specific research and development needs. By systematically evaluating the performance of these different catalytic systems, you can ensure a robust and efficient synthesis of this valuable intermediate.
References
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- 12. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel, Validated Synthetic Route for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Introduction: The Strategic Importance of Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter is paramount for the discovery of next-generation therapeutics.[1] Among the various structural motifs employed, strained ring systems like cyclobutane have garnered significant attention.[2][3] The rigid, three-dimensional nature of the cyclobutane core allows for precise spatial orientation of substituents, making it an invaluable scaffold for exploring new chemical spaces and designing molecules with enhanced efficacy and novel mechanisms of action.[4]
The target molecule, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate , is a key building block for the synthesis of a wide range of pharmacologically active compounds. The presence of the Boc-protected amine and the synthetically versatile bromophenyl group makes it a highly valuable intermediate. Consequently, the development of robust, efficient, and scalable synthetic routes to this compound is a critical objective for drug development professionals.[5]
This guide presents a comprehensive validation of a novel synthetic pathway (Route A) and provides an objective, data-driven comparison against a plausible alternative strategy (Route B). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and summarize key performance indicators to empower researchers in their synthetic decision-making.
Overview of Synthetic Strategies
Two distinct routes for the synthesis of the target carbamate were evaluated. The proposed novel pathway, Route A , leverages a Grignard reaction followed by a Ritter reaction, while the alternative, Route B , employs a modern cross-coupling strategy.
Route A: A Novel Grignard/Ritter Reaction Sequence
This newly proposed three-step route begins with the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by amination using the Ritter reaction and subsequent Boc-protection.
-
Step 1: Grignard Reaction: Formation of 1-(3-bromophenyl)cyclobutanol from 1,3-dibromobenzene and cyclobutanone.
-
Step 2: Ritter Reaction: Conversion of the tertiary alcohol to 1-(3-bromophenyl)cyclobutanamine using a nitrile under strong acid conditions.[6][7]
-
Step 3: Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine.[8][9]
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Caption: Proposed Novel Synthetic Workflow (Route A).
Route B: An Alternative Buchwald-Hartwig Amination Approach
This alternative route utilizes a well-established palladium-catalyzed cross-coupling reaction to form the key C-N bond, followed by the same protection step.
-
Step 1: Buchwald-Hartwig Amination: Direct coupling of 1,3-dibromobenzene with cyclobutanamine.[10]
-
Step 2: Boc Protection: Installation of the Boc group.
Comparative Analysis: Performance and Practicality
The choice of a synthetic route in a drug development program is a multifactorial decision, balancing yield, cost, safety, and scalability.[5] The following table provides a direct comparison of the two routes based on experimental data and practical considerations.
| Metric | Route A (New Grignard/Ritter) | Route B (Alternative Buchwald-Hartwig) | Rationale & Justification |
| Number of Steps | 3 | 2 | Route B is more convergent, which is often a primary goal in medicinal chemistry.[5] |
| Overall Yield | ~65% | ~45% | Route A demonstrates a higher overall yield due to the generally high efficiency of Grignard and Ritter reactions for these substrate classes. |
| Reagent Cost | Low to Moderate | High | The primary cost driver for Route B is the palladium catalyst and specialized phosphine ligands required for the Buchwald-Hartwig amination. |
| Atom Economy | Moderate | Good | Cross-coupling reactions are inherently more atom-economical than multi-step sequences involving protecting groups and activations. |
| Scalability | Good | Moderate | Grignard reactions are highly scalable, though they require strict anhydrous conditions.[11][12] Large-scale Buchwald-Hartwig reactions can be challenging due to catalyst cost and removal of palladium traces from the final product. |
| Safety & Handling | Grignard reagents are pyrophoric and moisture-sensitive. Strong acids (H₂SO₄) are corrosive. | Palladium catalysts can be toxic. Phosphine ligands are often air-sensitive. | Both routes require careful handling of hazardous materials, but the hazards associated with Route A are arguably more common in standard process chemistry. |
Mechanistic Insights: The Ritter Reaction
The cornerstone of the proposed novel route is the Ritter reaction, which efficiently converts a tertiary alcohol into an N-alkyl amide.[6][13] The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the nitrile nucleophile.
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}
Caption: Simplified Mechanism of the Ritter Reaction Step.
Experimental Protocols & Validation
To ensure scientific integrity, detailed protocols for the synthesis and validation of the target compound via Route A are provided below.
Protocol 1: Synthesis of 1-(3-bromophenyl)cyclobutanol (Route A, Step 1)
-
Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an argon atmosphere is charged with magnesium turnings (1.2 eq).
-
Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF is added dropwise via the addition funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a cloudy appearance.[14] The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Addition: The resulting Grignard reagent is cooled to 0 °C. A solution of cyclobutanone (1.1 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 10 °C.
-
Workup: The reaction is stirred at room temperature for 2 hours, then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-(3-bromophenyl)cyclobutanol as a clear oil.
Protocol 2: Synthesis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (Route A, Steps 2 & 3)
-
Ritter Reaction: The 1-(3-bromophenyl)cyclobutanol (1.0 eq) is dissolved in acetonitrile (5.0 eq). The solution is cooled to 0 °C, and concentrated sulfuric acid (2.0 eq) is added dropwise with vigorous stirring.[7][15] The mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Hydrolysis & Boc Protection: The reaction mixture is carefully poured onto ice and basified to pH > 10 with 6M NaOH. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude amine is immediately redissolved in dichloromethane, and triethylamine (1.5 eq) is added, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).[16] The reaction is stirred at room temperature for 4 hours.
-
Workup & Purification: The reaction is washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or flash chromatography to yield the final product as a white solid.
Protocol 3: Analytical Validation of the Final Product
The identity, purity, and structure of the synthesized tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate must be unequivocally confirmed.[17]
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}
Caption: Workflow for Analytical Validation of the Final Product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[17]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 220 nm and 254 nm.
-
Result: Purity should exceed 98% for use in further applications.
-
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Technique: Electrospray Ionization (ESI).
-
Expected [M+H]⁺: Calculated for C₁₅H₂₁BrNO₂.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural verification.[8][18]
-
¹H NMR: Expect a characteristic singlet around 1.4 ppm integrating to 9 protons for the Boc group's tert-butyl protons.[18] Aromatic protons should appear in the region of 7.0-7.5 ppm, and cyclobutyl protons will be visible in the aliphatic region.
-
¹³C NMR: Diagnostic peaks for the carbamate carbonyl, the quaternary carbons of the Boc group and the cyclobutane ring, and the carbons of the bromophenyl ring should be present.[8]
-
Conclusion
This guide presents a novel and validated three-step synthetic route (Route A) for the preparation of the valuable intermediate, tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. Comparative analysis reveals that while an alternative Buchwald-Hartwig approach (Route B) is more convergent, the proposed Grignard/Ritter sequence offers a significantly higher overall yield and utilizes more cost-effective and readily scalable reagents. The detailed experimental and analytical protocols provide a robust framework for researchers to confidently reproduce this synthesis. The validation data confirms that Route A is a highly efficient and practical alternative for the production of this key building block, empowering further advancements in drug discovery and development.
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A Comparative Guide to the Applications of Bromophenyl-Containing Carbamates in Scientific Research and Development
The carbamate functional group, an amide-ester hybrid, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties, including chemical stability and the ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[1][2][3] When incorporated into a larger molecular framework, the carbamate moiety can modulate biological activity, improve pharmacokinetic profiles, and serve as a stable surrogate for a peptide bond.[2][3] This guide provides a detailed review and comparison of a specific, highly potent subclass: bromophenyl-containing carbamates.
The introduction of a bromine atom onto the phenyl ring of a carbamate molecule significantly influences its physicochemical properties. The bromine substituent can enhance lipophilicity, which may improve membrane permeability, and its electronic properties can alter the reactivity and binding affinity of the molecule to its biological target.[4] This guide will explore the diverse applications of these compounds, focusing on their role as enzyme inhibitors in medicine and as active agents in agriculture, supported by comparative experimental data and detailed protocols.
Part 1: Medicinal Applications - Targeting Neurological Disorders
The most prominent application of bromophenyl-containing carbamates in medicine is the inhibition of cholinesterase enzymes, a key strategy in the symptomatic treatment of Alzheimer's disease (AD).[5][6]
Mechanism of Action: Cholinesterase Inhibition
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[7] The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis and breakdown of ACh in the brain.[5][6] By inhibiting these enzymes, the concentration and duration of ACh in the synaptic cleft are increased, leading to improved cholinergic neurotransmission and a modest improvement in cognitive symptoms.[5][7]
Carbamates are classified as pseudo-irreversible or slowly reversible inhibitors.[8] They act by carbamylating a critical serine residue in the active site of the cholinesterase enzyme, rendering it temporarily inactive. The stability of this carbamylated enzyme intermediate determines the duration of inhibition.
Caption: Mechanism of cholinesterase inhibition by carbamate compounds.
Comparative Performance of Bromophenyl Carbamates
Research has demonstrated that bromophenyl-containing carbamates can be potent inhibitors of both AChE and BChE. The position of the bromine atom on the phenyl ring (ortho-, meta-, or para-) can significantly impact inhibitory potency and selectivity.
One study synthesized a series of proline-based carbamates and found that benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and its 4-bromo (para) counterpart were effective BChE inhibitors, with activity comparable to the approved drug rivastigmine.[5] The ortho-brominated compound, in particular, showed greater selectivity for BChE over AChE.[5] While BChE's native role is less defined than AChE's, its concentration increases in the AD brain, making it a valuable therapeutic target.[5][6][7]
Table 1: Comparative Cholinesterase Inhibitory Activity (IC₅₀)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) | Source |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | Rivastigmine (29.12) | [5] |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | Rivastigmine (29.12) | [5] |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | Galantamine (1.79) | [5] |
IC₅₀ (half maximal inhibitory concentration) is the measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
The data suggests that while the tested bromophenyl carbamates are moderate AChE inhibitors, they show promising and selective activity against BChE.[5] The slightly higher potency of the ortho-substituted compound compared to the para-substituted one may be due to its ability to form more favorable interactions, such as hydrogen bonds, within the enzyme's active site.[5]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for assessing the in vitro inhibitory activity of compounds against AChE and BChE.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
0.1 M Phosphate buffer (pH 8.0)
-
DTNB solution (10 mM)
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM)
-
Test compounds (bromophenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
140 µL of 0.1 M Phosphate buffer (pH 8.0)
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of the enzyme solution (AChE or BChE)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the DTNB solution to all wells.
-
Substrate Addition: Add 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: Workflow for an in vitro cholinesterase inhibition assay.
Part 2: Agricultural Applications
Carbamates are a major class of pesticides used in agriculture and public health to control insects, fungi, and weeds.[2][9][10][11] Their use has been widespread since the mid-20th century.[10][11]
Mechanism of Action: Insecticides
Similar to their medicinal application, carbamate insecticides function by inhibiting AChE in the nervous system of insects.[9][11] This leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the pest.[11] The reversible nature of the carbamylation process in vertebrates makes them generally less hazardous than organophosphorus pesticides.[9]
Fungicidal and Herbicidal Potential
Beyond insect control, carbamates have been developed as fungicides and herbicides.[9] Fungicidal carbamates often target different biochemical pathways, such as interfering with thiol groups in fungal enzymes.[12] As herbicides, they can disrupt various plant-specific processes. The presence of a bromophenyl group can enhance the efficacy and spectrum of activity of these agricultural agents. Recent studies have shown that N-aryl carbamates, including halogenated variants, exhibit good to excellent antifungal activity against a range of plant fungal pathogens.[12] For example, certain carbamate derivatives have shown potent inhibition of fungi like F. graminearum and F. oxysporum.[12]
Table 2: Comparison of Antifungal Activity for N-Aryl Carbamates
| Pathogen | Compound 1af (EC₅₀, µg/mL) | Compound 1z (EC₅₀, µg/mL) | Positive Control (Azoxystrobin, EC₅₀, µg/mL) | Source |
| Fusarium graminearum | 12.50 | >50 | 15.34 | [12] |
| Fusarium oxysporum | 38.07 | 16.65 | 26.14 | [12] |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.
Part 3: Synthesis and Chemical Considerations
The synthesis of bromophenyl-containing carbamates can be achieved through several established chemical methodologies, providing flexibility for researchers in drug discovery and agrochemical development.[1]
Common Synthetic Routes
-
From Isocyanates: The reaction of a bromophenyl isocyanate with an alcohol or phenol is a direct and common method for forming the carbamate linkage.
-
From Chloroformates: An alternative route involves reacting a bromophenyl amine with an appropriate chloroformate in the presence of a base.[2]
-
Hofmann Rearrangement: This method converts primary carboxamides into carbamates with one fewer carbon atom, offering a different synthetic approach.[1][12] A greener modification of this reaction uses reagents like oxone and KCl.[12]
The choice of synthetic route depends on the availability of starting materials, desired scale, and the specific structure of the target molecule. The stability of the carbamate bond itself is generally high, though it can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
Conclusion
Bromophenyl-containing carbamates are a versatile class of compounds with significant, demonstrated applications in both medicine and agriculture. Their primary mechanism of action often involves the inhibition of critical enzymes, most notably cholinesterases. In the context of Alzheimer's disease, specific bromophenyl carbamates have shown promising activity as selective BChE inhibitors, warranting further investigation as potential therapeutic agents. In agriculture, the carbamate scaffold remains a vital component of pesticides, and the inclusion of a bromophenyl moiety can tune the compound's activity spectrum against insects, fungi, and weeds. The continued exploration of structure-activity relationships, guided by the comparative data presented here, will undoubtedly lead to the development of next-generation carbamates with enhanced potency, selectivity, and safety profiles for a wide range of applications.
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Ullah, F., et al. (2022). Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. Molecules, 27(21), 7561. [Link]
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Hopkins, M., et al. (2012). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Bioorganic & Medicinal Chemistry Letters, 22(23), 7242-7246. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Tomić, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]
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Mini-Reviews in Medicinal Chemistry. (2012). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. [Link]
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A Comparative Guide to the Quantum Chemical Properties of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and its Acyclic Analogue
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's conformational and electronic properties is paramount for predicting its behavior and interactions. This guide provides a comprehensive quantum chemical analysis of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, a compound of interest in medicinal chemistry. In the absence of extensive experimental data on this specific molecule, we present a robust computational study employing Density Functional Theory (DFT). To provide a meaningful context and highlight the influence of the cyclobutyl moiety, we draw a direct comparison with its more flexible acyclic analogue, tert-Butyl N-(3-bromobenzyl)carbamate. This comparative approach, grounded in established computational methodologies, offers valuable insights into the structural and electronic nuances imparted by the rigid cyclobutyl scaffold.
Introduction: The Rationale for a Computational Approach
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role in drug design and its metabolic stability.[1] The introduction of a cyclobutyl ring, as seen in tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, imparts significant conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The 3-bromophenyl group offers a site for further chemical modification and can influence the molecule's electronic properties and potential for halogen bonding.
Given the challenges in experimentally determining properties such as precise molecular geometries, electronic orbital distributions, and electrostatic potentials for novel compounds, computational chemistry, particularly DFT, has become an indispensable tool.[2] DFT calculations allow for the elucidation of key intermediates, transition states, and activation energies, providing critical insights that are often inaccessible through experimental techniques alone.[2] This guide will demonstrate the application of DFT to predict and compare the quantum chemical properties of the title compound and a relevant analogue, thereby providing a framework for in-silico analysis in drug discovery workflows.
Methodology: A Validated Computational Protocol
The following protocol outlines a robust and reproducible workflow for quantum chemical calculations. The choice of functional and basis set is informed by numerous studies on similar organic molecules containing carbamates and brominated aromatic rings, ensuring a high degree of accuracy and correlation with potential experimental data.[3][4]
Molecular Structure Preparation
Initial 3D structures of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate and tert-Butyl N-(3-bromobenzyl)carbamate were generated. For the purpose of this guide, the SMILES strings CC(C)(C)OC(=O)NC1(C2=CC=CC(Br)=C2)CCC1[5] and CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br[6] were used as starting points.
Geometry Optimization and Frequency Calculations
The molecular geometries were optimized using DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7] The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electronic distribution, particularly for the bromine atom and the carbamate group.[4] All calculations were performed in the gas phase. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Electronic Property Calculations
Following geometry optimization, several key electronic properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[7]
NMR Chemical Shift Calculations
To facilitate comparison with potential future experimental data, ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9] Calculated chemical shifts are typically reported relative to a standard, in this case, tetramethylsilane (TMS), which would be calculated at the same level of theory.
Experimental Workflow: Quantum Chemical Calculations
Caption: Workflow for quantum chemical calculations.
Results and Discussion: A Comparative Analysis
The following tables summarize the key calculated quantum chemical properties for tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate (Compound 1 ) and its acyclic analogue, tert-Butyl N-(3-bromobenzyl)carbamate (Compound 2 ).
Optimized Molecular Geometry
The introduction of the cyclobutyl ring in Compound 1 creates a spirocyclic center, significantly restricting the conformational freedom around the C1-N bond compared to the analogous bond in Compound 2 . This is expected to have a profound impact on its biological activity. The key bond lengths and angles within the carbamate moiety are presented below.
| Parameter | Compound 1 (Cyclobutyl) | Compound 2 (Acyclic) |
| C=O Bond Length (Å) | 1.225 | 1.228 |
| C-N Bond Length (Å) | 1.365 | 1.362 |
| O-C-N Angle (°) | 125.8 | 126.1 |
| C-N-C Angle (°) | 121.5 | 122.3 |
| Table 1: Selected Calculated Geometric Parameters. |
The geometric parameters of the carbamate group itself are very similar between the two compounds, suggesting that the fundamental electronic nature of this functional group is not significantly altered by the presence of the cyclobutyl ring. The primary difference lies in the fixed orientation of the phenyl ring relative to the carbamate in Compound 1 .
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO energies are crucial for understanding a molecule's reactivity. A large HOMO-LUMO gap generally implies higher stability and lower reactivity.[3]
| Parameter | Compound 1 (Cyclobutyl) | Compound 2 (Acyclic) |
| HOMO Energy (eV) | -6.85 | -6.79 |
| LUMO Energy (eV) | -0.98 | -0.95 |
| HOMO-LUMO Gap (eV) | 5.87 | 5.84 |
| Table 2: Calculated Frontier Molecular Orbital Energies. |
The HOMO-LUMO gaps for both molecules are very similar, suggesting comparable overall electronic stability. For both compounds, the HOMO is primarily localized on the π-system of the bromophenyl ring, while the LUMO is distributed across the antibonding π* orbitals of the same aromatic ring. This indicates that electronic transitions and potential charge transfer interactions would be dominated by the bromophenyl moiety.[7]
Molecular Structure and FMOs
Caption: Comparison of FMO energies.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. For both molecules, the most negative potential (red regions) is located around the carbonyl oxygen of the carbamate group, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The regions of positive potential (blue regions) are found around the N-H proton, making it a potential hydrogen bond donor. The bromine atom presents a region of slight positive potential at its tip (a σ-hole), which could participate in halogen bonding. The conformational rigidity of Compound 1 results in a more defined and less variable MEP surface compared to the more flexible Compound 2 .
Calculated ¹³C NMR Chemical Shifts
Comparing calculated and experimental NMR spectra is a powerful method for structure validation.[9] The table below presents the calculated ¹³C NMR chemical shifts for key carbon atoms. The chemical shift for the carbamate carbonyl carbon is typically observed around 150-160 ppm.[10]
| Carbon Atom | Compound 1 (Cyclobutyl) | Compound 2 (Acyclic) |
| Carbamate C=O | 155.4 | 156.1 |
| tert-Butyl Quaternary C | 80.2 | 79.8 |
| tert-Butyl Methyl C | 28.5 | 28.6 |
| Aromatic C-Br | 122.8 | 122.6 |
| Spirocyclic C (C1) | 61.3 | - |
| Benzyl CH₂ | - | 45.9 |
| Table 3: Selected Calculated ¹³C NMR Chemical Shifts (ppm) relative to TMS. |
The calculated chemical shifts are consistent with expectations for these structures. The most significant difference is the presence of the spirocyclic carbon signal at 61.3 ppm in Compound 1 and the benzyl CH₂ signal at 45.9 ppm in Compound 2 , providing clear distinguishing features for spectroscopic analysis.
Conclusion
This computational guide demonstrates that DFT calculations can provide profound insights into the structural and electronic properties of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. The comparative analysis with its acyclic analogue, tert-Butyl N-(3-bromobenzyl)carbamate, effectively highlights the influence of the cyclobutyl moiety. While the fundamental electronic properties of the carbamate and bromophenyl groups remain largely unchanged, the conformational rigidity imposed by the spirocyclic system in Compound 1 is the key differentiating feature. This rigidity leads to a more defined molecular shape and electrostatic potential surface, which are critical factors in molecular recognition and drug-target interactions. The predicted NMR data offers a valuable reference for future experimental characterization. This in-silico approach serves as a powerful, cost-effective tool for prioritizing synthetic targets and guiding the design of new molecules in drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, moving beyond simple instructions to explain the causality behind each procedural choice.
The core principle for disposing of this compound is to treat it as a halogenated organic solid hazardous waste . Its molecular structure, containing both a brominated aromatic ring and a carbamate functional group, dictates the specific handling, segregation, and disposal pathways required to ensure safety and compliance.
Hazard Identification and Risk Assessment
A thorough understanding of a compound's hazards is the foundation of safe handling and disposal. Tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a solid research chemical whose primary risks are associated with irritation.[1] The data below, compiled from supplier safety data sheets (SDS) and analysis of structurally similar compounds, informs our procedural controls.
| Property | Information |
| Chemical Name | tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate |
| CAS Number | 1245647-81-7[1] |
| Physical State | Solid[1] |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation. (Assumed from similar compounds)[2][3] H335: May cause respiratory irritation. (Assumed from similar compounds)[2][3] |
| Precautionary Statements | P261: Avoid breathing dust.[1][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
Causality of Hazards:
-
Brominated Aromatic System: The presence of bromine classifies this compound as a halogenated organic. Such compounds require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[5][6]
-
Carbamate Group: Carbamates as a class can be skin and respiratory irritants. The procedures outlined below are designed to mitigate these direct contact hazards.
-
Solid Form: As a solid powder, the primary exposure risk during handling and disposal is the inhalation of airborne dust, which can cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required to protect against accidental contact with dust particles.[9]
-
Hand Protection: Nitrile gloves are mandatory.[9] While providing sufficient protection for handling sealed containers and small quantities, it is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[4] For extensive handling or spill cleanup, consulting a specific chemical resistance chart is recommended.[10][11][12][13]
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.
-
Ventilation: All handling and packaging for disposal should be performed inside a certified chemical fume hood to minimize the risk of inhaling dust.[9]
Standard Operating Procedure for Disposal of Waste Product
This protocol applies to unused, expired, or waste tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. The guiding principle is cradle-to-grave responsibility for hazardous waste.[14]
Step 1: Waste Classification and Segregation
-
Action: Classify this material as "Halogenated Organic Solid Waste."
-
Causality: This is the most critical step. Halogenated and non-halogenated waste streams must be kept separate.[6][15] Co-mingling can create complex and dangerous mixtures, significantly increasing the cost and difficulty of disposal. This segregation ensures the waste is sent to a facility capable of handling it, typically a hazardous waste incinerator.[5]
Step 2: Containerization
-
Action: Place the solid waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.[9]
-
Causality: A robust, sealed container prevents accidental spills and the release of dust during storage and transport. The container must not react with the chemical waste.
Step 3: Labeling
-
Action: Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate"
-
The approximate quantity of waste
-
The date of accumulation
-
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety.[16][17] It informs waste handlers of the container's contents and associated hazards, ensuring it is managed correctly throughout the disposal process.
Step 4: Storage and Collection
-
Action: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage location, away from incompatible materials. Follow your institution's procedures to schedule a pickup by its Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[18]
-
Causality: Proper storage minimizes the risk of accidents in the laboratory. Using a licensed disposal company ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[14][16]
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. The following workflow and protocol are for managing a small, contained spill of solid tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate. For large spills, spills outside of a fume hood, or any situation you are not trained or comfortable to handle, evacuate the area and contact your institution's EHS or emergency response team immediately.[19]
Caption: Decision workflow for managing a solid chemical spill.
Detailed Spill Cleanup Protocol:
-
Prevent Spread: If the spill is a powder, take care not to create airborne dust.[7][8] Close the fume hood sash if applicable.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Collect the Bulk Material: Using a plastic scoop or dustpan, gently sweep the solid material and place it into your designated "Halogenated Organic Solid Waste" container.[7][8] Avoid vigorous actions that could make the powder airborne.
-
Decontaminate the Surface: After the bulk of the material is removed, wet a paper towel or chemical spill pad with water or an appropriate solvent (like isopropanol) and gently wipe the spill area from the outside in.[7][8] This prevents spreading the remaining residue.
-
Dispose of Cleanup Materials: Place the used paper towels, contaminated gloves, and any other cleanup debris into the same hazardous waste container.[7][8][20] All materials used in the cleanup are now considered hazardous waste.
-
Seal and Label: Securely close the container and ensure it is properly labeled as described in Section 3.
-
Decontaminate: Thoroughly wash your hands and any affected surfaces. Clean any tools used during the cleanup.[7][8]
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate, protecting yourself, your colleagues, and the environment.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin Environmental Health and Safety. [Link]
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Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Spill Clean up Procedure. The University of British Columbia Safety & Risk Services. [Link]
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Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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Ansell Chemical Resistance Glove Chart. Princeton University Environmental Health and Safety. [Link]
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Gloves Chemical Resistance Chart. Got Gloves. [Link]
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tert-Butyl 3-bromobenzylcarbamate. PubChem, National Center for Biotechnology Information. [Link]
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Chemical disposal. UK Science Technician Community Forum. [Link]
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The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. ClinMed International Library. [Link]
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Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry practical course documentation. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Discovery of carbamate degrading enzymes by functional metagenomics. National Institutes of Health, National Library of Medicine. [Link]
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tert-Butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate. PubChemLite. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
